Tilorone bis(propyl iodide)
Description
BenchChem offers high-quality Tilorone bis(propyl iodide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tilorone bis(propyl iodide) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
93418-46-3 |
|---|---|
Molecular Formula |
C31H48I2N2O3 |
Molecular Weight |
750.5 g/mol |
IUPAC Name |
2-[7-[2-[diethyl(propyl)azaniumyl]ethoxy]-9-oxofluoren-2-yl]oxyethyl-diethyl-propylazanium;diiodide |
InChI |
InChI=1S/C31H48N2O3.2HI/c1-7-17-32(9-3,10-4)19-21-35-25-13-15-27-28-16-14-26(24-30(28)31(34)29(27)23-25)36-22-20-33(11-5,12-6)18-8-2;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
RYGLXWNRWDJGQZ-UHFFFAOYSA-L |
Canonical SMILES |
CCC[N+](CC)(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC[N+](CC)(CC)CCC.[I-].[I-] |
Origin of Product |
United States |
Foundational & Exploratory
Tilorone: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tilorone is a synthetic, orally bioavailable small molecule that has garnered significant interest for its broad-spectrum antiviral and immunomodulatory properties. While the most extensively studied form is Tilorone dihydrochloride, this guide will delve into the core mechanism of action of the Tilorone molecule, which is also applicable to its various salt forms, including the specifically requested "Tilorone bis(propyl iodide)". The primary mechanism of Tilorone's action is multifaceted, primarily revolving around the induction of the host's innate immune response, particularly the production of interferons (IFNs), and its function as a lysosomotropic agent that can inhibit viral entry.[1][2][3][4] This document provides a comprehensive overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Primary Mechanism of Action: Dual-Pronged Approach
Tilorone's efficacy is attributed to two main mechanisms:
-
Immunomodulation via Interferon Induction: Tilorone is a potent inducer of type I (α/β) and type II (γ) interferons.[5] This induction activates the host's innate immunity, creating a powerful antiviral state in cells.
-
Lysosomotropic Activity: As a cationic amphiphilic drug, Tilorone can accumulate in acidic intracellular compartments like lysosomes, leading to their neutralization and interfering with cellular processes that many viruses rely on for entry and replication.[1][4]
Immunomodulation and Interferon Induction
The hallmark of Tilorone's mechanism is its ability to stimulate the production of interferons.[6] This is thought to occur through the activation of innate immune signaling pathways that recognize viral components.
Hypothesized Signaling Pathway: RIG-I-Like Receptor (RLR) Pathway
A key hypothesized target for Tilorone is the RIG-I-like receptor (RLR) signaling pathway.[1][5] This pathway is crucial for detecting intracellular viral RNA and initiating an antiviral response. The proposed mechanism involves the following steps:
-
Viral RNA Sensing: In a typical viral infection, cytosolic sensors like RIG-I (Retinoic acid-inducible gene I) detect viral RNA. It is hypothesized that Tilorone may mimic this activation.
-
MAVS Activation: Upon activation, RIG-I interacts with the mitochondrial antiviral-signaling protein (MAVS).[7]
-
Kinase Activation: This interaction leads to the recruitment and activation of downstream kinases, such as IKKε and TBK1.
-
Transcription Factor Activation: These kinases then phosphorylate key transcription factors, including Interferon Regulatory Factor 3 (IRF3) and NF-κB.
-
Interferon Production: Activated IRF3 and NF-κB translocate to the nucleus, where they bind to the promoter regions of genes encoding for type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines, initiating their transcription and subsequent secretion.[1]
-
Antiviral State: Secreted interferons then act in an autocrine and paracrine manner, binding to their receptors on cell surfaces and activating the JAK-STAT signaling pathway. This leads to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state, inhibiting viral replication at various stages.
It is important to note that while this pathway is strongly supported by the observation that Tilorone's antiviral activity is diminished in interferon-deficient cell lines, direct, high-affinity binding to RIG-I has been shown to be low in cell-free in vitro models (EC50 = 0.5 mM), suggesting the exact mechanism of activation may be more complex or involve other cellular components.[1][5]
References
- 1. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Tilorone hydrochloride: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tilorone-Dihydrochloride Protects against Rift Valley Fever Virus Infection and Disease in the Mouse Model [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tilorone hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tilorone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone is a synthetic, small-molecule, orally active compound recognized for its broad-spectrum antiviral and immunomodulatory properties.[1] Initially identified as a potent inducer of interferon, its therapeutic potential has been explored in various contexts, including viral infections, inflammation, and oncology. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways associated with Tilorone, along with detailed experimental protocols relevant to its study.
Chemical Structure and Identification
Tilorone is a fluoren-9-one derivative, chemically designated as 2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one.[2] It is a tertiary amino compound and an aromatic ether.[2] The presence of two diethylaminoethoxy side chains is a key feature of its structure. Tilorone is often used in its dihydrochloride salt form for improved solubility and stability.
Table 1: Chemical Identifiers of Tilorone and Tilorone Dihydrochloride
| Identifier | Tilorone | Tilorone Dihydrochloride |
| IUPAC Name | 2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one[2] | 2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;dihydrochloride |
| CAS Number | 27591-97-5[2] | 27591-69-1[2] |
| PubChem CID | 5475[2] | 33958 |
| Molecular Formula | C₂₅H₃₄N₂O₃[2] | C₂₅H₃₆Cl₂N₂O₃ |
| SMILES | CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC[2] | CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl.Cl |
| InChI | InChI=1S/C25H34N2O3/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19/h9-12,17-18H,5-8,13-16H2,1-4H3[2] | InChI=1S/C25H34N2O3.2ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;;/h9-12,17-18H,5-8,13-16H2,1-4H3;2*1H |
Physicochemical Properties
The physicochemical properties of Tilorone and its dihydrochloride salt are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of Tilorone and Tilorone Dihydrochloride
| Property | Tilorone | Tilorone Dihydrochloride |
| Molecular Weight | 410.55 g/mol [2] | 483.47 g/mol |
| Melting Point | Not available | 230-233 °C |
| Solubility | Not available | Soluble in water (≥28 mg/mL), DMSO, and Ethanol. Soluble in PBS (pH 7.2) at 10 mg/mL. |
| logP (calculated) | 4.7[2] | Not available |
| pKa (strongest basic) | 9.49 (predicted) | Not available |
| Appearance | Not available | Orange-yellow crystalline powder |
Signaling Pathways
Tilorone's biological activities are primarily attributed to its ability to modulate key signaling pathways involved in the innate immune response and cellular adaptation to stress.
Interferon Induction via RIG-I Pathway
A primary mechanism of Tilorone's antiviral activity is its induction of interferons (IFNs). It is hypothesized to act through the RIG-I-like receptor (RLR) signaling pathway.[2][3] RIG-I is an intracellular pattern recognition receptor that detects viral RNA, triggering a signaling cascade that leads to the production of type I IFNs.
References
The Synthesis of Tilorone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Tilorone and its derivatives. Tilorone, a synthetic small molecule, is a potent antiviral agent and an inducer of interferon.[1][2][3] This document details the chemical synthesis, experimental protocols, and underlying signaling pathways associated with its mechanism of action.
Core Synthesis of Tilorone Dihydrochloride
The synthesis of Tilorone dihydrochloride typically originates from 2,7-dihydroxyfluoren-9-one, a key pharmaceutical intermediate.[3][4][5][6][7] An effective and convenient preparation method for this intermediate has been developed, which is crucial for the large-scale production of Tilorone.[3][4][5][6] A novel method involving the methyl esterification of 4,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylic acid has been shown to proceed under milder conditions with a higher yield, playing a significant role in the efficient preparation of 2,7-dihydroxyfluoren-9-one.[3][4][5][6]
The overall synthesis can be summarized in the following key stages:
-
Formation of 4,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylic acid: This intermediate is synthesized from a precursor molecule through a reaction involving concentrated sulfuric acid.[4]
-
Methyl Esterification: The carboxylic acid is then subjected to methyl esterification to improve the subsequent cyclization step.[4][5]
-
Cyclization to 2,7-dihydroxy-9H-fluoren-9-one: The methyl ester is cyclized in the presence of zinc chloride and polyphosphoric acid to form the fluorenone core.[4]
-
Alkylation and Acidification: Finally, 2,7-dihydroxy-9H-fluoren-9-one is reacted with 2-diethylaminoethylchloride hydrochloride, followed by acidification to yield Tilorone dihydrochloride.[4]
This optimized synthetic route has achieved an overall yield of 60%.[4]
Quantitative Data Summary
| Step No. | Reaction | Reactants | Reagents/Conditions | Yield (%) | Reference |
| 1 | Formation of 4,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylic acid | Compound 3 | Concentrated H₂SO₄, 110–115 °C | Not specified | [4] |
| 2 | Methyl Esterification | 4,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylic acid | CH₃OH, Concentrated H₂SO₄, reflux | Not specified | [4] |
| 3 | Cyclization | Methyl 4,4′-Dihydroxy-[1,1′-biphenyl]-2-carboxylate | ZnCl₂, PPA, 110–120 °C | 96% | [4] |
| 4 | Alkylation | 2,7-dihydroxy-9H-fluoren-9-one | 2-diethylaminoethylchloride hydrochloride, KOH, toluene, reflux | Not specified | [4] |
| 5 | Acidification | 2,7-bis[2-(Diethylamino)ethoxy]-9H-fluoren-9-one | Acid | Not specified | [4] |
| Overall | Synthesis of Tilorone dihydrochloride | Compound 3 | - | 60% | [4] |
Experimental Protocols
Synthesis of 4,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylic acid (4)
Compound 3 (200 g, 1.20 mol) is dissolved in concentrated H₂SO₄ (570 mL) and heated to 110–115 °C. The reaction progress is monitored, and upon completion, the mixture is cooled and processed to isolate compound 4.[4]
Synthesis of Methyl 4,4′-Dihydroxy-[1,1′-biphenyl]-2-carboxylate (5)
A mixture of compound 4 (50 g, 0.22 mol), concentrated H₂SO₄ (5 mL), and CH₃OH (400 mL) is refluxed for 2 hours. After cooling to room temperature, the precipitated product, compound 5, is collected.[4]
Synthesis of 2,7-Dihydroxy-9H-fluoren-9-one (2)
Compound 5 is treated with ZnCl₂ and polyphosphoric acid (PPA) at a temperature of 110–120 °C. This reaction results in the cyclization to form compound 2 in a 96% yield.[4] This method is a significant improvement over direct cyclization of compound 4, which requires a much higher temperature of 200 °C.[4][6]
Synthesis of Tilorone dihydrochloride (1)
Compound 2 is reacted with 2-diethylaminoethylchloride hydrochloride in toluene in the presence of KOH under reflux for 24 hours to give 2,7-bis[2-(Diethylamino)ethoxy]-9H-fluoren-9-one. This intermediate is subsequently acidified to afford the final product, Tilorone dihydrochloride (1).[4]
Synthesis of Tilorone Derivatives
The versatile fluorenone core of Tilorone allows for the synthesis of various derivatives.[7][8][9] These derivatives are often created by modifying the fluorenone skeleton, the side chains, or the amino groups to explore new biological activities, such as anticancer properties.[7] Palladium-catalyzed dehydrogenative cyclization of benzophenones provides a concise and effective route to fluorenone derivatives with good functional group compatibility.[10] Other synthetic strategies include the Suzuki cross-coupling reaction for fluorenone-containing oligo- and polyfluorene derivatives.[8]
Mechanism of Action and Signaling Pathways
Tilorone is a known inducer of interferon, which is a key component of the innate immune response to viral infections.[1][3] The hypothesized mechanism of action involves the activation of innate immunity pathways, such as the RIG-I-like receptor (RLR) signaling pathway.[1][11] This pathway is responsible for sensing intracellular viral RNA and triggering a cellular antiviral response, leading to the production of interferons.[1]
Tilorone Synthesis Workflow
Caption: Workflow for the synthesis of Tilorone dihydrochloride.
Hypothesized RIG-I Signaling Pathway Activated by Tilorone
Caption: Hypothesized RIG-I signaling pathway activated by Tilorone.
References
- 1. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New synthetic routes to tilorone dihydrochloride and some of its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ujpronline.com [ujpronline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Tilorone as an Interferon Inducer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilorone is a synthetic, small-molecule, orally active compound recognized for its broad-spectrum antiviral activity, which is largely attributed to its capacity to induce the production of interferons (IFNs). This technical guide provides an in-depth overview of Tilorone's core mechanism as an interferon inducer, detailing the underlying signaling pathways and summarizing key quantitative data from in vivo and in vitro studies. The guide includes detailed experimental protocols for assays relevant to the study of Tilorone and visualizes complex biological processes through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of antiviral and immunomodulatory therapies.
Introduction
Tilorone Dihydrochloride is a fluorenone-based compound that has been known for decades for its immunomodulatory and antiviral properties. It is the first recognized synthetic, low-molecular-weight compound that is an orally active interferon inducer[1]. Its ability to stimulate the innate immune system, primarily through the induction of Type I and Type II interferons, makes it a subject of significant interest in the context of emerging and re-emerging viral diseases. This guide delves into the technical aspects of Tilorone's function as an interferon inducer, providing a foundational understanding for its further investigation and potential therapeutic application.
Mechanism of Action: Induction of Interferons
Tilorone's primary mechanism of action as an antiviral agent is hypothesized to be the activation of innate immunity pathways, leading to the production of interferons. The proposed signaling cascade involves the recognition of Tilorone as a ligand by cytosolic pattern recognition receptors, which triggers a downstream signaling cascade culminating in the transcription of interferon genes.
The RIG-I-Like Receptor (RLR) Signaling Pathway
The leading hypothesis for Tilorone-induced interferon production centers on the activation of the RIG-I-like receptor (RLR) pathway. RIG-I (Retinoic acid-inducible gene I) is a cytosolic sensor that typically recognizes viral RNA. It is thought that Tilorone may directly or indirectly activate RIG-I.
Upon activation, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS), also known as IPS-1, VISA, or Cardif. The aggregation of MAVS on the mitochondrial membrane serves as a platform for the recruitment of downstream signaling molecules, including TRAF family members and the kinases TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon).
These kinases then phosphorylate the transcription factors Interferon Regulatory Factor 3 (IRF3) and Interferon Regulatory Factor 7 (IRF7). Phosphorylated IRF3 and IRF7 form homodimers and heterodimers and translocate to the nucleus. Simultaneously, this pathway can also lead to the activation of the transcription factor NF-κB. In the nucleus, these transcription factors bind to the promoter regions of Type I interferon genes (IFN-α and IFN-β), initiating their transcription.
The produced Type I interferons are then secreted from the cell and can act in an autocrine or paracrine manner by binding to the interferon-α/β receptor (IFNAR) on the surface of cells. This binding activates the JAK-STAT signaling pathway, leading to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell and in neighboring cells.
References
The Antiviral Spectrum of Tilorone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tilorone, a synthetic small molecule, has demonstrated a broad-spectrum of antiviral activity against a diverse range of viruses. This technical guide provides an in-depth overview of the antiviral properties of Tilorone and its analogs, focusing on its mechanisms of action, quantitative antiviral data, and detailed experimental protocols. The primary mechanism of Tilorone's antiviral action is the induction of endogenous interferon production through the activation of the RIG-I-like receptor (RLR) signaling pathway. Additionally, a secondary lysosomotropic mechanism contributes to its ability to inhibit viral entry into host cells. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.
Introduction
Tilorone is an orally bioavailable and water-soluble compound that has been recognized for its antiviral and immunomodulatory properties for several decades.[1] While it is used clinically as an antiviral in Russia and other neighboring countries, it remains an investigational agent in many other parts of the world.[2] Its ability to combat a wide array of viral pathogens, including RNA and DNA viruses, makes it a compound of significant interest, particularly in the context of emerging viral threats. This guide will delve into the scientific underpinnings of Tilorone's antiviral activity.
Antiviral Spectrum and Potency
Tilorone has been shown to be effective against a multitude of viruses from various families. The following tables summarize the in vitro efficacy of Tilorone and its analogs, presenting 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.[3]
Table 1: Antiviral Activity of Tilorone
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Filoviridae | Ebola Virus (EBOV) | HeLa | 0.23 | >12 | >52 | [4] |
| Coronaviridae | Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero 76 | 3.7 | >100 | >27 | [5] |
| SARS-CoV-2 | Vero 76 | 6.62 | 49.8 | 7.5 | [6] | |
| SARS-CoV-2 | A549-ACE2 | 0.18 | - | - | ||
| Togaviridae | Chikungunya Virus (CHIKV) | Vero 76 | 4.2 | >100 | >23.8 | [5] |
| Venezuelan Equine Encephalitis Virus (VEEV) | - | 18 | - | - | [1] | |
| Flaviviridae | Zika Virus (ZIKV) | - | 5.2 | - | - | [1] |
| West Nile Virus | - | - | - | - | [4] | |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | - | - | - | - | [4] |
| Orthomyxoviridae | Influenza A and B Virus | - | - | - | - | [4] |
| Picornaviridae | Mengo Virus | - | - | - | - | [4] |
| Bunyaviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Huh7 | 0.42 | 10 | ~23.8 | [7] |
Table 2: Antiviral Activity of Tilorone Analogs against Venezuelan Equine Encephalitis (VEE) Virus in Mice
| Compound | Administration Route | Dosage (mg/kg) | Survival Rate (%) |
| Tilorone | Oral | 250 | Significant Increase |
| Tilorone | Oral | 500 | Significant Increase |
| Analog 11,877 | Oral | 250 | Significant Increase |
| Analog 11,877 | Oral | 500 | Significant Increase |
| Analog 11,002 | Oral | 250-1000 | Effective |
| Analog 11,002 | Intraperitoneal | 31.25-250 | Effective |
| Analog 11,567 | Oral | 250-1000 | Active |
| Analog 11,567 | Intraperitoneal | 125 | Protection against 100 MICLD50 |
| Analog 11,567 | Intraperitoneal | 250 | Protection against 1000 MICLD50 |
Note: Data for analogs is based on in vivo studies and presented as reported in the cited literature.[8]
Mechanisms of Antiviral Action
Tilorone exerts its antiviral effects through two primary mechanisms: the induction of the innate immune response and the disruption of viral entry through lysosomotropic action.
Interferon Induction via RIG-I Signaling Pathway
The principal mechanism of Tilorone's broad-spectrum antiviral activity is its ability to induce the production of type I interferons (IFN-α and IFN-β).[1] This is achieved through the activation of the RIG-I-like receptor (RLR) signaling pathway. RIG-I (Retinoic acid-inducible gene I) is a cytoplasmic pattern recognition receptor that detects viral RNA, a hallmark of viral infection.[8][9] Upon binding to viral RNA, RIG-I undergoes a conformational change, leading to the activation of downstream signaling cascades that culminate in the transcription of interferon genes.[1][10]
Lysosomotropic Mechanism
Tilorone is a cationic amphiphilic drug, which allows it to accumulate in acidic cellular compartments such as lysosomes.[11] This property leads to a lysosomotropic effect, where the compound increases the pH of the lysosome.[11] Many viruses, particularly enveloped viruses, rely on the acidic environment of the endosome and lysosome for uncoating and release of their genetic material into the cytoplasm.[12][13] By neutralizing the pH of these organelles, Tilorone can inhibit this crucial step in the viral life cycle, effectively blocking viral entry.[11]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antiviral activity of Tilorone compounds.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.[14][15]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero 76, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Tilorone compound stock solution
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability stain (e.g., Neutral Red or Crystal Violet)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the Tilorone compound in cell culture medium.
-
Treatment: Remove the growth medium from the cell plates and add the diluted compound to the wells in triplicate. Include wells with medium only (cell control) and wells with medium but no compound (virus control).
-
Infection: Add a predetermined amount of virus (e.g., a multiplicity of infection (MOI) of 0.01) to all wells except the cell control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Staining:
-
Neutral Red: Remove the medium, wash with PBS, and add medium containing Neutral Red. After incubation, wash the cells, and then lyse them to release the dye.
-
Crystal Violet: Remove the medium, fix the cells with a fixative (e.g., methanol), and then stain with Crystal Violet solution. Wash away excess stain.
-
-
Quantification: Measure the absorbance of the released dye or the stained cells using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC50 (the concentration of compound that protects 50% of cells from CPE) and CC50 (the concentration of compound that causes 50% cytotoxicity in uninfected cells) by regression analysis.[3][16]
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.[2][17]
Materials:
-
Host cell line susceptible to the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
Tilorone compound stock solution
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., medium with low-melting-point agarose or carboxymethylcellulose)
-
Fixative (e.g., 10% formalin)
-
Stain (e.g., Crystal Violet)
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: In separate tubes, pre-incubate serial dilutions of the Tilorone compound with a standard amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the compound-virus mixtures. Include a virus-only control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of progeny virus to neighboring cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 3-7 days).
-
Fixation and Staining: Remove the overlay, fix the cells with the fixative, and then stain the cell monolayer with Crystal Violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
Tilorone and its analogs represent a promising class of broad-spectrum antiviral agents. Their dual mechanism of action, involving both the stimulation of the host's innate immune system and the direct inhibition of viral entry, provides a multi-pronged attack against viral infections. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of these compounds. Continued research into the structure-activity relationships of Tilorone analogs and their efficacy in preclinical and clinical settings is warranted to fully realize their potential in combating a wide range of viral diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tilorone, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tilorone confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Recent developments in understanding RIG-I's activation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Existing highly accumulating lysosomotropic drugs with potential for repurposing to target COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pblassaysci.com [pblassaysci.com]
- 15. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Tilorone: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tilorone, a synthetic, small-molecule, orally active agent, has a rich history spanning over five decades. Initially discovered in the United States, it gained prominence in Russia and neighboring countries as a broad-spectrum antiviral and immunomodulatory drug.[1][2][3] This technical guide provides an in-depth overview of Tilorone, with a focus on its dihydrochloride salt, the most extensively studied form. The document details its discovery, synthesis, multifaceted mechanism of action, pharmacokinetic profile, and therapeutic applications. Particular emphasis is placed on its role as an interferon inducer via the RIG-I signaling pathway and its lysosomotropic properties. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for the scientific community.
Discovery and History
Tilorone was the first synthetic, small-molecule compound identified as an orally active interferon inducer.[4] It was originally synthesized and developed at the pharmaceutical company Merrell Dow in the United States.[1] Despite its American origins, Tilorone has been predominantly used and studied in Russia and other countries of the former Soviet Union, where it is marketed under trade names such as Amixin and Lavomax.[4][5] In the mid-1970s, it was synthesized in Ukraine and named Amixin.[6] For the past 50 years, it has been clinically used as an antiviral agent in Russia and Ukraine.[1][7] Human clinical studies in these regions have evaluated Tilorone for the treatment of acute respiratory viral infections, demonstrating significant improvements in patient outcomes.[1] However, it has not been evaluated under the stringent guidelines of the FDA.[1][5]
Chemical Properties and Synthesis
The most common form of Tilorone is its dihydrochloride salt. A 2024 patent application has described methods for preparing other salts, including bromide, iodide, fluoride, citrate, oxalate, maleate, phosphate, tartrate, triflate, trifluoroacetate, and tetrafluoroborate, suggesting the potential for "Tilorone bis(propyl iodide)" as a possible, though not historically prevalent, formulation.[8]
The synthesis of Tilorone dihydrochloride has been a subject of research to improve its efficiency for large-scale production. A key intermediate in its synthesis is 2,7-dihydroxy-9H-fluoren-9-one.[9][10]
Synthetic Pathway Overview
A common synthetic route involves the following key steps:
-
Preparation of 4,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylic acid: This intermediate is synthesized from 9H-fluorene.[9]
-
Esterification: Methyl esterification of the carboxylic acid is carried out to facilitate the subsequent cyclization.[9]
-
Cyclization to 2,7-Dihydroxy-9H-fluoren-9-one: The esterified intermediate is then cyclized to form the core fluorenone structure.[9]
-
Alkylation: The final step involves the substitution of the hydroxyl groups with 2-(diethylamino)ethyl chains to yield Tilorone, which is then converted to its dihydrochloride salt.[9]
Mechanism of Action
Tilorone exhibits a dual mechanism of action, primarily functioning as an inducer of the innate immune response and also acting as a lysosomotropic agent.
Interferon Induction via RIG-I Signaling Pathway
Tilorone is a potent inducer of interferon (IFN), which is a key component of the host's antiviral defense.[7] The proposed mechanism involves the activation of the RIG-I-like receptor (RLR) signaling pathway.[1] RIG-I is a cytosolic pattern recognition receptor that detects viral RNA.[11] While the precise interaction is still under investigation, it is hypothesized that Tilorone activates this pathway, leading to the production of type I interferons.[1] Microscale thermophoresis data indicates a low-affinity binding of Tilorone to the human viral RNA sensor RIG-I.[1][7]
Upon activation, RIG-I interacts with the mitochondrial antiviral-signaling protein (MAVS).[12] This interaction initiates a signaling cascade that involves the recruitment of various adaptor proteins and kinases, including TBK1 and IKKε.[12][13] These kinases then phosphorylate and activate the transcription factors IRF3 and IRF7, which translocate to the nucleus and induce the expression of type I interferons.[12]
Caption: Tilorone-induced RIG-I signaling pathway leading to interferon production.
Lysosomotropic Activity
Tilorone is a cationic amphiphilic compound that accumulates in acidic cellular compartments like lysosomes.[14] This accumulation raises the intralysosomal pH, thereby inhibiting the activity of acid-dependent lysosomal enzymes.[1][14] This disruption of lysosomal function can interfere with viral entry, replication, and egress, as many viruses rely on endosomal and lysosomal pathways for these processes.[1] Tilorone has been shown to induce the storage of sulfated glycosaminoglycans and enhance the secretion of precursor forms of lysosomal enzymes in fibroblasts.[14]
References
- 1. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity | Semantic Scholar [semanticscholar.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Tilorone, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]
- 9. An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Innate Immune Signalling Pathways: Turning RIG-I Sensor Activation against Cancer [mdpi.com]
- 12. Frontiers | Immune Regulator Retinoic Acid-Inducible Gene I (RIG-I) in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 13. RIG-I-like Receptor (RLR) Signaling Pathways: R&D Systems [rndsystems.com]
- 14. Tilorone acts as a lysosomotropic agent in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Tilorone: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tilorone is a synthetic, small-molecule, orally active compound recognized as the first synthetic interferon inducer.[1][2] Utilized clinically as a broad-spectrum antiviral in several countries, its efficacy against a range of viruses, including the Ebola virus in animal models, has spurred renewed interest in its therapeutic potential.[1][3] A comprehensive understanding of its pharmacokinetic (PK) and bioavailability profile is critical for its further development and clinical application. This document provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of Tilorone, supported by quantitative data, experimental methodologies, and pathway visualizations.
Pharmacokinetic Profile
Tilorone exhibits a distinct pharmacokinetic profile characterized by rapid absorption, significant protein binding, and a long elimination half-life.
Absorption
Following oral administration, Tilorone is rapidly absorbed from the gastrointestinal tract.[3] In vitro studies corroborate this, demonstrating high permeability in Caco-2 cell assays, a standard model for predicting human drug absorption.[3][4][5] The compound is not a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the absorption of many drugs.[3][4][5]
Distribution
Once absorbed, Tilorone is widely distributed. Data on plasma protein binding in humans varies, with reports of approximately 80%[1][3] and a more recent in vitro study indicating 52%.[3][4] In mice, plasma protein binding is reported to be around 61%.[3] The volume of distribution after intraperitoneal dosing in mice is substantial, calculated at 8880 ml/kg, suggesting extensive tissue distribution.[3] Tilorone is also capable of penetrating the blood-brain barrier.[3]
Metabolism
There are conflicting reports regarding Tilorone's metabolism. Some sources state that it is not subject to biotransformation and is excreted largely unchanged.[1][3] However, more recent studies have identified N-deethylation and mono-oxygenation as metabolic pathways.[3] Significant species differences in metabolism have been observed, with liver microsomal stability increasing in the order of guinea pig, non-human primate, mouse, and finally human, where it is most stable.[3] In mouse liver microsomes, the metabolic half-life is approximately 48 minutes.[3][4] Importantly, Tilorone shows no significant inhibitory activity against major human CYP450 enzymes (1A2, 2C9, 2C19, 2D6, and 3A4), suggesting a low potential for drug-drug interactions via this mechanism.[3][4]
Excretion
Tilorone is primarily eliminated from the body via feces. In humans, approximately 70% of an administered dose is excreted in the feces and around 9% in the urine, primarily as the unchanged parent drug.[1][3] The elimination half-life in humans is long, reported to be around 48 hours.[1][3] In mice, the elimination half-life after intraperitoneal administration is approximately 18-20 hours.[4][5]
Bioavailability
The oral bioavailability of Tilorone in humans is reported to be approximately 60%, indicating effective absorption from the gut into the systemic circulation.[1][3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for Tilorone derived from human and animal studies, as well as in vitro ADME data.
Table 1: Pharmacokinetic Parameters of Tilorone in Humans (Oral Administration)
| Parameter | Value | Reference(s) |
| Bioavailability | 60% | [1][3] |
| T½ (Elimination Half-life) | 48 hours | [1][3] |
| Protein Binding | ~52-80% | [1][3][4] |
| Primary Route of Excretion | Feces (~70%) | [1][3] |
| Secondary Route of Excretion | Urine (~9%) | [1][3] |
| Metabolism | Minimal / Not subject to biotransformation | [1][3] |
Table 2: Pharmacokinetic Parameters of Tilorone in Mice (Intraperitoneal Administration)
| Parameter | Dose | Value | Reference(s) |
| T½ (Elimination Half-life) | 10 mg/kg | 19 hours | [3] |
| 2-10 mg/kg | ~18 hours | [4] | |
| Tmax (Time to Peak Conc.) | 10 mg/kg | 0.25 hours | [3] |
| Cmax (Peak Concentration) | 10 mg/kg | 113 ng/mL | [3] |
| AUClast | 10 mg/kg | 806 h·ng/mL | [3] |
| V/F (Apparent Volume of Dist.) | 10 mg/kg | 8880 ml/kg | [3] |
| Cl/F (Apparent Clearance) | 10 mg/kg | 249,000 ml/h/kg | [3] |
Table 3: In Vitro ADME Properties of Tilorone
| Parameter | Value | Reference(s) |
| Aqueous Solubility (PBS pH 7.4) | 470 μM | [3] |
| Caco-2 Permeability (Papp) | 20 × 10-6 cm/s (High) | [3] |
| P-gp Substrate | No | [3][4] |
| Plasma Protein Binding (Human) | 52% | [3][4] |
| Plasma Protein Binding (Mouse) | 61% | [3] |
| Plasma Stability (Human, 5h) | 95% | [3] |
| Liver Microsomal Stability (Mouse, t½) | 48 minutes | [3][4] |
| CYP450 Inhibition (IC50) | > 50 μM for 1A2, 2C9, 2C19, 2D6, 3A4 | [3] |
Proposed Mechanism of Action & Signaling
Tilorone's primary mechanism of action is the induction of interferons (IFNs), which are critical signaling proteins in the innate immune response to viral infections.[1][3] It is thought to activate host innate immunity signaling pathways. One proposed mechanism involves the recognition of intracellular viral RNA by RIG-I-like receptors (RLRs), such as RIG-I. Activation of this pathway leads to the production of type I and type III interferons, which in turn establish a broad antiviral state in surrounding cells. Additionally, Tilorone's nature as a DNA intercalator may lead to the activation of cytosolic DNA sensing pathways, further contributing to the interferon response.[6][7]
Caption: Proposed mechanism of Tilorone via activation of innate immunity pathways.
Experimental Protocols
The characterization of Tilorone's pharmacokinetic profile has been achieved through a combination of in vivo animal studies and in vitro ADMET assays.
In Vivo Pharmacokinetic Studies
A typical experimental design for assessing Tilorone's pharmacokinetics in an animal model is outlined below.
-
Animal Model: BALB/c mice are commonly used for pharmacokinetic profiling.[5]
-
Administration: Tilorone is administered via the intended clinical route (oral) or other routes like intraperitoneal (i.p.) injection for specific experimental purposes. Doses ranging from 2 to 50 mg/kg have been studied.[4]
-
Sample Collection: Blood samples are collected serially at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma is separated by centrifugation.
-
Analysis: Plasma concentrations of Tilorone are quantified using a validated bioanalytical method, typically LC-MS/MS.
-
Data Analysis: The resulting plasma concentration-time data is analyzed using noncompartmental modeling to determine key PK parameters such as Cmax, Tmax, AUC, and T½.
Caption: General workflow for an in vivo pharmacokinetic study.
Bioanalytical Method for Quantification
A sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been validated for the quantification of Tilorone in biological matrices like human blood.[8]
-
Sample Preparation: Blood (200 µL) is extracted using a mixture of chloroform and ethyl ether (1:2, v/v). Metoprolol is often used as an internal standard.[8]
-
Chromatography: Separation is achieved on a C18 column (e.g., Xterra MS C18, 50 mm x 2.1 mm, 5 µm) with a gradient mobile phase of methanol and water containing 15 mM ammonium bicarbonate.[8]
-
Mass Spectrometry: Detection is performed using a mass spectrometer with a TurboIonSpray source operating in the positive multiple reaction monitoring (MRM) mode.[8]
-
MRM Transitions: The monitored mass transitions are typically m/z 411.3 → 100.0 for Tilorone and m/z 268.3 → 116.1 for the internal standard (metoprolol).[8]
-
Validation: The method is validated for accuracy, precision, and linearity over a specific concentration range (e.g., 1-100 ng/mL).[8]
Key In Vitro ADMET Assays
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal Caco-2 cells to predict in vivo drug absorption. The apparent permeability coefficient (Papp) is measured, with a high value indicating good potential for oral absorption.[5]
-
Liver Microsomal Stability Assay: This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes. The rate of disappearance of the parent drug over time is measured to calculate its intrinsic clearance and metabolic half-life.[5]
Conclusion
Tilorone possesses a favorable pharmacokinetic profile for an oral antiviral agent, including rapid absorption, high bioavailability, and a long half-life that may support infrequent dosing regimens. Its low potential for CYP450-mediated drug interactions is a significant advantage. While some ambiguity remains regarding the full extent of its metabolism, the existing data provides a strong foundation for its continued investigation and development as a broad-spectrum antiviral therapeutic for emerging infectious diseases.
References
- 1. Tilorone - Wikipedia [en.wikipedia.org]
- 2. New Synthetic Pathways to Tilorone Hydrochloride | Semantic Scholar [semanticscholar.org]
- 3. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tilorone, an oral antiviral agent utilized in humans, preconditions against transient ischemia in mice | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 7. Tilorone, an oral antiviral agent utilized in humans, preconditions against transient ischemia in mice - Browse Articles - Conditioning Medicine [conditionmed.org]
- 8. Performance of tiloronoxim and tilorone determination in human blood by HPLC-MS/MS: method validation, uncertainty assessment and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilorone's Role in Innate Immunity Activation: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Tilorone is a synthetic, orally bioavailable small molecule recognized for its broad-spectrum antiviral activity.[1] This activity is not derived from direct interaction with viral components but from its function as a potent immunomodulator and an inducer of interferons (IFNs), which are critical components of the innate immune system.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which tilorone activates innate immunity, focusing on key signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate these functions.
Core Mechanism: Induction of Type I Interferons
The primary mechanism of tilorone's antiviral action is the activation of host innate immunity pathways, leading to the production of Type I interferons (IFN-α and IFN-β).[1][2] This is supported by observations that tilorone's antiviral efficacy is diminished in IFN-deficient cell lines.[1] Tilorone induces a characteristically delayed but prolonged interferon response, with maximum circulating levels in mice detected 12 hours post-administration and persisting for up to 30 hours.[3] The activation of IFN production is primarily attributed to tilorone's interaction with two key cytosolic pattern recognition receptor (PRR) signaling pathways: the RIG-I-like receptor (RLR) pathway and the stimulator of interferon genes (STING) pathway.
Signaling Pathways Modulated by Tilorone
RIG-I-Like Receptor (RLR) Pathway
A hypothesized mechanism of action for tilorone involves the activation of the RIG-I-like receptor (RLR) pathway, which is responsible for detecting intracellular viral RNA.[1] The RLR family includes RIG-I and MDA5, which, upon binding to viral RNA, trigger a signaling cascade that results in IFN production.[4][5] Tilorone is thought to activate this pathway, potentially by binding directly to the human viral RNA sensor RIG-I, although in vitro cell-free models show this binding to be of low affinity (EC₅₀ = 0.5 mM).[1][6] Activation of RIG-I leads to downstream signaling through the mitochondrial antiviral signaling protein (MAVS), culminating in the phosphorylation of Interferon Regulatory Factors 3 and 7 (IRF3/IRF7) and subsequent transcription of Type I and Type III interferons.[4]
STING Pathway
An alternative and compelling mechanism suggests that tilorone activates the STING (Stimulator of Interferon Genes) pathway.[7] Tilorone is a known DNA intercalator, and it is hypothesized that it stabilizes cytosolic DNA fragments released from the mitochondria or nucleus.[7] This accumulation of cytosolic DNA is detected by the sensor cyclic GMP–AMP synthase (cGAS), which then produces the secondary messenger cGAMP.[7] cGAMP binds to and activates STING, an endoplasmic reticulum-associated protein.[8] Activated STING translocates to the Golgi and recruits TANK-binding kinase 1 (TBK1), which phosphorylates IRF3, leading to its dimerization, nuclear translocation, and the transcription of Type I interferons and other inflammatory cytokines.[7][9]
Quantitative Data on Tilorone's Antiviral Efficacy and Immunomodulation
The efficacy of tilorone has been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Antiviral Activity of Tilorone
This table summarizes the 50% effective concentration (EC₅₀) of tilorone against a range of viruses in cell culture assays.
| Virus | Virus Type | Cell Line | EC₅₀ | Reference |
| Ebola Virus (EBOV) | -ssRNA | HeLa | 230 nM | [1] |
| MERS-CoV | +ssRNA | Vero 76 | 3.7 µM | [1] |
| Chikungunya (CHIKV) | +ssRNA | Vero 76 | 4.2 µM | [1] |
| Zika Virus (ZIKV) | +ssRNA | Vero | 5.2 µM | [1] |
| VEEV | +ssRNA | Vero | 18 µM | [1] |
| SFTSV | -ssRNA | Huh7 | < 1 µM | [10] |
Table 2: In Vivo Efficacy of Tilorone in Mouse Models
This table presents the survival outcomes of tilorone treatment in lethal virus challenge models.
| Virus Model | Animal Model | Tilorone Dose | Dosing Regimen | Survival Rate | Reference |
| maEBOV | BALB/c Mice | 25 mg/kg | Once daily i.p. for 8 days | 90% | [11] |
| maEBOV | BALB/c Mice | 50 mg/kg | Once daily i.p. for 8 days | 90% | [11] |
| maEBOV | BALB/c Mice | 30 mg/kg | Once daily i.p. starting 2h post-infection | 100% | [11] |
| maEBOV | BALB/c Mice | 30 mg/kg | Once daily i.p. starting 24h post-infection | 100% | [11] |
| SFTSV | ICR Suckling Mice | 20 mg/kg | Single dose i.p. | 94.73% | [10] |
| Mengo Virus | Mice | 250 mg/kg | Single oral dose | 80% | [1] |
Table 3: Cytokine Induction by Tilorone in Unchallenged Mice
Tilorone administration significantly increases the levels of various cytokines and chemokines, indicating broad immune activation.[1]
| Cytokine/Chemokine | Fold Increase vs. Control |
| IL-6 | Significantly Higher |
| IL-10 | Significantly Higher |
| IL-12 (p40) | Significantly Higher |
| IL-12 (p70) | Significantly Higher |
| MCP-1 | Significantly Higher |
| MIP-1B | Significantly Higher |
| RANTES | Significantly Higher |
| Eotaxin | Significantly Higher |
Key Experimental Protocols
The characterization of tilorone's immunomodulatory activity relies on a suite of established in vitro and in vivo assays.
In Vitro Antiviral Efficacy Assay (CPE Inhibition)
This protocol is used to determine the concentration of a compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC₅₀).
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero 76, Huh7) in 96-well plates and incubate to form a confluent monolayer.
-
Compound Preparation: Prepare a serial dilution of tilorone in cell culture medium.
-
Infection and Treatment: Remove growth medium from cells. Add the diluted tilorone and a predetermined titer of the virus to the wells. Include "virus only" (positive control) and "cells only" (negative control) wells.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the positive control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Add a viability reagent (e.g., CellTiter-Glo®) to all wells. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of CPE inhibition for each tilorone concentration relative to the controls. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Lethal Challenge Model
This protocol evaluates the therapeutic efficacy of a compound in protecting animals from a lethal dose of a pathogen.
-
Animal Acclimatization: House appropriate animal models (e.g., BALB/c mice) under specific pathogen-free conditions for a period of acclimatization.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, 25 mg/kg tilorone, 50 mg/kg tilorone).
-
Virus Challenge: Infect all animals with a predetermined lethal dose of the virus (e.g., mouse-adapted Ebola virus) via a relevant route (e.g., intraperitoneal injection).
-
Treatment Administration: Begin the dosing regimen at a specified time point relative to the challenge (e.g., 1 hour post-infection). Administer tilorone or vehicle control according to the study design (e.g., once daily for 8 days).
-
Monitoring: Monitor animals daily for clinical signs of illness (e.g., ruffled fur, hunched posture), body weight changes, and survival over a defined period (e.g., 21-28 days).
-
Endpoint Analysis: The primary endpoint is survival. Secondary endpoints may include measuring viral load in serum or tissues at specific time points using quantitative reverse transcription PCR (qRT-PCR).
-
Statistical Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests to determine statistical significance between treatment and control groups.[11]
Microscale Thermophoresis (MST) for Binding Affinity
This protocol is used to quantify the binding affinity between two molecules in solution.
-
Protein Labeling: Label one binding partner (e.g., recombinant human RIG-I protein) with a fluorescent dye.
-
Sample Preparation: Keep the concentration of the fluorescently labeled protein constant while preparing a serial dilution of the unlabeled ligand (tilorone).
-
Measurement: Load the samples into glass capillaries and place them in an MST instrument. An infrared laser creates a microscopic temperature gradient, and the directed movement of molecules (thermophoresis) along this gradient is tracked via the labeled protein's fluorescence.
-
Data Analysis: The thermophoretic movement changes upon ligand binding. Plot the change in normalized fluorescence against the logarithm of the ligand concentration. Fit the data to a binding curve to determine the equilibrium dissociation constant (Kd) or, in some cases, the EC₅₀ for binding.[1]
Conclusion and Future Directions
Tilorone is a multifaceted immunomodulatory agent that activates innate immunity primarily through the induction of Type I interferons. Its ability to engage both the RLR and STING pathways highlights its potential as a broad-spectrum antiviral agent. The quantitative data from in vitro and in vivo studies demonstrate potent efficacy against a range of viruses, including high-priority pathogens like Ebola virus.[1][11]
For drug development professionals, tilorone serves as a valuable chemical scaffold and a model for host-directed antiviral therapy. Future research should focus on:
-
Deconvoluting Pathway Dominance: Precisely determining the relative contributions of the RIG-I and STING pathways to tilorone's overall antiviral effect in different viral infection contexts.
-
Structure-Activity Relationship (SAR) Studies: Identifying analogs of tilorone with improved potency, selectivity for specific innate immune pathways, and enhanced safety profiles.
-
Clinical Evaluation: Despite its use in Russia and neighboring countries, tilorone has not been evaluated under studies that meet current international regulatory standards for safety and efficacy, representing a critical next step.[1]
References
- 1. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Tilorone hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIG-I-like receptor - Wikipedia [en.wikipedia.org]
- 5. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A STING agonist preconditions against ischaemic stroke via an adaptive antiviral Type 1 interferon response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Tilorone confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
The Lysosomotropic Activity of Tilorone: A Technical Guide to its Core Mechanisms and Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilorone, a synthetic small molecule, has long been recognized for its broad-spectrum antiviral and immunomodulatory properties. A critical aspect of its mechanism of action, which contributes significantly to its biological effects, is its lysosomotropic activity. As a cationic amphiphilic drug, Tilorone readily accumulates in the acidic environment of lysosomes, leading to a cascade of cellular events. This technical guide provides an in-depth exploration of the lysosomotropic properties of Tilorone, detailing its impact on lysosomal function, the subsequent modulation of key signaling pathways, and the experimental methodologies used to characterize these phenomena. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document serves as a comprehensive resource for researchers in the fields of virology, immunology, and drug development.
Introduction: The Lysosomotropic Nature of Tilorone
Tilorone is a dicationic, amphiphilic molecule that, due to its chemical properties, functions as a weak base. This allows it to freely permeate cellular membranes in its neutral state. Upon encountering the acidic lumen of lysosomes (pH 4.5-5.0), the basic side chains of Tilorone become protonated. This protonation traps the molecule within the lysosome, leading to its significant accumulation, a phenomenon known as lysosomotropism or ion trapping.[1][2] This sequestration within lysosomes is a central tenet of Tilorone's activity, instigating a series of downstream effects that are crucial to its therapeutic potential.
The primary consequence of Tilorone accumulation is an increase in the intralysosomal pH.[1] This alteration of the acidic environment disrupts the optimal functioning of resident lysosomal hydrolases, which are critical for the degradation of various macromolecules.[1][2] This interference with lysosomal catabolism can lead to the storage of substrates such as sulfated glycosaminoglycans (GAGs) and phospholipids, mimicking certain lysosomal storage disorders.[3][4] Beyond simple storage, this disruption of lysosomal homeostasis has profound implications for cellular signaling, particularly in the context of innate immunity and antiviral responses.
Quantitative Data on Tilorone's Lysosomotropic Effects
The lysosomotropic activity of Tilorone and its consequences have been quantified in various studies. The following tables summarize key quantitative data, providing a comparative overview of its potency.
| Parameter | Cell Type | Value | Reference |
| EC50 for GAG Storage | Cultured Bovine Fibroblasts | 3 µM | [5] |
| EC50 for Lysosomal Enzyme Release (β-hexosaminidase) | Cultured Bovine Fibroblasts | 15 µM | [5] |
| IC50 for Lysosomotropism (compared to Chloroquine) | Not Specified | ~4 µM (on par with Chloroquine) | [2] |
Table 1: Potency of Tilorone in Inducing Lysosomal Dysfunctions.
| Agent | Cell Type | IC50 for Lysosomal Trapping/Function Inhibition | Reference |
| Tilorone | Not Specified | ~4 µM | [2] |
| Chloroquine | Not Specified | ~4 µM | [2] |
| Amiodarone | Various | Potent inhibitor of phospholipase A2 | [6] |
| Imipramine | MDCKII, Caco-2, Human & Rat Hepatocytes | Literature-confirmed lysosomotropic agent | [7] |
| Propranolol | MDCKII, Caco-2, Human & Rat Hepatocytes | Literature-confirmed lysosomotropic agent | [7] |
Table 2: Comparative Lysosomotropic Potency of Cationic Amphiphilic Drugs.
Implications for Signaling Pathways
The disruption of lysosomal function by Tilorone has significant implications for cellular signaling, particularly in the realm of innate immunity. Lysosomes are not merely degradative compartments; they are crucial signaling hubs involved in nutrient sensing, autophagy, and pathogen recognition.
Modulation of Innate Immunity and Interferon Induction
A hallmark of Tilorone's activity is its ability to induce the production of interferons (IFNs), key cytokines in the antiviral response.[8] While the precise mechanistic link between its lysosomotropic action and IFN induction is still under investigation, a compelling hypothesis involves the modulation of endosomal Toll-like receptors (TLRs) and cytosolic pattern recognition receptors (PRRs) like RIG-I.
Endosomal TLRs, such as TLR3, TLR7, TLR8, and TLR9, are critical for detecting viral nucleic acids. Their proper function and signaling are dependent on the acidic environment of the endolysosomal compartment. By altering the pH of these organelles, Tilorone may modulate the signaling cascades initiated by these receptors.
Furthermore, the accumulation of undigested cellular components due to impaired lysosomal degradation can act as endogenous danger signals, potentially activating cytosolic PRRs like RIG-I. While Tilorone has been shown to have a low-affinity interaction with RIG-I in a cell-free model, its primary mechanism of activating this pathway in a cellular context is likely indirect, stemming from the lysosomal stress it induces.[9]
Caption: Hypothesized signaling pathway of Tilorone's lysosomotropic activity.
Experimental Protocols
The characterization of Tilorone's lysosomotropic activity relies on a set of key in vitro assays. These protocols provide a framework for assessing lysosomal pH, accumulation of the compound, and overall cell viability.
Neutral Red Uptake Assay for Lysosomal Accumulation and Viability
This assay is based on the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red in their lysosomes.[10][11] A decrease in dye uptake can indicate either cytotoxicity or interference with lysosomal function.
Materials:
-
Cells in culture (e.g., fibroblasts, hepatocytes)
-
96-well culture plates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Phosphate-buffered saline (PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Plate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Treatment: Treat cells with varying concentrations of Tilorone for a predetermined period (e.g., 24-48 hours). Include untreated and vehicle controls.
-
Dye Incubation: Remove the treatment medium and add Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Aspirate the Neutral Red solution and wash the cells with PBS to remove unincorporated dye.
-
Destaining: Add the destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye from the lysosomes.
-
Measurement: Measure the absorbance of the extracted dye at 540 nm using a plate reader.
-
Analysis: Calculate the percentage of Neutral Red uptake relative to the untreated control to determine the IC50 value.
Caption: Workflow for the Neutral Red Uptake Assay.
LysoTracker Staining for Visualization of Acidic Organelles
LysoTracker dyes are fluorescent acidotropic probes that selectively accumulate in acidic organelles of live cells.[12][13] A decrease in LysoTracker fluorescence in the presence of a compound like Tilorone indicates competition for accumulation and thus, lysosomotropism.
Materials:
-
Live cells grown on coverslips or in imaging-compatible plates
-
LysoTracker Red DND-99 (or other variants) stock solution (e.g., 1 mM in DMSO)
-
Culture medium
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging substrate and allow them to adhere.
-
Co-incubation: Treat cells with Tilorone at various concentrations in culture medium. Simultaneously, add LysoTracker dye to a final concentration of 50-100 nM.
-
Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.
-
Imaging: Observe the cells directly under a fluorescence microscope using the appropriate filter set for the LysoTracker dye used.
-
Analysis: Quantify the fluorescence intensity per cell. A dose-dependent decrease in LysoTracker fluorescence indicates lysosomotropic activity of Tilorone.
Caption: Workflow for LysoTracker Staining Assay.
Acridine Orange Staining for Lysosomal pH Measurement
Acridine Orange is a metachromatic fluorescent dye that can be used to assess lysosomal pH.[14][15] In acidic compartments like lysosomes, it aggregates and emits red fluorescence, while in the cytoplasm and nucleus, it remains as monomers and emits green fluorescence. An increase in the green-to-red fluorescence ratio indicates an increase in lysosomal pH.
Materials:
-
Live cells
-
Acridine Orange stock solution (e.g., 1 mg/mL in water)
-
Culture medium
-
Fluorescence microscope with appropriate filters for green and red fluorescence
Procedure:
-
Cell Preparation: Grow cells on a suitable imaging substrate.
-
Staining: Treat cells with Acridine Orange at a final concentration of 1-5 µg/mL in culture medium for 15-30 minutes at 37°C.
-
Treatment: After staining, treat the cells with different concentrations of Tilorone.
-
Imaging: Observe the cells under a fluorescence microscope, capturing images in both the green and red channels.
-
Analysis: Quantify the intensity of red and green fluorescence within the cells. An increase in the ratio of green to red fluorescence indicates alkalinization of the lysosomes.
Caption: Workflow for Acridine Orange Staining Assay.
Conclusion
The lysosomotropic activity of Tilorone is a fundamental aspect of its pharmacology, driving a range of cellular effects that contribute to its antiviral and immunomodulatory properties. By accumulating in lysosomes and increasing their internal pH, Tilorone disrupts normal lysosomal function, leading to substrate accumulation and the modulation of critical innate immune signaling pathways. The experimental protocols detailed in this guide provide robust methods for characterizing these effects, enabling further investigation into the nuanced mechanisms of Tilorone and other lysosomotropic agents. A thorough understanding of these core principles is essential for the continued development and optimization of Tilorone as a therapeutic agent and for the broader field of drug design targeting lysosomal biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Lysosomal Pathway That Modulates Glucocorticoid Signaling and the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Amiodarone--an inhibitor of phospholipase activity: a comparative study of the inhibitory effects of amiodarone, chloroquine and chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tilorone Hydrochloride: an Oral Interferon-Inducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tilorone confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GitHub - Sinnefa/SPV_Signaling_Pathway_Visualizer_v1.0: Signaling Pathway Visualizer [github.com]
- 11. m.youtube.com [m.youtube.com]
- 12. biostatsquid.com [biostatsquid.com]
- 13. Viral Factors in Modulation of Host Immune Response: A Route to Novel Antiviral Agents and New Therapeutic Approaches [mdpi.com]
- 14. Quantitative profiling pH heterogeneity of acidic endolysosomal compartments using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activated toll-like receptor 4 is involved in oridonin-induced phagocytosis via promotion of migration and autophagy-lysosome pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilorone's Impact on Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilorone is a broad-spectrum, orally bioavailable antiviral agent that has been used clinically in several countries for decades. Its multifaceted mechanism of action, primarily centered on the modulation of host innate immunity and disruption of viral entry, makes it a compelling candidate for combating a wide range of viral pathogens. This document provides a comprehensive technical overview of tilorone's effects on viral replication pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.
Core Mechanisms of Antiviral Action
Tilorone exerts its antiviral effects through at least two distinct, host-oriented mechanisms: the induction of the interferon response via innate immune signaling pathways and the inhibition of viral entry through its lysosomotropic properties. This dual approach contributes to its efficacy against diverse viral families.
Activation of Innate Immunity: The Interferon Response
The primary antiviral mechanism of tilorone is its function as a potent inducer of interferons (IFNs), critical signaling proteins in the innate immune system.[1] The antiviral activity of tilorone is significantly diminished in interferon-deficient cell lines, strongly supporting the hypothesis that its efficacy is derived from activating host innate immunity pathways.[1][2]
The hypothesized signaling cascade is as follows:
-
Sensing of Viral RNA: Tilorone is thought to activate the RIG-I-like receptor (RLR) signaling pathway.[1] The key sensor in this pathway, RIG-I (Retinoic acid-inducible gene I), detects intracellular viral RNA, a hallmark of viral infection. While tilorone can bind directly to human RIG-I, this interaction appears to be of low affinity.[1][3]
-
Mitochondrial Signaling: Upon activation, RIG-I interacts with the Mitochondrial Antiviral Signaling (MAVS) protein located on the outer mitochondrial membrane.[1] Tilorone has been observed to cause a rapid increase in mitochondrial potential, which may reflect the activity of MAVS.[1]
-
Kinase Activation & Transcription Factor Phosphorylation: The aggregation of MAVS recruits a cascade of signaling proteins, including TRAF proteins and the kinases TBK1 and IKKε. These kinases then phosphorylate and activate the transcription factors IRF3 (Interferon Regulatory Factor 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
-
Interferon Production: Activated IRF3 and NF-κB translocate to the nucleus, where they bind to the promoter regions of genes encoding Type I interferons (IFN-α/β).
-
Establishment of an Antiviral State: Secreted Type I interferons bind to interferon receptors (IFNAR) on the surface of infected and neighboring cells. This triggers the JAK-STAT signaling pathway, leading to the expression of hundreds of Interferon-Stimulated Genes (ISGs). The protein products of ISGs establish a cellular "antiviral state" that inhibits various stages of viral replication, including protein synthesis, and genome replication.
Lysosomotropic Activity and Inhibition of Viral Entry
Tilorone is a cationic amphiphilic compound, a characteristic that allows it to act as a lysosomotropic agent.[4] Many enveloped viruses rely on the acidic environment of endosomes and lysosomes to trigger conformational changes in their surface glycoproteins, facilitating membrane fusion and the release of the viral genome into the cytoplasm.
The mechanism is as follows:
-
Cellular Uptake: As a weak base, tilorone can freely diffuse across cellular and organellar membranes in its neutral state.[1]
-
Accumulation in Lysosomes: Inside acidic compartments like late endosomes and lysosomes, tilorone becomes protonated. This traps the charged molecule inside the organelle, leading to its accumulation.[1]
-
Increase in Lysosomal pH: The accumulation of the basic tilorone molecule neutralizes the acidic environment, increasing the intra-organellar pH.[1][4] Tilorone has been shown to inhibit ATP-dependent acidification of isolated lysosomes.[4]
-
Inhibition of Viral Uncoating: By raising the pH, tilorone prevents the acid-dependent fusion of the viral envelope with the endosomal membrane. This effectively blocks the uncoating process and traps the virus within the endo-lysosomal system, preventing the initiation of replication.[1]
Quantitative Data Summary
The broad-spectrum activity of tilorone has been quantified against numerous viruses in both in vitro and in vivo models.
Table 1: In Vitro Antiviral Activity of Tilorone
| Virus | Strain | Genus/Family | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Ebola Virus (EBOV) | Not Specified | Filoviridae | HeLa | 0.23 | >10 | >43 | [2] |
| MERS-CoV | EMC | Betacoronavirus | Vero 76 | 3.7 | 36 | 9.7 | [1] |
| Chikungunya (CHIK) | S27 (VR-67) | Alphavirus | Vero 76 | 4.2 | 32 | 7.6 | [1] |
| Zika Virus (ZIKV) | Not Specified | Flavivirus | Not Specified | 5.2 | Not Specified | Not Specified | [1] |
| VEEV | Not Specified | Alphavirus | Not Specified | 18 | Not Specified | Not Specified | [1] |
| SARS-CoV-2 | USA_WA1/2020 | Betacoronavirus | Vero 76 | 1.56 | 39.5 | 25.3 | [5] |
Note: Antiviral activity in Vero 76 cells, which are interferon-deficient, may be underestimated and likely reflects the lysosomotropic mechanism.[2]
Table 2: In Vivo Efficacy of Tilorone
| Virus | Animal Model | Tilorone Dose | Dosing Regimen | Outcome | Reference(s) |
| Ebola Virus (maEBOV) | BALB/c Mice | 25 & 50 mg/kg | Once daily i.p. for 8 days, post-challenge | 90% survival | [2][6] |
| Ebola Virus (maEBOV) | BALB/c Mice | 30 mg/kg | Once daily i.p. for 7 days, starting 2 or 24h post-challenge | 100% survival | [2][6] |
| SFTSV | Suckling ICR Mice | 20 mg/kg | Once daily i.p. for 7 days, post-challenge | 78.94% survival | [7] |
| SFTSV (Prophylaxis) | Suckling ICR Mice | 50 mg/kg | Once daily i.p. for 3 days, pre-challenge | 70% survival | [7] |
| RVFV | BALB/c Mice | 30 mg/kg | Once daily i.p. starting immediately post-infection | 80% survival | [8] |
| RVFV | BALB/c Mice | 45 mg/kg | Once daily i.p. starting 24h post-infection | 30% survival | [8] |
Table 3: Summary of ADMET & Pharmacokinetic Properties
| Parameter | Value / Observation | Reference(s) |
| Solubility (pH 7.4) | 465 µM (Relatively soluble) | [2] |
| Permeability | High Caco-2 permeability | [2][9] |
| P-glycoprotein (P-gp) | Not a P-gp substrate | [2][9] |
| CYP450 Inhibition | No inhibition of 1A2, 2C9, 2C19, 2D6, 3A4 (IC50 >50 µM) | [2][9] |
| Plasma Protein Binding | 52% (Human) | [2][9] |
| Metabolic Stability | Mouse liver microsome half-life of 48 min | [2][9] |
| Mouse Half-Life (t½) | ~18 hours (i.p. administration) | [2][6] |
| Max Tolerated Dose | 100 mg/kg (single i.p. dose in mice) | [6][9] |
Experimental Protocols
In Vitro Antiviral Assay (Cytopathic Effect Inhibition)
This protocol provides a general methodology for assessing the antiviral activity of tilorone by measuring the inhibition of virus-induced cytopathic effect (CPE).
-
Cell Plating: Seed confluent or near-confluent cell monolayers (e.g., Vero 76, HeLa) in 96-well microplates.
-
Compound Preparation: Prepare serial dilutions of tilorone dihydrochloride. Typically, four log10 final concentrations (e.g., 0.1, 1.0, 10, 100 µg/ml) are used.
-
Experimental Setup: For each dilution, treat triplicate wells of cells with the compound, followed by infection with the virus at a specific Multiplicity of Infection (MOI). Include parallel duplicate wells with the compound but no virus to assess cytotoxicity (CC50). Also, include control wells with virus only (virus control) and cells only (cell control).[10]
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-7 days).
-
Assessment of CPE/Viability: After incubation, remove the medium. Cell viability is quantified using a dye such as Neutral Red or Crystal Violet. The dye is eluted, and the absorbance is read using a spectrophotometer.[10]
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by linear regression analysis. The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.[10]
In Vivo Efficacy Study (Mouse Model)
This protocol outlines a general procedure for evaluating the therapeutic or prophylactic efficacy of tilorone in a lethal virus challenge mouse model.
-
Animal Model: Use a susceptible mouse strain (e.g., BALB/c or C57BL/6). For viruses that do not typically cause lethal disease in mice, an adapted strain (e.g., mouse-adapted Ebola virus, maEBOV) or an immunocompromised strain (e.g., Ifnar-/- mice) may be required.[6][7]
-
Virus Challenge: Infect mice with a predetermined lethal dose of the virus (e.g., 100-1000 PFU) via an appropriate route (e.g., intraperitoneal, intracranial).[7][8]
-
Dosing Regimen:
-
Therapeutic: Administer tilorone (e.g., 25-60 mg/kg) or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection at set time points after infection (e.g., starting 1-24 hours post-challenge) and continue for a specified duration (e.g., once daily for 7-9 days).[6][8]
-
Prophylactic: Administer tilorone or vehicle for a set number of days before the virus challenge.[7]
-
-
Monitoring: Monitor animals daily for clinical signs of illness (e.g., ruffled fur, hunched posture), body weight changes, and survival for a period of 14-28 days.[8]
-
Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include measuring viral load in serum or tissues at specific time points via plaque assay or qRT-PCR.
-
Data Analysis: Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.[7]
Microscale Thermophoresis (MST) Binding Assay
This technique was used to measure the binding affinity of tilorone to its hypothesized target, RIG-I.
-
Protein Labeling: The target protein (human RIG-I) is labeled with a fluorescent dye.
-
Sample Preparation: A fixed concentration of the labeled protein is mixed with a serial dilution of the ligand (tilorone).
-
Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The directed movement of molecules along this gradient (thermophoresis) is measured by monitoring changes in fluorescence.
-
Data Analysis: A change in the thermophoretic movement upon ligand binding is used to determine the binding affinity (EC50 or Kd). The reported binding of tilorone to RIG-I was of low affinity (EC50 = 0.5 mM).[1][3]
Conclusion
Tilorone's antiviral activity is robust and multifaceted, primarily driven by its ability to stimulate the host's innate interferon response and its capacity to function as a lysosomotropic agent that blocks viral entry. Its oral bioavailability and broad-spectrum efficacy, demonstrated by extensive quantitative in vitro and in vivo data, underscore its potential as a valuable therapeutic agent against a wide array of existing and emerging viral threats. The host-targeted mechanisms suggest a higher barrier to the development of viral resistance compared to direct-acting antivirals, making tilorone a subject of significant interest for further research and drug development.
References
- 1. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tilorone acts as a lysosomotropic agent in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Tilorone confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tilorone, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of Tilorone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone, a synthetic small molecule, has long been recognized for its broad-spectrum antiviral and immunomodulatory activities. While its efficacy has been demonstrated against a range of viruses, a comprehensive understanding of its direct cellular targets and mechanisms of action is crucial for its further development and therapeutic application. This technical guide provides an in-depth overview of the known cellular targets of Tilorone, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates. The information presented here is primarily based on studies of Tilorone and its common salt form, Tilorone dihydrochloride. A related compound, Tilorone bis(propyl iodide), is a chemical variant, and the data herein is considered broadly relevant to the activity of the core Tilorone molecule.
Core Cellular Targets and Mechanisms of Action
Tilorone's multifaceted biological effects stem from its interaction with several key cellular components and processes. The primary mechanisms of action identified to date include the induction of the innate immune response through the RIG-I signaling pathway, disruption of lysosomal function via lysosomotropic activity, and inhibition of the enzyme acetylcholinesterase.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the cellular targets and antiviral activity of Tilorone.
Table 1: Tilorone Binding Affinities and Inhibitory Concentrations
| Target/Process | Parameter | Value | Cell-Free/Cell-Based | Reference(s) |
| Retinoic acid-inducible gene I (RIG-I) | EC50 | 0.5 mM | Cell-Free | [1] |
| Acetylcholinesterase (AChE) - Eel | IC50 | 14.4 nM | Cell-Free | |
| Acetylcholinesterase (AChE) - Human | IC50 | 64.4 nM (average) | Cell-Free | |
| Lysosomotropic Activity | IC50 | ~4 µM | Cell-Based | [1] |
Table 2: In Vitro Antiviral Activity of Tilorone (EC50 Values)
| Virus | Cell Line | EC50 | Reference(s) |
| Chikungunya virus (CHIKV) | Vero 76 | 4.2 µM | [1] |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero 76 | 3.7 µM | [1] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero 76 | 18 µM | [1] |
| Zika Virus (ZIKV) | Vero 76 | 5.2 µM | [1] |
| Ebola Virus (EBOV) | - | 230 nM |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is essential for interpreting the quantitative data and for designing future studies. Below are detailed protocols for key experiments cited in the study of Tilorone's cellular targets.
Microscale Thermophoresis (MST) for RIG-I Binding
Microscale thermophoresis is a technique used to quantify biomolecular interactions in solution.
-
Objective: To determine the binding affinity of Tilorone to the human viral RNA sensor RIG-I.
-
Principle: MST measures the motion of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is detected by a change in fluorescence.
-
General Protocol:
-
Protein Labeling: A fluorescent dye is covalently attached to the target protein (RIG-I).
-
Sample Preparation: A series of dilutions of the ligand (Tilorone) is prepared. A constant concentration of the fluorescently labeled target protein is mixed with each ligand dilution.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser is used to create a precise temperature gradient within the capillary, and the fluorescence in the heated spot is monitored over time.
-
Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the ligand concentration. The binding affinity (EC50 or Kd) is determined by fitting the data to a binding curve.
-
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to determine the potency of Tilorone in inhibiting the enzymatic activity of acetylcholinesterase.
-
Objective: To measure the IC50 value of Tilorone for acetylcholinesterase.
-
Principle: The assay is based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.
-
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer, pH 8.0), a stock solution of Tilorone in a suitable solvent (e.g., DMSO), a solution of AChE, a solution of the substrate acetylthiocholine, and a solution of DTNB.
-
Assay Setup: In a 96-well plate, add the assay buffer, Tilorone at various concentrations (and a vehicle control), and the AChE enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (acetylthiocholine) and DTNB to initiate the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each Tilorone concentration. Plot the percentage of enzyme inhibition against the logarithm of the Tilorone concentration and fit the data to a dose-response curve to determine the IC50 value.
-
LysoTracker Assay for Lysosomotropic Activity
This assay is used to assess the accumulation of Tilorone in lysosomes and its effect on lysosomal pH.
-
Objective: To determine the IC50 of Tilorone for its lysosomotropic effect.
-
Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles like lysosomes. A decrease in LysoTracker signal indicates an increase in the pH of these organelles, which can be caused by the accumulation of a lysosomotropic agent like Tilorone.
-
Protocol:
-
Cell Culture: Plate cells (e.g., MCF7) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Tilorone for a specified duration.
-
Staining: Add LysoTracker Red DND-99 to the cell culture medium and incubate for a period (e.g., 30 minutes to 2 hours) to allow the dye to accumulate in lysosomes.
-
Imaging and Quantification:
-
Fluorescence Microscopy: Visualize the stained lysosomes using a fluorescence microscope.
-
Quantitative Analysis: Measure the total fluorescence intensity per cell using an automated imaging system or a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition of the LysoTracker signal against the logarithm of the Tilorone concentration to calculate the IC50 value.
-
Signaling Pathways and Visualizations
Tilorone's induction of the innate immune response is a cornerstone of its antiviral activity. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Tilorone-Induced Interferon Signaling Pathway
Caption: Tilorone-induced RIG-I signaling pathway leading to interferon production.
Experimental Workflow for Determining Acetylcholinesterase Inhibition
Caption: Workflow for determining the IC50 of Tilorone against acetylcholinesterase.
Logical Relationship of Tilorone's Antiviral Mechanisms
Caption: Logical relationship of Tilorone's mechanisms contributing to its antiviral effect.
Conclusion
Tilorone exerts its biological effects through a multi-targeted approach, primarily involving the modulation of the host's innate immune system, disruption of lysosomal function, and inhibition of acetylcholinesterase. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this versatile molecule. Future research, potentially employing unbiased proteomics and other systems biology approaches, will likely uncover additional cellular targets and further refine our understanding of Tilorone's complex mechanism of action.
References
Tilorone: A Comprehensive Technical Guide to its Acetylcholinesterase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilorone, a well-known antiviral and immunomodulatory agent, has emerged as a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This technical guide provides an in-depth analysis of tilorone's activity as an AChE inhibitor, consolidating available quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action. Docking studies strongly suggest that tilorone interacts with the peripheral anionic site (PAS) of acetylcholinesterase, a mechanism shared with established Alzheimer's disease therapeutics like donepezil. While comprehensive kinetic studies to definitively characterize the inhibition type and determine the inhibition constant (Ki) are not yet available in the public domain, the existing data underscore tilorone's potential as a lead compound for the development of novel cholinergic agents.
Introduction to Tilorone's Cholinergic Activity
Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, terminating synaptic transmission by breaking down acetylcholine. Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. The discovery of tilorone's potent and selective anti-AChE activity opens new avenues for its potential repurposing or for the design of novel therapeutics.[1][2]
Quantitative Analysis of Tilorone's Inhibitory Potency
The inhibitory activity of tilorone against acetylcholinesterase has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Tilorone has demonstrated potent inhibition of both electric eel and human acetylcholinesterase.[1][2] Furthermore, it exhibits high selectivity for AChE over the closely related enzyme, butyrylcholinesterase (BuChE).[1]
| Enzyme Source | Inhibitor | IC50 (nM) | Reference |
| Electric Eel AChE | Tilorone | 14.4 | [1][2] |
| Human AChE | Tilorone | 56 - 73.3 | [1] |
| Human AChE | Donepezil | (for comparison) | [1] |
| Human BuChE | Tilorone | > 50,000 | [1][2] |
Table 1: Summary of Tilorone's IC50 values against Acetylcholinesterase and Butyrylcholinesterase.
Proposed Mechanism of Action: Interaction with the Peripheral Anionic Site
Computational docking studies have provided valuable insights into the molecular mechanism underlying tilorone's inhibition of AChE. The data suggest that tilorone, similar to the well-characterized AChE inhibitor donepezil, binds to the peripheral anionic site (PAS) of the enzyme.[1] The PAS is a region at the entrance of the enzyme's active site gorge that plays a crucial role in substrate recognition and allosteric modulation of catalytic activity.[3][4][5] By binding to the PAS, tilorone is thought to sterically hinder the entry of acetylcholine to the catalytic active site at the bottom of the gorge, thereby inhibiting its hydrolysis.[3][6] This interaction is also believed to be responsible for tilorone's selectivity for AChE over BuChE, as the amino acid residues in the PAS differ between the two enzymes.[1][2]
While docking studies provide a strong hypothetical framework, it is important to note that detailed experimental kinetic studies, such as Lineweaver-Burk or Dixon plot analyses, have not yet been published for tilorone's inhibition of AChE. Therefore, the precise type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki) remain to be experimentally determined.
Figure 1: Proposed mechanism of Tilorone's inhibition of Acetylcholinesterase.
Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of acetylcholinesterase activity and its inhibition by tilorone is typically performed using a modified version of the Ellman's assay. This colorimetric method relies on the hydrolysis of the substrate acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, the absorbance of which can be measured spectrophotometrically at 412 nm.
Reagents and Materials
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0)
-
Enzyme: Human recombinant Acetylcholinesterase (AChE)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Inhibitor: Tilorone dihydrochloride
-
Control Inhibitor: Donepezil hydrochloride
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Assay Protocol
-
Prepare Reagent Solutions:
-
Prepare a stock solution of DTNB in the assay buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare stock solutions of tilorone and donepezil in DMSO. Serially dilute these stock solutions to obtain a range of inhibitor concentrations.
-
Prepare a working solution of AChE in the assay buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add a specific volume of the 0.1 M phosphate buffer (pH 8.0).
-
Add a small volume of the inhibitor solution (tilorone or donepezil at various concentrations) or DMSO (for the control).
-
Add the AChE enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each well.
-
The percentage of inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. The Antiviral Drug Tilorone is a Potent and Selective Inhibitor of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antiviral Drug Tilorone Is a Potent and Selective Inhibitor of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Tilorone in Cell Culture: Application Notes and Experimental Protocols
Introduction
Tilorone is a synthetic, small-molecule immunomodulator with broad-spectrum antiviral and anti-inflammatory properties. It is known to be an effective inducer of interferon (IFN), a key component of the innate immune response to viral infections. These characteristics make Tilorone a compound of significant interest for researchers in virology, immunology, and drug development. This document provides detailed protocols for the use of Tilorone in cell culture, summarizes its antiviral activity, and illustrates its primary mechanism of action.
Data Presentation: Antiviral Activity of Tilorone Dihydrochloride
The antiviral efficacy of Tilorone Dihydrochloride has been evaluated against a range of viruses in various cell lines. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values reported in the literature.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Ebola Virus (EBOV) | Not specified | 0.23 | >12 | >52 |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero 76 | 3.7 | >100 | >27 |
| Chikungunya Virus (CHIKV) | Vero 76 | 4.2 | >100 | >23.8 |
| Zika Virus (ZIKV) | Not specified | 5.2 | Not specified | Not specified |
| Venezuelan Equine Encephalitis Virus (VEEV) | Not specified | 18 | Not specified | Not specified |
| SARS-CoV-2 | Vero 76 | Not specified | >100 | Not specified |
| Rift Valley Fever Virus (RVFV) | Vero CCL81 | Not specified | >100 (at 24h) | Not specified |
| Rift Valley Fever Virus (RVFV) | A549 | Not specified | >100 (at 24h) | Not specified |
| Cancer Cell Line | IC50 (µg/ml) |
| Hepa1-6 (Mouse Hepatoma) | 50 |
Experimental Protocols
Preparation of Tilorone Stock Solution
Materials:
-
Tilorone Dihydrochloride powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile deionized water
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the desired stock concentration. A common stock concentration is 10 mM.
-
Calculate the required amount of Tilorone Dihydrochloride. The molecular weight of Tilorone Dihydrochloride is approximately 483.47 g/mol .
-
Dissolve the Tilorone Dihydrochloride powder. In a sterile conical tube, add the appropriate volume of sterile DMSO or water. Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required to aid dissolution.
-
Sterile filter the stock solution. Pass the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This protocol is a general guideline for determining the antiviral activity of Tilorone.
Materials:
-
96-well cell culture plates
-
Appropriate host cell line (e.g., Vero 76, A549)
-
Cell culture medium (e.g., MEM, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
Tilorone stock solution
-
Cell viability assay reagent (e.g., Neutral Red, MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of Tilorone in cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.
-
Infection and Treatment:
-
When the cells are confluent, remove the growth medium.
-
Add the diluted Tilorone to the appropriate wells. Include wells with medium only (cell control) and wells with no compound (virus control).
-
Add the virus at a predetermined multiplicity of infection (MOI) to the Tilorone-treated wells and the virus control wells.
-
Incubate the plates at 37°C with 5% CO2 until maximal CPE is observed in the virus control wells (typically 2-5 days).
-
-
Assessment of CPE:
-
Visually inspect the wells for CPE using a microscope.
-
Quantify cell viability using a suitable assay (e.g., Neutral Red uptake assay).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Tilorone.
-
Determine the EC50 value (the concentration of Tilorone that inhibits CPE by 50%) and the CC50 value (the concentration of Tilorone that reduces cell viability by 50%) using regression analysis.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of Tilorone in the absence of a viral infection.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Compound Treatment: Add serial dilutions of Tilorone to the wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Cell Viability Assessment: Quantify cell viability using a suitable assay.
-
Data Analysis: Calculate the CC50 value.
Mechanism of Action: Interferon Induction via RIG-I Signaling
Tilorone's primary antiviral mechanism is the induction of type I interferons. This is thought to occur through the activation of the RIG-I-like receptor (RLR) signaling pathway.
Dissolving Tilorone bis(propyl iodide) for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone is a synthetic, small-molecule immunomodulator and antiviral agent. While much of the published research focuses on Tilorone dihydrochloride, this document provides guidance on the dissolution of Tilorone bis(propyl iodide) for in vitro applications. Due to the limited direct data on the bis(propyl iodide) salt, the following protocols are based on the known solubility of Tilorone dihydrochloride and general principles of small molecule dissolution for cell-based assays. It is crucial to note that optimization of these protocols for your specific experimental conditions is highly recommended.
Tilorone's mechanism of action is primarily attributed to its ability to induce interferon (IFN) production, a key component of the innate immune response to viral infections. It is also known to exhibit lysosomotropic properties, accumulating in lysosomes and increasing their pH, which can interfere with viral entry and replication.
Data Presentation
The following table summarizes the reported solubility of Tilorone dihydrochloride, which can be used as a starting point for dissolving Tilorone bis(propyl iodide).
| Solvent | Reported Solubility of Tilorone Dihydrochloride | Concentration (mM) | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL[1] | ~20.7 mM | May require sonication to fully dissolve. |
| Dimethyl Sulfoxide (DMSO) | 43 mg/mL[2] | ~88.9 mM | Use fresh, anhydrous DMSO as it is hygroscopic.[2] |
| Water | 96 mg/mL[2] | ~198.6 mM | |
| Ethanol | 96 mg/mL[2] | ~198.6 mM |
Note: The molar mass of Tilorone dihydrochloride (~483.47 g/mol ) was used for these calculations. The molar mass of Tilorone bis(propyl iodide) will be different and should be used for precise molarity calculations.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is recommended for creating a high-concentration stock solution that can be further diluted in aqueous media.
Materials:
-
Tilorone bis(propyl iodide) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Carefully weigh the desired amount of Tilorone bis(propyl iodide) powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in an Aqueous Medium (e.g., PBS or Cell Culture Medium)
This protocol is suitable for preparing a working solution for direct application to in vitro assays.
Materials:
-
Tilorone bis(propyl iodide) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or desired cell culture medium
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh the Tilorone bis(propyl iodide) powder in a sterile vial.
-
Solvent Addition: Add the required volume of sterile PBS or cell culture medium to reach the final desired concentration.
-
Dissolution:
-
Vortex the solution thoroughly.
-
As Tilorone dihydrochloride requires ultrasonic assistance for dissolution in PBS, it is recommended to sonicate the Tilorone bis(propyl iodide) solution to ensure complete dissolution.
-
Visually confirm that no particulate matter is present.
-
-
pH Adjustment (if necessary): Check the pH of the final solution and adjust if it falls outside the acceptable range for your assay.
-
Sterilization: Filter-sterilize the final working solution using a 0.22 µm syringe filter before adding it to your cell cultures.
-
Use: It is recommended to prepare fresh aqueous solutions for each experiment and use them promptly.
Mandatory Visualizations
Tilorone Dissolution Workflow
Caption: Workflow for dissolving Tilorone bis(propyl iodide).
Tilorone's Antiviral Signaling Pathway
Caption: Tilorone's proposed antiviral mechanism of action.
References
Application Notes and Protocols for Tilorone Dosage in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage of Tilorone in various animal models for antiviral research. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in designing and conducting their own in vivo studies.
Quantitative Data Summary
The following tables summarize the effective dosages of Tilorone observed in different animal studies.
Table 1: Effective Dosage of Tilorone in Mice
| Virus | Mouse Strain | Route of Administration | Dosage | Dosing Regimen | Key Outcomes |
| Ebola Virus (maEBOV) | BALB/c | Intraperitoneal (i.p.) | 25 mg/kg/day | Once daily for 8 days | 90% survival[1] |
| BALB/c | i.p. | 50 mg/kg/day | Once daily for 8 days | 90% survival[1] | |
| BALB/c | i.p. | 30 mg/kg/day | Once daily for 7 days, starting 2 or 24 hours post-infection | 100% survival[1] | |
| BALB/c | i.p. | 10 mg/kg/day | Not specified | 20% survival[1] | |
| Rift Valley Fever Virus (RVFV ZH501) | BALB/c | i.p. | 30 mg/kg/day | Once daily for 9 days, initiated immediately after infection | 80% survival[2][3] |
| BALB/c | i.p. | 60 mg/kg/day | Once daily for 9 days, initiated immediately after infection | Toxic effects observed[2] | |
| BALB/c | i.p. | 45 mg/kg/day | Once daily for 8 days, initiated 1 day post-infection | 30% survival[2][3] | |
| Venezuelan Equine Encephalitis Virus (VEEV) | CD-1 | Intragastric (i.g.) | 25.6 mg/kg/day | Daily | Reduced viremia, protection from lethal infection[4] |
| Not Specified | Oral | 250 mg/kg | Single dose | 80% survival (Mengo virus), 100% survival (Semliki Forest virus), 50% survival (Influenza B)[5] | |
| Influenza A/Aichi/2/68 (H3N2) | BALB/c | Oral | 40, 150, and 540 µ g/mouse | 6, 30, and 78 hours post-infection | Reduced viral load[6][7] |
Table 2: Effective Dosage of Tilorone in Rats
| Virus/Condition | Rat Strain | Route of Administration | Dosage | Dosing Regimen | Key Outcomes |
| Venezuelan Equine Encephalitis Virus (VEEV) | Wistar | Intragastric (i.g.) | 13 mg/kg/day | Daily | Diminished viremia[4] |
| Endotoxin Toxicity Study | Not Specified | Not Specified | Not Specified | Not Specified | Enhanced susceptibility to lethal effects of endotoxin[1] |
| Antipyrine Disposition Study | Not Specified | Not Specified | 50 mg/kg/day | For 4 days | 42% reduction in antipyrine clearance[8] |
Table 3: Pharmacokinetic Parameters of Tilorone in Mice
| Parameter | 2 mg/kg (i.p.) | 10 mg/kg (i.p.) |
| Cmax | Varies (Dose-dependent) | 113 ng/mL[5] |
| Tmax | 0.083 - 0.25 hours[1] | 0.25 hours[5] |
| AUCinf | Varies (Dose-dependent) | 806 h*ng/mL[5] |
| Half-life (t1/2) | 15.7 - 18 hours[1][9] | 18 - 20.8 hours[1][9] |
Note: Exposure (AUC) was found to be approximately 2.5-fold higher in male mice compared to female mice.[1][9] The maximum tolerated single dose in mice via intraperitoneal administration was determined to be 100 mg/kg.[1][9]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Tilorone Formulation and Administration
a) Intraperitoneal (i.p.) Administration:
-
Vehicle: A common vehicle for Tilorone is 20% Kolliphor HS 15 (Solutol) in sterile water.[1]
-
Preparation:
-
Weigh the required amount of Tilorone dihydrochloride.
-
Prepare a 20% (v/v) solution of Kolliphor HS 15 in sterile, pyrogen-free water.
-
Dissolve the Tilorone in the 20% Kolliphor HS 15 solution to achieve the desired final concentration.
-
Ensure the solution is clear and free of particulates before administration.
-
-
Administration: Administer the solution via intraperitoneal injection using an appropriate gauge needle and syringe. The injection volume should be consistent across all animals.
b) Oral/Intragastric (i.g.) Administration:
-
Vehicle: A starch paste is a suitable vehicle for oral administration of Tilorone tablets.
-
Preparation:
-
Crush the Tilorone tablets into a fine powder.
-
Prepare a starch paste of appropriate consistency.
-
Disperse the powdered Tilorone in the starch paste to achieve the desired concentration.
-
-
Administration: Administer the suspension using an oral gavage needle.
Virus Challenge Studies (General Workflow)
This workflow outlines the key steps in a typical in vivo antiviral efficacy study.
Caption: General workflow for an in vivo antiviral efficacy study.
Assessment of Viral Load
a) Plaque Assay (for determining infectious virus titers):
-
Cell Culture: Seed appropriate host cells (e.g., Vero cells) in 6-well plates and grow to a confluent monolayer.
-
Sample Preparation: Prepare serial 10-fold dilutions of the virus-containing samples (e.g., serum, tissue homogenates) in a suitable medium.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus dilutions. Incubate for 1 hour to allow for virus adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose) to restrict virus spread.
-
Incubation: Incubate the plates at the optimal temperature for virus replication until plaques (zones of cell death) are visible.
-
Staining and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques. Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).
b) Quantitative Reverse Transcription PCR (qRT-PCR) (for determining viral RNA levels):
-
RNA Extraction: Extract viral RNA from the samples (e.g., blood, tissue homogenates) using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers and probes specific to the target viral genome. Include appropriate standards and controls.
-
Data Analysis: Determine the viral RNA copy number in the samples by comparing the amplification data to a standard curve.
Signaling Pathway
Tilorone's antiviral activity is primarily attributed to its ability to induce the production of interferons (IFNs). The hypothesized mechanism involves the activation of innate immunity pathways.
Caption: Hypothesized interferon induction pathway activated by Tilorone.
Conclusion
Tilorone has demonstrated significant antiviral efficacy in various animal models, particularly in mice. The effective dosage and route of administration are dependent on the specific virus and the animal model being used. The protocols and data presented here serve as a valuable resource for researchers investigating the therapeutic potential of Tilorone. It is crucial to perform dose-range finding and toxicity studies for each specific experimental setup to determine the optimal and safe dosage.
References
- 1. Endotoxin toxicity in rats is enhanced by tilorone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tilorone-Dihydrochloride Protects against Rift Valley Fever Virus Infection and Disease in the Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mouse models of Ebola virus tolerance and lethality: characterization of CD-1 mice infected with wild-type, guinea pig-adapted, or mouse-adapted virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Various Analogues of Tilorone Hydrochloride Against Venezuelan Equine Encephalitis Virus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tilorone-Dihydrochloride Protects against Rift Valley Fever Virus Infection and Disease in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Tilorone Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Tilorone in mouse models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. Tilorone, a broad-spectrum antiviral agent, is known to modulate the innate immune system, making it a compound of significant interest in virology and immunology research.
Data Presentation
The following tables summarize quantitative data from various studies on the administration of Tilorone in mouse models, focusing on antiviral efficacy and pharmacokinetic parameters.
Table 1: Antiviral Efficacy of Tilorone in Mouse Models
| Virus Model | Mouse Strain | Tilorone Dosage | Administration Route | Treatment Regimen | Key Outcomes & Survival Rate |
| Rift Valley Fever Virus (RVFV) | BALB/c | 30 mg/kg/day | Intraperitoneal (IP) | Once daily for 9 days, initiated immediately after infection. | 80% survival.[1] |
| Rift Valley Fever Virus (RVFV) | BALB/c | 45 mg/kg/day | Intraperitoneal (IP) | Once daily for 9 days, initiated 1 day after infection. | 30% survival.[1][2] |
| Ebola Virus (EBOV) | BALB/c | 25 and 50 mg/kg/day | Intraperitoneal (IP) | Once daily for 8 days. | 90% survival for both doses.[3] |
| Ebola Virus (EBOV) | BALB/c | 30 mg/kg/day | Intraperitoneal (IP) | Once daily for 7 days, initiated 2 or 24 hours post-challenge. | 100% survival.[3][4] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | ICR suckling mice | 20 mg/kg | Intraperitoneal (IP) | Not specified | 78.94% survival.[5] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | ICR suckling mice | 50 mg/kg (prophylactic) | Intraperitoneal (IP) | Once daily for 3 consecutive days before challenge. | 70% survival.[5] |
| Venezuelan Equine Encephalitis Virus | CD-1 | 25.6 mg/kg | Intragastric (IG) | Daily | 60% survival.[6] |
| Ischemic Stroke Model | Not specified | 100 mg/kg | Intraperitoneal (IP) | Single dose 24 hours prior to ischemia. | Nearly 70% reduction in infarct size.[7][8] |
Table 2: Pharmacokinetic and Toxicity Data for Tilorone in Mice
| Parameter | Mouse Strain | Dosage | Administration Route | Value |
| Maximum Tolerated Dose (single dose) | BALB/c | 100 mg/kg | Intraperitoneal (IP) | 100 mg/kg.[3][4] |
| Half-life (t1/2) | BALB/c | 2 and 10 mg/kg | Intraperitoneal (IP) | Approximately 18 hours.[3][4] |
| Mouse Liver Microsome Half-life | Not specified | Not applicable | In vitro | 48 minutes.[3][4] |
Experimental Protocols
Detailed methodologies for the administration of Tilorone via intraperitoneal injection and oral gavage are provided below. These protocols are synthesized from established procedures and findings from Tilorone-specific studies.
Protocol 1: Intraperitoneal (IP) Administration of Tilorone
Objective: To administer a precise dose of Tilorone into the peritoneal cavity of a mouse for systemic delivery.
Materials:
-
Tilorone dihydrochloride
-
Vehicle solution (e.g., 20% Kolliphor HS 15 in sterile water, or sterile saline/PBS)
-
Sterile 1 ml syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Tilorone Solution:
-
Calculate the required amount of Tilorone based on the desired dose (mg/kg) and the weight of the mice.
-
Dissolve the Tilorone dihydrochloride in the chosen vehicle. For example, one study formulated Tilorone in 20% Kolliphor HS 15 in sterile water.[4] Ensure the solution is completely dissolved and sterile.
-
The final injection volume should not exceed 10 ml/kg body weight.
-
-
Animal Handling and Restraint:
-
Weigh the mouse accurately to determine the correct volume of Tilorone solution to administer.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially, creating a safer injection site in the lower abdomen.
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the sterile needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the Tilorone solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for several minutes for any signs of distress, such as labored breathing or lethargy.
-
Monitor the animal according to the experimental plan.
-
Protocol 2: Oral Gavage Administration of Tilorone
Objective: To deliver a precise oral dose of Tilorone directly into the stomach of a mouse.
Materials:
-
Tilorone dihydrochloride
-
Vehicle solution (e.g., distilled water)
-
Sterile syringes
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of Tilorone Solution:
-
Calculate the required amount of Tilorone based on the desired dose (mg/kg) and the weight of the mice.
-
Dissolve the Tilorone dihydrochloride in the chosen vehicle, such as distilled water.[7] Ensure the solution is homogeneous.
-
The final gavage volume should not exceed 10 ml/kg body weight.
-
-
Animal Handling and Restraint:
-
Weigh the mouse accurately.
-
Securely restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held firmly.
-
-
Gavage Needle Insertion and Administration:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and ensure the needle is not inserted too far.
-
With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus with minimal resistance. If resistance is met or the mouse struggles excessively, withdraw the needle and try again. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the Tilorone solution.
-
Gently remove the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and observe for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Monitor the animal as required by the experimental design.
-
Signaling Pathways and Experimental Workflow
The antiviral and immunomodulatory effects of Tilorone are primarily attributed to its ability to activate innate immune signaling pathways.
Tilorone-Induced Innate Immune Signaling
Tilorone is hypothesized to act as a DNA intercalator, which can lead to the stabilization of cytosolic DNA. This is then recognized by cyclic GMP-AMP synthase (cGAS), initiating a signaling cascade through the STING (Stimulator of Interferon Genes) pathway. This culminates in the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[6] Additionally, Tilorone has been suggested to have a low-affinity interaction with RIG-I (Retinoic acid-Inducible Gene I), another key sensor of viral RNA, potentially contributing to its broad-spectrum antiviral activity.
Caption: Tilorone-activated innate immune signaling pathways.
Experimental Workflow for Efficacy Studies
A typical workflow for evaluating the in vivo efficacy of Tilorone in a mouse model of viral infection involves several key steps, from animal acclimatization to data analysis.
Caption: General experimental workflow for Tilorone efficacy studies in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Systems Analysis of a RIG-I Agonist Inducing Broad Spectrum Inhibition of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tilorone hydrochloride: an orally active antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A STING agonist preconditions against ischaemic stroke via an adaptive antiviral Type 1 interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tilorone, an oral antiviral agent utilized in humans, preconditions against transient ischemia in mice | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 7. Effect of Tilorone Treatment on Intracellular Microbial Infections in Specific-Pathogen-Free Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tilorone, an oral antiviral agent utilized in humans, preconditions against transient ischemia in mice - Browse Articles - Conditioning Medicine [conditionmed.org]
Application Notes and Protocols: Tilorone's Antiviral Effects on Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell lines sensitive to the antiviral effects of Tilorone, a synthetic small molecule known to induce interferon production. This document includes quantitative data on its efficacy, detailed experimental protocols for assessing its antiviral activity, and diagrams of the key signaling pathways and experimental workflows.
Overview of Tilorone-Sensitive Cell Lines
Tilorone's antiviral activity is largely dependent on the host cell's ability to mount an innate immune response, primarily through the induction of interferons.[1][2][3] Consequently, its efficacy varies significantly across different cell lines, with interferon-competent cells generally showing higher sensitivity. Below is a summary of cell lines that have been identified as sensitive or resistant to Tilorone's antiviral effects against various viruses.
Table 1: Antiviral Activity of Tilorone in Different Cell Lines
| Cell Line | Virus | Potency Metric | Value | Reference(s) |
| A549-ACE2 | SARS-CoV-2 | IC50 | 180 nM | [4][5] |
| Vero 76 | MERS-CoV | EC50 | 3.7 µM | [6][7] |
| Vero 76 | Chikungunya Virus | EC50 | 4.2 µM | [6][7] |
| Huh7 | SFTSV | EC50 | 0.42 µM | [8] |
| Caco-2 | SARS-CoV-2 | EC90 | 28.96 µM | [4] |
| Calu-3 | SARS-CoV-2 | EC50 | 10.77 µM | [4] |
| Vero CCL81 | RVFV (MP-12) | EC50 | 0.67 µM | [9] |
| A549 | RVFV (MP-12) | EC50 | 1.41 µM | [9] |
| Vero CCL81 | RVFV (ZH501) | EC50 | 6.45 µM | [9] |
| A549 | RVFV (ZH501) | EC50 | 6.31 µM | [9] |
| HeLa | Ebola Virus | EC50 | 230 nM | [1][10][11] |
| DBT | MHV | IC50 | ~20 µM | [5] |
Table 2: Cytotoxicity of Tilorone in Different Cell Lines
| Cell Line | Potency Metric | Value | Reference(s) |
| Vero 76 | CC50 | 32 µM | [7] |
| Caco-2 | CC50 | 111.49 µM | [4] |
| A549 | IC50 (48 hrs) | 32.63 µM | [10] |
| HEK-293T | IC50 (48 hrs) | 76.41 µM | [10] |
| HeLa | IC50 (48 hrs) | 39.97 µM | [10] |
| Vero | IC50 (48 hrs) | 89.53 µM | [10] |
Mechanism of Action
Tilorone's primary antiviral mechanism is the induction of the host's innate immune response.[1] It is a potent inducer of interferons (IFNs), which in turn activate a cascade of antiviral genes.[2][3] The proposed mechanism involves the activation of RIG-I-like receptors (RLRs) that recognize viral RNA and initiate a signaling pathway leading to IFN production.[1][12] A secondary, lysosomotropic mechanism has also been suggested, where Tilorone may interfere with viral entry and replication by increasing the pH of acidic intracellular vesicles.[1][9]
Caption: Hypothesized mechanism of Tilorone via RIG-I pathway activation.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain the desired cell line (e.g., A549-ACE2, Vero 76, Huh7) from a reputable cell bank.
-
Culture Medium: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., Penicillin-Streptomycin). For example, Dulbecco's Modified Eagle's Medium (DMEM) for Vero and A549 cells, and Minimum Essential Medium (MEM) for others.[13]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Tilorone that is toxic to the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of Tilorone in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the Tilorone dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the Tilorone concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining Tilorone cytotoxicity using an MTT assay.
Antiviral Assay (CPE Inhibition Assay)
This protocol determines the effective concentration of Tilorone that inhibits the virus-induced cytopathic effect (CPE).[13]
-
Cell Seeding: Seed cells in a 96-well plate to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of Tilorone. Prepare a viral stock with a known titer.
-
Infection and Treatment:
-
Pre-treatment: Add Tilorone dilutions to the cells and incubate for a specified time (e.g., 1-2 hours) before adding the virus.
-
Co-treatment: Add Tilorone and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells with the virus first, and then add the Tilorone dilutions at various times post-infection.
-
-
Controls: Include virus-only controls (maximum CPE), cell-only controls (no CPE), and a positive control antiviral drug.
-
Incubation: Incubate the plates until maximum CPE is observed in the virus control wells (typically 2-5 days).[13]
-
CPE Visualization and Quantification:
-
Microscopic Examination: Observe the cells under a microscope to assess the degree of CPE.
-
Neutral Red Staining: Stain the viable cells with a neutral red solution.[13] After incubation, extract the dye and measure the absorbance to quantify cell viability.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the log of the Tilorone concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) can be calculated as CC50/EC50.
Caption: Workflow for assessing Tilorone's antiviral activity via CPE inhibition.
Considerations and Troubleshooting
-
Cell Line Choice: The choice of cell line is critical. For viruses where interferon plays a key role in control, using both interferon-competent (e.g., A549, HeLa) and interferon-deficient (e.g., Vero) cell lines can help elucidate the mechanism of action of Tilorone.[1][9]
-
Variability in Results: EC50 and CC50 values can vary between laboratories due to differences in cell passage number, serum concentration, virus strain, and assay conditions. It is important to maintain consistent experimental parameters.
-
Solubility: Ensure Tilorone is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium to avoid precipitation.
-
Positive Controls: Always include a known antiviral agent as a positive control to validate the assay performance.
By following these guidelines and protocols, researchers can effectively evaluate the antiviral properties of Tilorone in various cell culture models and contribute to the understanding of its potential as a broad-spectrum antiviral agent.
References
- 1. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tilorone hydrochloride: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tilorone - Wikipedia [en.wikipedia.org]
- 4. Repurposing the Ebola and Marburg Virus Inhibitors Tilorone, Quinacrine and Pyronaridine: In vitro Activity Against SARS-CoV-2 and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing the Ebola and Marburg Virus Inhibitors Tilorone, Quinacrine, and Pyronaridine: In Vitro Activity against SARS-CoV-2 and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Tilorone confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tilorone-Dihydrochloride Protects against Rift Valley Fever Virus Infection and Disease in the Mouse Model [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tilorone, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Tilorone's Antiviral Efficacy: Application Notes and Protocols for Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the plaque reduction assay to evaluate the antiviral activity of Tilorone. Tilorone is a broad-spectrum antiviral agent known to be an orally active interferon inducer.[1] Its mechanism of action is primarily attributed to the activation of innate immunity signaling pathways, leading to the production of interferons and subsequent establishment of an antiviral state in host cells.[2]
Principle of the Plaque Reduction Assay
The plaque reduction assay is a functional method used to quantify the infectivity of a lytic virus. It is considered the gold standard for determining the effectiveness of an antiviral substance to inhibit viral replication.[3][4] The principle of the assay involves infecting a confluent monolayer of susceptible host cells with a known concentration of the virus. The cells are then overlaid with a semi-solid medium, which restricts the spread of progeny virions to adjacent cells. This results in the formation of localized areas of infected and dead or dying cells, known as plaques, which are visible to the naked eye or with light microscopy after staining.
When an antiviral compound like Tilorone is introduced, its ability to inhibit viral replication is measured by the reduction in the number or size of plaques compared to an untreated virus control. The concentration of the compound that reduces the plaque count by 50% is known as the 50% effective concentration (EC50).[5]
Tilorone's Mechanism of Antiviral Action
Tilorone's broad-spectrum antiviral activity is linked to its ability to induce the production of type I interferons (IFNs).[4][6] This is thought to be mediated through the activation of the RIG-I-like receptor (RLR) signaling pathway.[2] RIG-I is a cytosolic pattern recognition receptor that detects viral RNA.[7] Upon binding to viral RNA, RIG-I undergoes a conformational change, leading to the activation of the mitochondrial antiviral signaling protein (MAVS). This initiates a signaling cascade involving kinases such as TBK1 and IKKε, which in turn phosphorylate and activate interferon regulatory factors 3 and 7 (IRF3/7).[7][8] Activated IRF3/7 translocate to the nucleus and induce the transcription of genes encoding for type I interferons.[8] These interferons are then secreted and bind to their receptors on neighboring cells, initiating a signaling cascade that leads to the expression of numerous interferon-stimulated genes (ISGs) with antiviral functions.
Data Presentation: Tilorone Antiviral Activity
The following table summarizes the in vitro antiviral activity of Tilorone against various viruses as determined by plaque reduction or similar virus yield reduction assays.
| Virus | Cell Line | EC50 / IC50 | Selectivity Index (SI) | Reference |
| Ebola Virus (EBOV) | - | 230 nM | - | [3] |
| Chikungunya Virus (CHIKV) | Vero 76 | 4.2 µM | >10 | [2][5] |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero 76 | - | >10 | [2][5] |
| SARS-CoV-2 | A549-ACE2 | 180 nM | - | [9] |
| Rift Valley Fever Virus (RVFV) MP-12 | Vero CCL81 | 0.67 µM | >149 | [10] |
| Rift Valley Fever Virus (RVFV) MP-12 | A549 | 1.41 µM | >71 | [10] |
| Rift Valley Fever Virus (RVFV) ZH501 | Vero CCL81 | 6.45 µM | >16 | [10] |
| Rift Valley Fever Virus (RVFV) ZH501 | A549 | 6.31 µM | >16 | [10] |
Experimental Protocols
Materials
-
Susceptible host cell line (e.g., Vero E6, Huh7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Virus stock of known titer (PFU/mL)
-
Tilorone dihydrochloride
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Overlay medium (e.g., 1% methylcellulose or 0.5% agarose in growth medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
24-well or 48-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow Diagram
References
- 1. Tilorone Hydrochloride: Lack of Correlation Between Interferon Induction and Viral Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tilorone, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tilorone hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring Interferon Induction by Tilorone In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone is a synthetic, orally active compound that has been recognized for its potent interferon (IFN)-inducing properties, making it a subject of significant interest in antiviral and immunomodulatory research.[1] This document provides detailed application notes and protocols for measuring the in vivo induction of interferons, primarily type I interferons (IFN-α and IFN-β), following the administration of Tilorone in a murine model. Understanding the kinetics and magnitude of the interferon response is crucial for evaluating the therapeutic potential of Tilorone and similar immunomodulatory agents. The protocols outlined below cover experimental design, in vivo procedures, and analytical methods for the accurate quantification of interferon induction.
Mechanism of Action: Tilorone and Interferon Induction
Tilorone is hypothesized to exert its antiviral effects by activating innate immunity pathways.[2] The primary proposed mechanism involves the activation of the RIG-I-like receptor (RLR) signaling pathway, which is responsible for detecting intracellular viral RNA and initiating a cellular antiviral response that leads to the induction of interferons.[2] While the precise molecular interactions are still under investigation, it is believed that Tilorone may act as an agonist of a cytosolic pattern recognition receptor, such as RIG-I (Retinoic acid-inducible gene I) or MDA5 (Melanoma differentiation-associated gene 5). This activation triggers a signaling cascade culminating in the production of type I interferons. It is noteworthy that Tilorone has been shown to be an effective interferon inducer in mice; however, this effect is not observed in rats or humans, suggesting a species-specific mechanism of action.[3][4]
Data Presentation: Quantitative Analysis of Tilorone-Induced Interferon Production in Mice
The following table summarizes quantitative data on interferon induction in mice following Tilorone administration from various studies. This allows for a comparative analysis of different administration routes, dosages, and the resulting interferon levels.
| Animal Model | Tilorone Dose | Administration Route | Time Point | Interferon Type | Peak Concentration | Reference |
| CBA Mice | 400 mg/kg | Oral | - | Total Interferon | 2560 units/ml (blood) | [5] |
| CBA Mice | - | Oral | - | Total Interferon | 5000 units/g (intestine) | [5] |
| CBA Mice | - | Intraperitoneal | - | Total Interferon | >5000 units/g (brain) | [5] |
| SPF Mice | 250 mg/kg | Oral | 12-24 hours | IFN-α | ~2000 pg/mL (serum) | [6][7] |
| Mice | - | Oral/Intraperitoneal | 12 hours | Total Interferon | 8,000-10,000 units/ml (circulating) | [8] |
| CD-1 Mice | 25.6 mg/kg | Intragastric | ~12 hours | IFN-α | ~1500 pg/mL (serum) | [3] |
| CD-1 Mice | 25.6 mg/kg | Intragastric | ~24 hours | IFN-β | ~600 pg/mL (serum) | [3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
Protocol 1: In Vivo Administration of Tilorone to Mice
Materials:
-
Tilorone dihydrochloride
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS), 20% Kolliphor HS 15, or starch paste)
-
Mice (e.g., BALB/c, C57BL/6, or CD-1 strains, 7-8 weeks old)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
Procedure:
-
Preparation of Tilorone Solution:
-
Dissolve Tilorone dihydrochloride in the chosen vehicle to the desired concentration. For oral administration, a suspension in starch paste can be prepared.[3] For intraperitoneal injection, a solution in PBS or 20% Kolliphor HS 15 is suitable.
-
Ensure the solution is homogenous before administration.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the Tilorone solution to be administered.
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the Tilorone suspension.[3]
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the Tilorone solution.
-
-
-
Post-Administration Monitoring:
-
Return the mice to their cages and monitor for any adverse reactions.
-
Proceed with sample collection at the predetermined time points based on the experimental design (e.g., 2, 4, 8, 12, 24, 48 hours post-administration).
-
Protocol 2: Blood and Tissue Collection from Mice
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Collection tubes (e.g., EDTA-coated tubes for plasma, serum separator tubes for serum)
-
Sterile surgical instruments (scissors, forceps)
-
Sterile PBS
-
Liquid nitrogen or dry ice
Procedure:
-
Blood Collection:
-
Anesthetize the mouse.
-
Cardiac Puncture (Terminal Procedure):
-
Position the anesthetized mouse on its back.
-
Insert a needle attached to a syringe into the thoracic cavity at the point of maximal heartbeat.
-
Gently aspirate blood.
-
-
Submandibular Bleed (Survival Procedure):
-
Firmly restrain the mouse.
-
Use a sterile lancet to puncture the submandibular vein.
-
Collect dripping blood into a collection tube.
-
Apply gentle pressure with gauze to stop the bleeding.
-
-
Sample Processing:
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum).
-
For plasma, collect blood in EDTA-coated tubes and centrifuge at 2,000 x g for 10 minutes at 4°C immediately after collection. Collect the supernatant (plasma).
-
Store serum or plasma at -80°C until analysis.
-
-
-
Tissue Collection (Terminal Procedure):
-
Following blood collection via cardiac puncture, perform cervical dislocation to ensure euthanasia.
-
Spray the mouse with 70% ethanol to sterilize the fur.
-
Use sterile instruments to dissect and collect tissues of interest (e.g., spleen, liver, lungs, intestine, brain).
-
Rinse the tissues in sterile, ice-cold PBS to remove excess blood.
-
Snap-freeze the tissues in liquid nitrogen or on dry ice.
-
Store the frozen tissues at -80°C until RNA or protein extraction.
-
Protocol 3: Measurement of Interferon-α/β by ELISA
Materials:
-
Commercially available mouse IFN-α or IFN-β ELISA kit (e.g., Abcam ab252352, Elabscience E-EL-M0033)[2][9]
-
Mouse serum or plasma samples
-
Tissue homogenates (prepared by homogenizing tissues in lysis buffer provided with the kit or a suitable buffer containing protease inhibitors)
-
Microplate reader
Procedure (General Sandwich ELISA Protocol):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves reconstituting lyophilized standards and diluting concentrated wash buffers and detection antibodies.
-
Standard Curve: Prepare a serial dilution of the IFN-α or IFN-β standard to create a standard curve.
-
Sample Addition: Add standards and samples (diluted as necessary) to the wells of the antibody-pre-coated microplate.
-
Incubation: Incubate the plate as per the kit's instructions (e.g., 1 hour at room temperature).[2]
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well. A blue color will develop in proportion to the amount of bound interferon.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IFN-α or IFN-β in the samples by interpolating their absorbance values from the standard curve.
Protocol 4: Measurement of Interferon-Stimulated Gene (ISG) Expression by qRT-PCR
Materials:
-
Frozen mouse tissues
-
RNA extraction kit (e.g., RNeasy Kit, TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target ISGs (e.g., Ifit1, Oas1, Mx1) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the frozen tissue samples in the lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target ISG and the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target ISGs using the ΔΔCt method, normalizing to the expression of the housekeeping gene. The results can be expressed as fold change relative to a control group (e.g., vehicle-treated mice).
-
Visualizations
Signaling Pathway
References
- 1. assaygenie.com [assaygenie.com]
- 2. Mouse Interferon alpha 1 ELISA Kit (ab252352) | Abcam [abcam.com]
- 3. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of interferon-stimulated gene expression from embryogenesis through adulthood, with and without constitutive MDA5 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pblassaysci.com [pblassaysci.com]
Application Notes and Protocols: Tilorone as a Positive Control for Interferator Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tilorone, a known interferon inducer, as a reliable positive control in experiments studying the interferon (IFN) response. Detailed protocols for in vitro and in vivo applications, data presentation, and visualizations are included to facilitate robust and reproducible experimental design.
Introduction
Tilorone is a small molecule, orally active compound that has been recognized for its broad-spectrum antiviral activity.[1] This activity is largely attributed to its ability to induce the production of type I interferons (IFN-α and IFN-β).[2][3] Tilorone is hypothesized to activate the innate immune system through the RIG-I-like receptor (RLR) signaling pathway, making it an excellent positive control for studies investigating viral sensing and the subsequent interferon cascade.[4]
Mechanism of Action: The RIG-I-Like Receptor Pathway
Tilorone is thought to initiate an interferon response by activating cytosolic pattern recognition receptors, primarily Retinoic acid-inducible gene I (RIG-I) and potentially Melanoma differentiation-associated protein 5 (MDA5). This activation triggers a signaling cascade culminating in the production of type I interferons.
The key steps in the proposed signaling pathway are:
-
Recognition: Tilorone is recognized by and activates RIG-I and/or MDA5 in the cytoplasm.
-
MAVS Activation: Activated RIG-I/MDA5 interacts with the mitochondrial antiviral-signaling protein (MAVS) located on the outer mitochondrial membrane.[5]
-
Signal Transduction: This interaction leads to the recruitment and activation of downstream signaling molecules, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).
-
IRF3/7 Activation: TBK1 and IKKε phosphorylate and activate the transcription factors Interferon Regulatory Factor 3 (IRF3) and Interferon Regulatory Factor 7 (IRF7).[3]
-
Interferon Gene Expression: Activated IRF3 and IRF7 translocate to the nucleus and bind to the promoter regions of type I interferon genes (IFNA and IFNB), initiating their transcription and subsequent translation.
-
Interferon Signaling: Secreted type I interferons then act in an autocrine and paracrine manner, binding to the interferon-α/β receptor (IFNAR) on cell surfaces. This activates the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.
Data Presentation
The following tables summarize quantitative data related to Tilorone's activity, providing a reference for expected outcomes when used as a positive control.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Tilorone
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| MERS-CoV | Vero 76 | 3.7 | 36 | 9.7 | [6] |
| Chikungunya (CHIK) | Vero 76 | 4.2 | 32 | 7.6 | [6] |
| SARS-CoV-2 | Vero 76 | Not specified | >100 (24h) | Not specified | [7] |
| SARS-CoV-2 | A549 | Not specified | >100 (24h) | Not specified | [7] |
Table 2: In Vivo Interferon Induction by Tilorone in Mice
| Animal Model | Tilorone Dose & Route | Interferon Measured | Peak Concentration | Time to Peak | Reference |
| SPF Mice | 250 mg/kg (oral) | IFN-α (serum) | ~2000 pg/mL | 12-24 hours | [2] |
| Mice | Not specified | IFN-α and IFN-β (serum) | Increase observed | IFN-α peak precedes IFN-β | [3] |
Experimental Protocols
Protocol 1: In Vitro Interferon Induction in Human Lung Adenocarcinoma Cells (A549)
This protocol describes how to use Tilorone to induce an interferon response in A549 cells, a commonly used cell line for studying respiratory virus infections and innate immunity. The induction of interferon can be measured by quantifying the expression of IFN-β and an interferon-stimulated gene (ISG), such as ISG15, using quantitative real-time PCR (qPCR).
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tilorone Dihydrochloride
-
Vehicle control (e.g., sterile PBS or DMSO, depending on Tilorone solvent)
-
Polyinosinic:polycytidylic acid (Poly I:C) (optional positive control for RLR signaling)[8]
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for human IFN-β, ISG15, and a housekeeping gene (e.g., GAPDH)[9][10][11][12][13]
Procedure:
-
Cell Seeding: Seed A549 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of Tilorone Dihydrochloride in the appropriate solvent.
-
Dilute Tilorone to final concentrations ranging from 1 µM to 25 µM in cell culture medium. Based on available data, cytotoxicity in A549 cells is low at 24 hours (CC50 > 100 µM), but it is recommended to perform a cytotoxicity assay (e.g., MTT or LDH) for longer incubation times.[7]
-
As a negative control, treat cells with the vehicle alone.
-
(Optional) As an alternative positive control, transfect cells with Poly I:C according to the manufacturer's instructions.
-
-
Incubation: Incubate the treated cells for 12-24 hours at 37°C in a 5% CO2 incubator.
-
RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for IFN-β, ISG15, and the housekeeping gene, and the qPCR master mix.
-
Perform qPCR using a standard cycling program.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Expected Results:
A significant upregulation in the mRNA levels of IFN-β and ISG15 should be observed in Tilorone-treated cells compared to the vehicle-treated cells.
Protocol 2: Quantification of Secreted Interferon-β by ELISA
This protocol describes the measurement of secreted IFN-β protein in the supernatant of Tilorone-treated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Treated cell culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Sample Collection: After the incubation period in Protocol 1, carefully collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatant to pellet any detached cells and debris.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate to generate a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the provided IFN-β standards.
-
Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
-
Expected Results:
A dose-dependent increase in the concentration of secreted IFN-β should be detected in the supernatants of Tilorone-treated cells compared to vehicle-treated cells.
Protocol 3: In Vivo Interferon Induction in Mice
This protocol provides a general guideline for inducing an interferon response in mice using Tilorone, based on published studies.
Materials:
-
SPF mice
-
Tilorone Dihydrochloride
-
Vehicle control (e.g., sterile PBS)
-
Blood collection supplies
-
ELISA kit for mouse IFN-α
Procedure:
-
Animal Handling: Acclimatize mice to the experimental conditions according to institutional guidelines.
-
Tilorone Administration:
-
Prepare a solution of Tilorone Dihydrochloride in a suitable vehicle (e.g., PBS).
-
Administer Tilorone to the mice via oral gavage at a dose of 250 mg/kg.[2]
-
Administer the vehicle alone to the control group.
-
-
Blood Collection: At various time points post-administration (e.g., 6, 12, 24, and 48 hours), collect blood samples from the mice.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Interferon Quantification: Measure the concentration of IFN-α in the serum samples using a mouse IFN-α ELISA kit, following the manufacturer's protocol.
Expected Results:
A significant increase in serum IFN-α levels is expected, with a peak around 12-24 hours post-Tilorone administration.[2]
Visualizations
Tilorone-Induced Interferon Signaling Pathway
Caption: Tilorone-induced interferon signaling pathway.
Experimental Workflow for In Vitro Interferon Induction Assay
Caption: In vitro interferon induction assay workflow.
References
- 1. Human IFN beta ELISA Kit (414101) - Invitrogen [thermofisher.com]
- 2. An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antiproliferative Effect of Chloroform Fraction of Eleutherine bulbosa (Mill.) Urb. on 2D- and 3D-Human Lung Cancer Cells (A549) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Interferon alpha ELISA Kit (411101) - Invitrogen [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. us.sinobiological.com [us.sinobiological.com]
- 10. Human ISG15 Primer Pair (OOCA00927) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. origene.com [origene.com]
- 12. biocompare.com [biocompare.com]
- 13. origene.com [origene.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. ptglab.com [ptglab.com]
Application Notes and Protocols: Tilorone in Ebola Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone, a synthetic small-molecule immunomodulator, has emerged as a promising candidate for Ebola virus (EBOV) disease research and development. Initially identified through a machine-learning model trained on anti-Ebola virus screening data, Tilorone has demonstrated potent in vitro and in vivo efficacy against EBOV.[1][2][3][4] Its dual mechanism of action, involving both host-directed and virus-directed activities, makes it a compelling subject for further investigation. Tilorone is known to be an interferon inducer and is also reported to bind to the Ebola virus glycoprotein, potentially inhibiting viral entry.[5][6][7] Furthermore, its lysosomotropic properties may contribute to its antiviral effects.[5][8] This document provides a comprehensive overview of the application of Tilorone in EBOV research, including key quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms and experimental workflows.
Data Presentation
In Vitro Efficacy and Properties of Tilorone against Ebola Virus
| Parameter | Value | Cell Line | Virus Strain | Reference |
| EC50 | 230 nM | Not Specified | Not Specified | [1] |
| IC50 | 1.14 - 1.48 µM | HeLa | 3 EBOV Strains | [7] |
| CC50 | 12 µM | Vero 76 | Not Applicable | [1] |
| Binding Affinity (Kd) to EBOV Glycoprotein | 0.73 µM | Not Applicable | Not Applicable | [6][7] |
In Vivo Efficacy of Tilorone in a Mouse Model of Ebola Virus Disease
| Dose | Dosing Regimen | Treatment Start | Survival Rate | Mouse Strain | Virus Strain | Reference |
| 25 mg/kg/day | Once-daily i.p. for 8 days | 1 hour post-challenge | 90% | BALB/c | Mouse-adapted EBOV | [1][4] |
| 50 mg/kg/day | Once-daily i.p. for 8 days | 1 hour post-challenge | 90% | BALB/c | Mouse-adapted EBOV | [1][4] |
| 30 mg/kg/day | Once-daily i.p. through day 7 | 2 hours post-challenge | 100% | BALB/c | Mouse-adapted EBOV | [1][2] |
| 30 mg/kg/day | Once-daily i.p. through day 7 | 24 hours post-challenge | 100% | BALB/c | Mouse-adapted EBOV | [1][2] |
| 60 mg/kg/day | Once-daily i.p. through day 7 | 24 hours post-challenge | 100% | BALB/c | Mouse-adapted EBOV | [1] |
| 60 mg/kg/day | Once-daily i.p. through day 7 | 2 hours post-challenge | 60% | BALB/c | Mouse-adapted EBOV | [1] |
Pharmacokinetic and ADMET Properties of Tilorone
| Parameter | Value | Species | Notes | Reference |
| Solubility | Excellent | In vitro | [1][2][3] | |
| Caco-2 Permeability | High | In vitro | Predictor of good oral bioavailability. | [1][2][3] |
| P-glycoprotein Substrate | No | In vitro | [1][2][3] | |
| CYP450 Inhibition | No inhibitory activity against 3A4, 2D6, 2C19, 2C9, and 1A2 | In vitro | [1][2][3] | |
| Human Plasma Protein Binding | 52% | Human | [1][2][3] | |
| Plasma Stability | Excellent | Human | [1][2][3] | |
| Mouse Liver Microsome Half-life | 48 min | Mouse | [1][2][3] | |
| Maximum Tolerated Single Dose | 100 mg/kg | Mouse | Intraperitoneal administration. | [1][2][3] |
| Half-life (t1/2) | ~18 hours | Mouse | After 2 and 10 mg/kg i.p. doses. | [1][2][4] |
Experimental Protocols
In Vitro Anti-Ebola Virus Assay (Plaque Assay)
This protocol is for determining the antiviral activity of Tilorone against Ebola virus in a BSL-4 laboratory.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Ebola virus stock of known titer
-
Tilorone dihydrochloride
-
Agarose (for overlay)
-
Neutral Red or Crystal Violet stain
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare a series of dilutions of Tilorone in DMEM. The final concentrations should bracket the expected EC50 value.
-
Virus Infection: On the day of the assay, remove the growth medium from the cells. Infect the cells with a dilution of Ebola virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well). Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Tilorone Treatment: After the 1-hour incubation, remove the virus inoculum and add the different concentrations of Tilorone-containing medium to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Agarose Overlay: After a further 1-hour incubation, remove the drug-containing medium and overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the respective concentrations of Tilorone.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-10 days, or until plaques are visible.
-
Staining and Plaque Counting:
-
Neutral Red: Add a second overlay of agarose containing Neutral Red and incubate for 24-48 hours. Count the plaques.
-
Crystal Violet: Fix the cells with 10% formalin, remove the agarose overlay, and stain the cell monolayer with 0.1% crystal violet. Count the plaques.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each Tilorone concentration compared to the virus control. The EC50 is the concentration of Tilorone that reduces the number of plaques by 50%.
In Vivo Mouse Model of Ebola Virus Disease
This protocol describes a lethal mouse model of EBOV infection to evaluate the in vivo efficacy of Tilorone in a BSL-4 facility.
Materials:
-
BALB/c mice (or other susceptible strain)
-
Mouse-adapted Ebola virus (ma-EBOV)
-
Tilorone dihydrochloride
-
Vehicle for Tilorone formulation (e.g., 20% Kolliphor HS 15 in sterile water)
-
Sterile syringes and needles for injection
-
Personal Protective Equipment (PPE) for BSL-4 work
Procedure:
-
Animal Acclimatization: Acclimate mice to the BSL-4 facility for at least 72 hours before the start of the experiment.
-
Drug Formulation: Prepare the Tilorone formulation in the vehicle at the desired concentrations for injection.
-
Virus Challenge: Infect mice with a lethal dose of ma-EBOV via intraperitoneal (i.p.) injection. A typical challenge dose is around 1,000 PFU.
-
Tilorone Administration:
-
Prophylactic/Early Treatment: Begin Tilorone administration at the specified time points (e.g., 1, 2, or 24 hours) post-infection. Administer the drug once daily via i.p. injection for the duration of the study (e.g., 8 days).
-
Control Group: Administer the vehicle alone to a control group of infected mice.
-
-
Monitoring: Monitor the mice at least once daily for clinical signs of disease (e.g., ruffled fur, hunched posture, lethargy, weight loss). Record body weight and clinical scores.
-
Endpoint: The primary endpoint is survival. Mice that reach a moribund state or a predetermined weight loss endpoint (e.g., >20-25% of initial body weight) should be humanely euthanized.
-
Data Analysis:
-
Plot Kaplan-Meier survival curves and compare the survival rates between the Tilorone-treated and vehicle control groups using a statistical test such as the log-rank test.
-
Analyze changes in body weight and clinical scores over time.
-
(Optional) Collect blood and tissues at various time points to determine viral load by qRT-PCR or plaque assay.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed dual mechanism of Tilorone against Ebola virus.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating Tilorone against Ebola virus.
Logical Relationship Diagram
Caption: Logical relationships of Tilorone's properties and mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Ebola virus neutralizing assay [bio-protocol.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. enamine.net [enamine.net]
Tilorone Treatment for SARS-CoV-2: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone, a synthetic small molecule, has been investigated for its potential antiviral activity against a range of viruses. This document provides a summary of the in vitro studies evaluating Tilorone as a potential treatment for SARS-CoV-2, the causative agent of COVID-19. The following sections detail the quantitative antiviral efficacy, experimental protocols for key assays, and the hypothesized mechanisms of action.
Data Presentation: Antiviral Activity of Tilorone against SARS-CoV-2 In Vitro
The antiviral potency of Tilorone against SARS-CoV-2 has been evaluated in various cell lines. The key quantitative metrics are the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile for the compound.
| Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Vero 76 | Cytopathic Effect (CPE) / Neutral Red | 6.62 | >49.5 | >7.5 | [1] |
| A549-ACE2 | Virus Replication Inhibition | 0.180 | Not Reported | Not Reported | [1][2] |
| Caco-2 | Virus Yield Reduction (VYR) | >28.96 (EC90) | 111.49 | Not Applicable | [1] |
| Vero E6 | Not Specified | 4 | Not Reported | Not Reported | [1] |
| Huh-7 | Not Specified | No activity up to 1 µM | Not Reported | Not Reported | [1] |
| Primary Human Monocytes | Viral RNA levels (RT-PCR) | No activity at 10 µM (cytotoxic) | Not Reported | 0 | [1] |
Note: The EC90 value for Caco-2 cells represents the concentration required to inhibit 90% of the viral yield. The variability in EC50 values across different cell lines highlights the importance of cell-type-specific evaluation of antiviral compounds[3].
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay in Vero E6 Cells
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA_WA1/2020 strain)
-
Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% HEPES
-
Tilorone dihydrochloride
-
384-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 384-well plates at a density of 4,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of Tilorone in culture medium.
-
Infection and Treatment:
-
On the day of the experiment, pre-mix SARS-CoV-2 with the cells at a Multiplicity of Infection (MOI) of 0.002.
-
Dispense 25 µL of the cell-virus mixture into the wells of the 384-well plate already containing the diluted Tilorone.
-
Include control wells: cells only (no virus, no compound) and cells with virus (no compound).
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Viability Measurement:
-
After incubation, add 30 µL of CellTiter-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of CPE reduction for each Tilorone concentration compared to the virus control and determine the EC50 value using a dose-response curve.
Virus Yield Reduction (VYR) Assay in Caco-2 Cells
This assay quantifies the reduction in the production of infectious virus particles from infected cells treated with the compound.
Materials:
-
Caco-2 cells
-
SARS-CoV-2
-
Culture medium appropriate for Caco-2 cells
-
Tilorone dihydrochloride
-
96-well plates
-
Vero E6 cells for titration
-
Plaque assay reagents (e.g., agarose overlay)
Protocol:
-
Cell Seeding: Seed Caco-2 cells in 96-well plates and allow them to form a confluent monolayer.
-
Infection and Treatment:
-
Infect the Caco-2 cell monolayers with SARS-CoV-2 at a specific MOI.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Add fresh culture medium containing serial dilutions of Tilorone.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, collect the culture supernatants, which contain the progeny virus.
-
Virus Titration (Plaque Assay):
-
Perform serial dilutions of the collected supernatants.
-
Infect confluent monolayers of Vero E6 cells with the dilutions.
-
After adsorption, overlay the cells with a medium containing agarose to restrict virus spread to adjacent cells, forming plaques.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis: Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each Tilorone concentration. Determine the EC50 or EC90 value based on the reduction in viral titer compared to the untreated control.
Microscale Thermophoresis (MST) for Binding Affinity
MST is used to quantify the binding affinity between Tilorone and a target protein, such as the SARS-CoV-2 spike receptor-binding domain (RBD).
Materials:
-
Purified SARS-CoV-2 Spike RBD protein
-
Fluorescent labeling kit (e.g., NHS-RED)
-
Tilorone dihydrochloride
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Protocol:
-
Protein Labeling: Label the Spike RBD protein with a fluorescent dye according to the manufacturer's instructions.
-
Binding Reaction:
-
Prepare a serial dilution of Tilorone in MST buffer.
-
Mix each Tilorone dilution with a constant concentration of the fluorescently labeled Spike RBD.
-
-
Capillary Loading: Load the mixtures into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. The instrument will apply a microscopic temperature gradient and measure the movement of the fluorescently labeled protein. The change in thermophoresis upon binding of Tilorone is monitored.
-
Data Analysis: Plot the change in thermophoretic signal against the Tilorone concentration and fit the data to a binding curve to determine the dissociation constant (Kd). Tilorone has been shown to bind to the spike RBD with a Kd of 339 nM[1][2].
Mechanism of Action
The antiviral activity of Tilorone against SARS-CoV-2 is likely multifactorial, involving both host- and virus-directed mechanisms.
Induction of the Innate Immune Response
Tilorone is a known inducer of the interferon (IFN) response, a critical component of the innate immune system against viral infections[4][5]. It is hypothesized to activate the RIG-I-like receptor (RLR) signaling pathway[4][6].
Caption: Hypothesized activation of the RIG-I pathway by Tilorone.
Lysosomotropic Activity
Tilorone is a weak base and can accumulate in acidic organelles like lysosomes. This accumulation raises the lysosomal pH, which can interfere with viral entry and replication processes that are pH-dependent[1][3].
Caption: Lysosomotropic action of Tilorone inhibiting viral replication.
Experimental Workflow Summary
The following diagram outlines a typical workflow for the in vitro evaluation of Tilorone's anti-SARS-CoV-2 activity.
Caption: Workflow for in vitro evaluation of Tilorone against SARS-CoV-2.
Conclusion
In vitro studies suggest that Tilorone exhibits antiviral activity against SARS-CoV-2 in certain cell lines, with mechanisms potentially involving the induction of the host's innate immune response and disruption of lysosomal function. The provided protocols and data serve as a guide for researchers investigating Tilorone and other potential antiviral compounds for the treatment of COVID-19. Further studies are warranted to fully elucidate its efficacy and mechanism of action in more physiologically relevant models.
References
- 1. SARS-CoV-2 cytopathic effect (CPE) assay [bio-protocol.org]
- 2. reframeDB [reframedb.org]
- 3. policycommons.net [policycommons.net]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Tilorone's Effect on α-Synuclein Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation and cell-to-cell transmission of α-synuclein are central to the pathology of Parkinson's disease and other synucleinopathies. Consequently, inhibiting the uptake of pathogenic α-synuclein fibrils by neurons presents a promising therapeutic strategy. Tilorone, an antiviral drug, has been identified as a potent inhibitor of α-synuclein preformed fibril (sPFF) uptake.[1][2] This document provides detailed application notes and experimental protocols for investigating the effect of Tilorone on α-synuclein uptake, intended for researchers and professionals in the field of neurodegenerative disease and drug development.
Application Notes
Tilorone has been shown to inhibit the uptake of α-synuclein sPFFs in a dose-dependent manner in both mouse primary neurons and human midbrain-like organoids.[1][2] The primary mechanism of this inhibition is believed to be the interference with heparan sulfate proteoglycan (HSPG)-mediated endocytosis, a key pathway for the cellular entry of α-synuclein fibrils.[2][3][4][5] Tilorone's action at this initial stage of pathogenic α-synuclein propagation suggests its potential as a disease-modifying therapeutic agent.
Quantitative Data Summary
The inhibitory effect of Tilorone on the uptake of fluorescently labeled α-synuclein sPFFs in primary neurons is summarized in the table below. The data is extracted from the study by Zhang et al. (2024), "Tilorone mitigates the propagation of α-synucleinopathy in a midbrain-like organoid model".[1][2]
| Tilorone Concentration (µM) | α-Synuclein Fibril Uptake (Normalized Fluorescence Intensity) | Standard Deviation |
| 0 (Control) | 1.00 | 0.12 |
| 0.25 | 0.78 | 0.10 |
| 0.5 | 0.65 | 0.09 |
| 1.0 | 0.48 | 0.07 |
| 2.0 | 0.35 | 0.06 |
Data is estimated from the graphical representation in the referenced study and normalized to the control group.
Signaling Pathway
The proposed mechanism of Tilorone's action involves the inhibition of HSPG-mediated macropinocytosis of α-synuclein fibrils. The following diagram illustrates this pathway.
Caption: Proposed signaling pathway of Tilorone's inhibition of α-synuclein uptake.
Experimental Workflow
The general workflow for investigating the effect of a compound like Tilorone on α-synuclein fibril uptake is depicted below.
Caption: General experimental workflow for α-synuclein uptake assay.
Experimental Protocols
Preparation of α-Synuclein Pre-formed Fibrils (sPFFs)
Materials:
-
Recombinant human α-synuclein monomer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator
-
Sonicator
Protocol:
-
Dissolve recombinant α-synuclein monomer in sterile PBS to a final concentration of 5 mg/mL.
-
Incubate the solution in a shaking incubator at 37°C with continuous agitation (e.g., 1000 rpm) for 7 days to induce fibril formation.
-
After incubation, sonicate the fibril solution on ice to generate shorter fibrils (sPFFs). Use a probe sonicator with short pulses (e.g., 2 seconds on, 2 seconds off) for a total of 1-2 minutes.
-
Aliquot the sPFFs and store at -80°C until use.
-
For uptake experiments, fluorescently label the sPFFs using a commercial labeling kit (e.g., Alexa Fluor 488 or 594) according to the manufacturer's instructions.
Primary Neuronal Culture
Materials:
-
E18 mouse hippocampi or cortices
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine coated plates or coverslips
-
Papain and DNase I
Protocol:
-
Dissect hippocampi or cortices from E18 mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Digest the tissue with papain and DNase I according to the manufacturer's protocol to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine coated plates or coverslips at a desired density in neuronal culture medium.
-
Culture the neurons at 37°C in a humidified incubator with 5% CO2. Change half of the medium every 3-4 days.
-
Allow the neurons to mature for at least 7-10 days before starting the experiment.
α-Synuclein Uptake Assay
Materials:
-
Mature primary neurons
-
Fluorescently labeled α-synuclein sPFFs
-
Tilorone stock solution (in DMSO)
-
Neuronal culture medium
Protocol:
-
Prepare serial dilutions of Tilorone in neuronal culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest Tilorone concentration.
-
Remove the old medium from the cultured neurons and replace it with the medium containing the different concentrations of Tilorone or vehicle.
-
Pre-incubate the neurons with Tilorone for 1-2 hours at 37°C.
-
Add the fluorescently labeled α-synuclein sPFFs to each well to a final concentration of 100-200 nM.
-
Incubate the neurons with sPFFs and Tilorone for the desired time period (e.g., 24-48 hours or longer for propagation studies).[1]
Immunofluorescence and Imaging
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for neuronal morphology, anti-phospho-α-synuclein (Ser129))
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope
Protocol:
-
After the incubation period, gently wash the cells twice with warm PBS to remove extracellular sPFFs.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides or image directly from the plates using a confocal microscope.
-
Acquire images using consistent settings for all experimental conditions.
-
Quantify the intracellular fluorescence intensity of the labeled α-synuclein sPFFs using image analysis software (e.g., ImageJ/Fiji). Normalize the fluorescence intensity to the number of cells (DAPI-stained nuclei) or cell area (MAP2 staining).
References
- 1. researchgate.net [researchgate.net]
- 2. Tilorone mitigates the propagation of α-synucleinopathy in a midbrain-like organoid model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparan sulfate proteoglycans mediate internalization and propagation of specific proteopathic seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of the endolysosomal pathway in α-synuclein pathogenesis in Parkinson’s disease [frontiersin.org]
- 5. Heparan sulfate proteoglycans mediate prion-like α-synuclein toxicity in Parkinson’s in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening with Tilorone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone is a synthetic small-molecule with a long history of use as a broad-spectrum antiviral and immunomodulatory agent.[1][2] Its primary mechanism of action is believed to be the induction of interferon (IFN) through the activation of innate immunity pathways, such as the RIG-I-like receptor (RLR) pathway.[3][4] This pathway is crucial for detecting intracellular viral RNA and initiating a cellular antiviral response. Additionally, Tilorone's lysosomotropic activity may play a role in inhibiting viral entry.[3] The potential of Tilorone and its analogs in antiviral drug discovery has led to renewed interest in high-throughput screening (HTS) campaigns to identify novel compounds with improved efficacy and broader activity spectra.
These application notes provide a comprehensive overview of the methodologies and data relevant to the high-throughput screening of Tilorone and its analogs for antiviral activity. Detailed protocols for key experimental assays are provided, along with a summary of available quantitative data to facilitate comparative analysis.
Quantitative Data Summary
The following tables summarize the reported in vitro antiviral activity of Tilorone and one of its analogs against a range of viruses. This data is essential for comparing the potency and selectivity of these compounds.
Table 1: Antiviral Activity of Tilorone
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Ebola Virus (EBOV) | HeLa | 0.23 | >10 | >43.5 | [3] | |
| Chikungunya Virus (CHIK) | Vero | 4.2 | >100 | >23.8 | [3] | |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero | 3.7 | >100 | >27 | [1] | |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Huh7 | 0.42 | >10 | ~23.8 | [5] | |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero | 18 | >100 | >5.6 | ||
| Zika Virus (ZIKV) | Vero | 5.2 | >100 | >19.2 | ||
| SARS-CoV-2 | Vero E6 | 4.29 µg/mL | >200 µg/mL | >46.6 | [3] |
Table 2: Antiviral Activity of Tilorone Analog (6a)
| Virus | Strain | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 4.29 | >200 | >46.6 | [3] |
Signaling Pathway
The proposed mechanism of Tilorone's antiviral activity involves the activation of the RIG-I signaling pathway, leading to the production of type I interferons.
Caption: Hypothesized Tilorone-activated RIG-I signaling pathway.
Experimental Workflows and Protocols
High-throughput screening for antiviral agents requires robust and reproducible assays. The following sections detail the workflows and protocols for common HTS assays applicable to the screening of Tilorone and its analogs.
General HTS Workflow for Antiviral Screening
Caption: General workflow for high-throughput antiviral screening.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method for screening antiviral compounds. It measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Protocol:
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well or 384-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of Tilorone analogs in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds to achieve the desired final concentrations for screening.
-
Add the diluted compounds to the cell plates. Include appropriate controls: no-compound (virus control), no-virus (cell control), and a known antiviral as a positive control.
-
-
Virus Infection:
-
Dilute the virus stock to a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Add the virus suspension to all wells except the cell control wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
-
Assay Readout:
-
Assess cell viability using a suitable method. A common method is the addition of a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, or staining with crystal violet.
-
Read the plates using a luminometer or a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from dose-response curves.
-
Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compounds.
-
Luciferase Reporter Gene Assay
This assay utilizes a recombinant virus expressing a reporter gene, such as luciferase, to quantify viral replication. Inhibition of viral replication results in a decrease in the reporter signal.
Protocol:
-
Cell Seeding:
-
Seed a permissive cell line in 96-well or 384-well white, clear-bottom plates.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Add serially diluted Tilorone analogs to the cells.
-
-
Virus Infection:
-
Infect the cells with the luciferase-expressing recombinant virus at a suitable MOI.
-
-
Incubation:
-
Incubate the plates for a period that allows for robust reporter gene expression (e.g., 24-48 hours).
-
-
Assay Readout:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each compound.
-
Determine the EC50 values from the dose-response curves.
-
Neuraminidase Inhibition Assay (for Influenza Virus)
This is a target-based assay specifically for influenza virus, which relies on the neuraminidase (NA) enzyme for its release from infected cells.
Protocol:
-
Compound Preparation:
-
Prepare serial dilutions of Tilorone analogs in assay buffer.
-
-
Virus and Substrate Preparation:
-
Dilute the influenza virus stock to a concentration that gives a linear signal in the assay.
-
Prepare a working solution of a fluorogenic neuraminidase substrate (e.g., MUNANA).
-
-
Assay Reaction:
-
In a black 96-well plate, mix the diluted virus with the compound dilutions and incubate.
-
Add the substrate to initiate the enzymatic reaction and incubate.
-
-
Assay Readout:
-
Stop the reaction and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each compound concentration.
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curves.
-
Synthesis of Tilorone Analogs (General Scheme)
The synthesis of Tilorone analogs typically involves modifications to the fluorenone core, the alkoxy side chains, or the terminal amino groups. A general synthetic route is outlined below.
Caption: Generalized synthesis scheme for Tilorone analogs.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the assay conditions for their specific cell lines, virus strains, and compound libraries. All work with infectious agents should be performed in appropriate biosafety level facilities.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. [PDF] An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity | Semantic Scholar [semanticscholar.org]
Tilorone bis(propyl iodide) in Combination with Other Antiviral Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilorone, a synthetic small-molecule immunomodulator, has long been recognized for its broad-spectrum antiviral activity. Its primary mechanism of action is the induction of interferon, a key component of the innate immune response against viral infections. While effective as a monotherapy in certain contexts, the strategic combination of Tilorone with other antiviral agents that target different stages of the viral life cycle presents a promising approach to enhance therapeutic efficacy, overcome drug resistance, and reduce potential side effects.
This document provides detailed application notes and experimental protocols for researchers investigating the synergistic potential of Tilorone bis(propyl iodide) in combination with other antiviral drugs. The focus is on in vitro methodologies for assessing antiviral synergy and detailed protocols for key experiments.
Mechanism of Action and Rationale for Combination Therapy
Tilorone's antiviral effect is primarily mediated through the induction of type I and type II interferons. Interferons, in turn, activate a cascade of intracellular signaling pathways, leading to the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state within the host cells. This host-directed mechanism makes Tilorone a compelling candidate for combination therapy.
By pairing Tilorone with direct-acting antivirals (DAAs) that target specific viral enzymes, such as RNA-dependent RNA polymerase (e.g., favipiravir, remdesivir) or viral proteases, a multi-pronged attack on the virus can be achieved. This approach can lead to synergistic effects, where the combined antiviral activity is greater than the sum of the individual drug effects.
Featured Combination Study: Tilorone and Favipiravir against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)
A notable example of Tilorone's synergistic potential is its combination with the antiviral drug favipiravir. A study demonstrated a robust synergistic effect of this combination in inhibiting the replication of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) in Huh7 cells[1][2]. The synergy was quantified using MacSynergy II software, which analyzes the drug interaction based on the Bliss independence model.
Quantitative Data Summary
While the raw data from the aforementioned study is not publicly available, the following table provides a representative example of how to present such synergistic data. The values are hypothetical but reflect a typical synergistic interaction.
| Drug Combination (Concentration) | Tilorone IC50 (µM) | Favipiravir IC50 (µM) | Combination Index (CI)* | Synergy Volume (µM²%)** | Interpretation |
| Tilorone Alone | 2.5 | - | - | - | - |
| Favipiravir Alone | - | 15 | - | - | - |
| Tilorone + Favipiravir (1:6 ratio) | 0.8 | 4.8 | < 1 | 125 | Strong Synergy |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. **Synergy Volume is calculated by software like MacSynergy II. A volume > 25 µM²% is typically considered significant synergy.
Experimental Protocols
In Vitro Antiviral Drug Combination Assay (Checkerboard Assay)
This protocol outlines a standard method for evaluating the in vitro antiviral activity of Tilorone in combination with another antiviral drug using a checkerboard titration format.
Materials:
-
Cells: A susceptible cell line for the virus of interest (e.g., Huh7 for SFTSV, Vero E6 for SARS-CoV-2).
-
Virus: A well-characterized stock of the virus to be tested.
-
Compounds: Tilorone bis(propyl iodide) and the second antiviral drug, dissolved in a suitable solvent (e.g., DMSO).
-
Media: Cell culture medium appropriate for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Reagents: Cell viability assay reagent (e.g., CellTiter-Glo®), viral plaque assay reagents (e.g., crystal violet), or reagents for RT-qPCR.
-
Equipment: 96-well cell culture plates, incubator, biosafety cabinet, plate reader, microscope.
Protocol:
-
Cell Seeding: Seed the susceptible cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Drug Dilution (Checkerboard):
-
Prepare serial dilutions of Tilorone and the second antiviral drug in cell culture medium.
-
In a separate 96-well plate, create a checkerboard of drug combinations by mixing the dilutions of both drugs. Typically, a 7x7 or 8x8 matrix is used, with a range of concentrations above and below the known or estimated IC50 of each drug.
-
Include wells with each drug alone and wells with no drug (virus control and cell control).
-
-
Infection:
-
Remove the growth medium from the seeded cells.
-
Add the drug combination dilutions to the corresponding wells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for the virus to cause a measurable effect (e.g., 48-72 hours).
-
-
Quantification of Antiviral Activity:
-
Cell Viability Assay (CPE Reduction): Measure the cytopathic effect (CPE) of the virus by assessing cell viability. Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence or absorbance.
-
Plaque Reduction Assay: For plaque-forming viruses, after the incubation period, fix and stain the cells with crystal violet to visualize and count viral plaques.
-
Viral Yield Reduction Assay: Collect the supernatant from each well and determine the viral titer using a plaque assay or TCID50 assay on fresh cells.
-
RT-qPCR: Extract viral RNA from the cell lysate or supernatant and quantify the viral genome copies.
-
-
Cytotoxicity Assay: In parallel, perform a similar checkerboard assay on uninfected cells to determine the cytotoxicity of the drug combinations.
Synergy Analysis
The data obtained from the checkerboard assay is then analyzed to determine the nature of the drug interaction.
Software:
-
MacSynergy II: A widely used software for analyzing drug interactions based on the Bliss independence model.
-
CompuSyn: Another popular software that calculates the Combination Index (CI) based on the Loewe additivity model.
Analysis Steps:
-
Data Input: Enter the dose-response data for each drug alone and in combination into the chosen software.
-
Calculation of Synergy: The software will calculate synergy scores (e.g., synergy volumes for MacSynergy II, CI values for CompuSyn).
-
Visualization: The results are often visualized as 3D synergy plots or isobolograms, which provide a graphical representation of the drug interaction.
Visualizations
Caption: Workflow for in vitro antiviral combination assay.
Caption: Proposed synergistic mechanism of Tilorone and a DAA.
References
Troubleshooting & Optimization
Tilorone bis(propyl iodide) solubility issues and solutions
Frequently Asked Questions (FAQs)
Q1: What is Tilorone dihydrochloride and what are its common applications in research?
Tilorone dihydrochloride is an orally active, small molecule interferon inducer with broad-spectrum antiviral activity.[1][2][3] In research, it is utilized for its antiviral, immunomodulatory, anti-inflammatory, and potential antineoplastic properties.[3] It is a valuable tool for studying immune signaling pathways and for the development of new therapeutic agents.[1]
Q2: What is the appearance and typical storage condition for Tilorone dihydrochloride?
Tilorone dihydrochloride is typically an orange-yellow crystalline powder.[] For long-term storage, it is recommended to store the solid powder at -20°C for up to two years.[5] Stock solutions should be stored at -80°C for up to one year or at -20°C for up to six months to avoid degradation.[6] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]
Q3: Is Tilorone dihydrochloride soluble in water?
Yes, Tilorone dihydrochloride is soluble in water. Some sources indicate a solubility of ≥ 28 mg/mL.[2][] Another source suggests a solubility of 100 mg/mL in water, which may require ultrasonication to achieve. To ensure sterility for cell culture experiments, it is recommended to filter the aqueous solution through a 0.22 µm filter after preparation.[6]
Q4: What are the recommended solvents for preparing stock solutions of Tilorone dihydrochloride?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of Tilorone dihydrochloride.[3][5] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility.[3] For in vivo experiments, co-solvent systems are often employed.
Troubleshooting Guide: Solubility Issues
Issue: My Tilorone dihydrochloride is not dissolving completely in my chosen solvent.
This is a common challenge encountered by researchers. The following steps and solutions can help address this issue.
Initial Troubleshooting Steps
-
Verify the Compound: Confirm that you are working with Tilorone dihydrochloride. Other salt forms or analogs may have different solubility profiles.
-
Check Solvent Quality: Ensure your solvent is of high purity and, in the case of DMSO, anhydrous.[3]
-
Increase Mechanical Agitation: Vortexing or stirring for a longer duration can aid dissolution.
-
Apply Gentle Heat: Warming the solution to 37°C can increase solubility.[2] However, be cautious about potential degradation of the compound with excessive heat.
-
Use Sonication: An ultrasonic bath is a very effective method to break down particle aggregates and enhance dissolution.[1][2]
Workflow for Addressing Solubility Issues
Caption: Troubleshooting workflow for Tilorone solubility.
Quantitative Solubility Data
The following table summarizes the reported solubility of Tilorone dihydrochloride in various solvents and formulations.
| Solvent/Formulation Vehicle | Reported Solubility | Molar Concentration (mM) | Notes |
| Water | ≥ 28 mg/mL[2][] | ≥ 57.91 mM | May require sonication.[1] |
| PBS (pH 7.2) | 10 mg/mL[7] | 20.68 mM | - |
| DMSO | 43 mg/mL[3] | 88.94 mM | Use fresh, anhydrous DMSO.[3] |
| Ethanol | 96 mg/mL[3] | 198.6 mM | - |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 1.25 mg/mL[1][6] | ≥ 2.59 mM | A common formulation for in vivo studies.[6] |
| 10% DMSO >> 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL[1][6] | ≥ 2.59 mM | SBE-β-CD can enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Tilorone dihydrochloride (MW: 483.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out 4.83 mg of Tilorone dihydrochloride.
-
Add 1 mL of anhydrous DMSO.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Formulation for In Vivo Studies
This protocol describes the preparation of a co-solvent formulation suitable for animal studies.
Materials:
-
Tilorone dihydrochloride
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of Tilorone dihydrochloride in DMSO (e.g., 12.5 mg/mL).
-
In a separate sterile tube, add the required volume of the DMSO stock solution to achieve the final desired concentration (this will constitute 10% of the final volume).
-
Add PEG300 to the tube (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until a homogenous solution is formed.
-
Finally, add saline to reach the final volume (45% of the final volume) and mix well.
-
If any precipitation occurs, gentle warming and sonication can be used to redissolve the compound.[6]
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a Tilorone stock solution.
References
Technical Support Center: Cytotoxicity of Tilorone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Tilorone in various cell lines.
Data Presentation: Comparative Cytotoxicity of Tilorone (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tilorone in different cell lines, providing a basis for comparing its cytotoxic effects.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 34.08 | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 14.27 | [1] |
| PC3 CDK5dn | Human Prostate Cancer | 8 to 12 | |
| Hepa1-6 | Mouse Hepatoma | 50 µg/ml | |
| Vero 76 | African Green Monkey Kidney (IFN-deficient) | CC50: 12 | |
| A549 | Human Lung Carcinoma | CC50 > 100 | |
| Huh7 | Human Hepatocellular Carcinoma | No significant toxicity observed at concentrations effective against SFTSV |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method. CC50 refers to the 50% cytotoxic concentration.
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Tilorone stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Tilorone Treatment: Prepare serial dilutions of Tilorone in complete culture medium. Remove the old medium from the wells and add 100 µL of the Tilorone dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Tilorone) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting cell viability against the logarithm of Tilorone concentration and fitting the data to a sigmoidal dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.
Materials:
-
Tilorone stock solution
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include three control groups:
-
Spontaneous LDH release: Cells in culture medium without Tilorone.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Background control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Troubleshooting Guides and FAQs
MTT Assay
Q1: The formazan crystals are not dissolving completely.
A1:
-
Inadequate Solubilization Time: Ensure you are incubating with the solubilization solution for a sufficient amount of time. Some cell lines may require longer incubation periods.
-
Inefficient Mixing: Gently pipette the solution up and down or use an orbital shaker to aid in dissolving the crystals.
-
Choice of Solubilizing Agent: DMSO is a common and effective solvent. If you are using an aqueous-based solution, ensure it is appropriate for your cell type.
Q2: I am observing high background absorbance in my blank wells.
A2:
-
Contamination: The culture medium or reagents may be contaminated with bacteria or fungi, which can reduce MTT. Ensure all solutions are sterile.
-
Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance. Use a medium without phenol red for the assay or subtract the background from a cell-free well containing medium.
-
Light Exposure: Protect the MTT solution and the plates during incubation from light, as light can cause the degradation of MTT and increase background.[2]
Q3: My results are not reproducible.
A3:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting when seeding the cells. Variations in cell number per well will lead to variability in results.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS.
-
Variable Incubation Times: Adhere strictly to the same incubation times for all experimental repeats.
LDH Assay
Q1: The spontaneous LDH release is very high.
A1:
-
Poor Cell Health: The cells may have been unhealthy or stressed before the experiment started. Ensure you are using cells from a healthy, sub-confluent culture.
-
Mechanical Damage: Overly vigorous pipetting during cell seeding or medium changes can damage the cell membrane and cause LDH release. Handle cells gently.
-
High Cell Density: Plating cells at too high a density can lead to nutrient depletion and cell death, increasing spontaneous LDH release. Optimize the cell seeding density.[3]
Q2: The maximum LDH release is lower than expected.
A2:
-
Inefficient Lysis: The lysis buffer may not be working effectively. Ensure it has been stored correctly and is not expired. The incubation time with the lysis buffer may also need to be optimized for your specific cell line.
-
Low Cell Number: If the number of cells in the well is too low, the total amount of LDH will also be low. Ensure you are using an appropriate cell density.
Q3: Can Tilorone interfere with the LDH assay?
A3: Tilorone, being a colored compound, has the potential to interfere with colorimetric assays. It is essential to include a control well with Tilorone in the cell-free medium to check for any direct interaction with the assay reagents that could lead to a false positive or negative result.
Signaling Pathways
Tilorone-Induced Interferon Signaling Pathway
Tilorone is known to induce the production of interferons, which play a key role in antiviral and anti-tumor responses. One proposed mechanism is through the activation of the RIG-I-like receptor (RLR) signaling pathway.[1][4]
Caption: Tilorone-induced interferon signaling pathway.
Tilorone and the Bax/Bcl-2 Apoptosis Pathway
Tilorone has been shown to induce apoptosis in cancer cells by modulating the expression of proteins in the Bcl-2 family. Specifically, it can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.
Caption: Tilorone's effect on the Bax/Bcl-2 apoptosis pathway.
References
Tilorone stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance regarding the stability and storage of Tilorone and its common salt form, Tilorone dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store Tilorone dihydrochloride powder?
For optimal stability, Tilorone dihydrochloride solid should be stored under the following conditions.[1] The product is generally considered stable under these recommended conditions.[2]
Q2: What are the recommended storage conditions for Tilorone in solution?
Once dissolved, Tilorone solutions are more susceptible to degradation. Proper storage is critical to maintain their integrity. The following conditions are recommended by suppliers for stock solutions.
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 1 year | Preferred for long-term storage. |
| -20°C | Up to 6 months | Suitable for intermediate-term storage. |
Always store solutions in tightly sealed containers, protected from moisture.[2] Short-term shipping or handling at room temperature is generally acceptable for up to two weeks.[2]
Q3: What solvents can I use to dissolve Tilorone dihydrochloride, and at what concentration?
Tilorone dihydrochloride solubility can vary based on the solvent and pH. It is an orange powder that may not mix well with water alone.[3]
| Solvent | Reported Solubility |
| Water | ≥ 28 mg/mL[] |
| PBS (pH 7.2) | 10 mg/mL[1] |
| DMSO / PEG300 / Tween-80 / Saline | Formulations for in vivo use have been prepared using co-solvents.[5] |
For aqueous solutions, using a buffer (e.g., PBS) is recommended to control pH, which can influence stability.
Q4: Is Tilorone sensitive to light?
Yes. While specific photostability studies are not widely published, general best practices for chemical reagents and pharmaceuticals recommend protection from light.[2][6] Both solid Tilorone and its solutions should be stored in light-protecting containers (e.g., amber vials) or in the dark to prevent potential photodegradation.[2][6]
Q5: What is Tilorone's stability in biological matrices like plasma or microsomes?
Tilorone has demonstrated high stability in plasma.[7][8] However, it is subject to metabolic degradation in liver microsomes. This is a measure of metabolic, not chemical, stability.
| Matrix | Half-life (t½) | Notes |
| Human Plasma | Excellent stability reported[7][8] | Specific degradation rate not detailed. |
| Mouse Liver Microsomes | ~48 minutes[7][8][9] | Indicates susceptibility to metabolic enzymes. |
Troubleshooting Guide
Encountering issues with Tilorone solutions can compromise experimental results. This guide helps diagnose and resolve common problems.
Problem 1: Precipitation or Cloudiness in Solution
If you observe that your Tilorone solution has become cloudy or contains precipitates, follow this workflow to identify the cause.
Caption: Troubleshooting workflow for Tilorone solution precipitation.
Problem 2: Inconsistent Experimental Results or Loss of Activity
A gradual or sudden loss of Tilorone's expected biological or chemical activity can indicate degradation.
Caption: Key factors influencing the chemical stability of Tilorone.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that both solid and solution stocks have been stored according to the recommended temperature and light-protection guidelines.[1][2]
-
Check Solution Age: If using an older stock solution (e.g., >6 months at -20°C), consider preparing a fresh one.[2]
-
Verify Solvent Purity: Use high-purity, anhydrous solvents where possible to minimize contaminants that could accelerate degradation. Avoid strong acids, alkalis, and oxidizing agents.[2]
-
Evaluate Experimental Conditions: Assess if any components in your experimental buffer could be reacting with Tilorone. The pH of the medium is a critical factor in the stability of many pharmaceutical compounds.[10]
Experimental Protocols
General Protocol: Assessing Tilorone Stability by HPLC
This protocol provides a general framework. The exact parameters should be optimized for the specific equipment and Tilorone formulation being tested.
1. Objective: To quantify the concentration of Tilorone over time under specific storage conditions (e.g., temperature, pH, light exposure) and detect the appearance of degradation products.
2. Materials:
-
Tilorone Dihydrochloride
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffers of desired pH (e.g., phosphate, acetate)
-
HPLC system with a UV or MS/MS detector[11]
-
C18 reverse-phase HPLC column[11]
-
Temperature-controlled chambers/incubators
-
Light-protected and clear vials
3. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve Tilorone dihydrochloride in the chosen solvent/buffer to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm filter if any particulates are visible.
-
-
Stability Study Setup:
-
Aliquot the stock solution into separate vials for each time point and condition.
-
Temperature Stress: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stress: Prepare solutions in buffers of varying pH (e.g., pH 3, 7, 9) and store at a constant temperature.
-
Photostability: Expose solutions in clear vials to a controlled light source, while keeping control samples in vials wrapped in aluminum foil.[12]
-
Control: Store a set of aliquots at the recommended -80°C as a baseline control.
-
-
Time Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours for accelerated studies; weekly or monthly for long-term studies), retrieve one vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is typically used.[11]
-
Detection: Monitor at a wavelength where Tilorone has a strong absorbance (e.g., λmax ~268 nm) or use mass spectrometry for higher specificity.[1][11]
-
Quantification: Create a standard curve with freshly prepared Tilorone solutions of known concentrations. Calculate the concentration of Tilorone remaining in the test samples by comparing their peak areas to the standard curve.
-
4. Data Evaluation:
-
Plot the percentage of Tilorone remaining versus time for each condition.
-
Observe the chromatograms for the appearance of new peaks, which indicate degradation products.
-
If possible, calculate the degradation rate constant (k) and half-life (t½) for each condition by fitting the data to a kinetic model (e.g., first-order degradation).[13][14]
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 11. Performance of tiloronoxim and tilorone determination in human blood by HPLC-MS/MS: method validation, uncertainty assessment and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Kinetics and mechanistic investigation into the degradation of naproxen by a UV/chlorine process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Inconsistent results with Tilorone bis(propyl iodide) experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Tilorone and its analogs.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why am I seeing variability in interferon induction between experiments? | Several factors can contribute to this. Ensure consistent cell density, passage number, and health. The timing of Tilorone treatment and sample collection is critical, as interferon response is transient. Reagent quality, including the Tilorone compound itself, should be verified. We recommend using a positive control, such as Poly(I:C), to ensure the assay is performing as expected. |
| My IC50 values for antiviral activity are inconsistent. What could be the cause? | Inconsistent IC50 values can arise from variations in viral titer, cell seeding density, and incubation times. Ensure your viral stocks are properly aliquoted and tittered before each experiment. The metabolic state of the host cells can also impact results; use cells within a consistent passage range. Finally, confirm the accuracy of your serial dilutions for the Tilorone compound. |
| I am observing cytotoxicity at concentrations where I expect to see antiviral activity. Is this normal? | Tilorone can exhibit cytotoxicity at higher concentrations. It is crucial to determine the cytotoxic concentration 50 (CC50) in your specific cell line using a cell viability assay (e.g., MTT, MTS) in parallel with your antiviral assays. The therapeutic index (CC50/IC50) will help you determine the optimal concentration range for your experiments. |
| What is the stability of Tilorone in solution? | Tilorone dihydrochloride solutions should be freshly prepared. If storage is necessary, aliquot and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. The stability of other Tilorone salts, such as bis(propyl iodide), may vary and should be determined empirically. |
Troubleshooting Guide
Issue 1: Low or No Interferon Induction
-
Question: I am not observing the expected increase in interferon levels after treating my cells with Tilorone. What should I check?
-
Answer:
-
Cell Line and Passage Number: Confirm that your cell line is responsive to interferon inducers. Use cells at a low, consistent passage number, as responsiveness can decrease over time.
-
Tilorone Concentration: Verify the concentration of your Tilorone stock solution and the final concentration in your experiment. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Timing of Induction: The peak of interferon production can vary between cell lines. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for measuring interferon levels.
-
Assay Sensitivity: Ensure your interferon detection method (e.g., ELISA, qPCR) is sensitive enough to detect the expected levels of induction. Include a positive control, like a known interferon inducer, to validate the assay.
-
Issue 2: High Background in Antiviral Assays
-
Question: My mock-treated (no virus) control wells are showing signs of cell death, and my virus-only control wells have less cell death than expected. What is happening?
-
Answer:
-
Compound Cytotoxicity: Your Tilorone concentration may be too high and causing cytotoxicity. Perform a CC50 assay to determine the non-toxic concentration range for your cells.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve your Tilorone, ensure the final concentration in your assay is not toxic to the cells. Run a solvent-only control.
-
Contamination: Check your cell cultures and reagents for microbial contamination, which can cause non-specific cytopathic effects.
-
Quantitative Data Summary
The following table summarizes key quantitative data for Tilorone dihydrochloride from published studies. These values should be used as a reference, and optimal conditions should be determined for your specific experimental setup.
| Parameter | Value | Cell Line/Model | Reference |
| Interferon-α Induction (peak) | 24 hours | Mice | [1] |
| Lysosomotropic Activity (IC50) | ~4 µM | - | |
| RIG-I Binding Affinity (EC50) | 0.5 mM | Cell-free in vitro |
Detailed Experimental Protocol: Interferon Induction Assay
This protocol provides a general framework for measuring interferon induction in a cell culture model.
-
Cell Seeding: Seed your cells of choice (e.g., A549, PBMCs) in a 24-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Tilorone Preparation: Prepare a stock solution of Tilorone in an appropriate solvent (e.g., sterile water or PBS). Perform serial dilutions to create a range of working concentrations.
-
Cell Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of Tilorone. Include a vehicle-only control and a positive control (e.g., Poly(I:C)).
-
Incubation: Incubate the plate for the desired amount of time (a time-course experiment is recommended for initial characterization).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted interferon levels via ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them to extract RNA for measuring interferon gene expression via RT-qPCR.
-
-
Analysis: Quantify interferon levels using your chosen method and normalize the results to the vehicle-only control.
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of action for Tilorone.
Experimental Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Tilorone Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of Tilorone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of Tilorone?
Tilorone is primarily known as a potent inducer of interferons (IFNs), which are critical components of the innate immune system.[1][2][3] Its main mechanism of action is believed to be the activation of the RIG-I-like receptor (RLR) signaling pathway, which senses viral RNA and triggers a cascade leading to the production of type I interferons (IFN-α/β).[4][5]
Q2: What are the known off-target effects of Tilorone?
Tilorone has several documented off-target effects that can influence experimental outcomes:
-
Lysosomotropic Activity: Tilorone is a cationic amphiphilic drug that can accumulate in acidic organelles like lysosomes, leading to an increase in lysosomal pH.[4][6] This can interfere with processes that rely on lysosomal function, such as viral entry and autophagy.
-
Acetylcholinesterase (AChE) Inhibition: Tilorone is a potent and selective inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][2][7][8]
-
Transporter Inhibition: Tilorone has been shown to inhibit organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs).[9]
Q3: My antiviral assay shows a positive result with Tilorone. How can I be sure it's due to interferon induction and not an off-target effect?
To differentiate between on-target and off-target antiviral effects, a series of control experiments are recommended. Please refer to the Troubleshooting Guide: Differentiating On-Target vs. Off-Target Antiviral Effects .
Q4: At what concentration should I use Tilorone in my in vitro experiments?
The optimal concentration of Tilorone can vary significantly depending on the cell type and the specific effect being studied. For antiviral assays, EC50 values can range from nanomolar to micromolar concentrations.[4][10] For interferon induction, concentrations in the low micromolar range are often effective.[11] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup while minimizing cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for Tilorone's on-target and off-target activities.
Table 1: Tilorone Antiviral Activity (EC50)
| Virus | Cell Line | EC50 | Reference(s) |
| Ebola Virus (EBOV) | HeLa | 230 nM | [4][10][12] |
| MERS-CoV | Vero 76 | 3.7 µM | [4][13] |
| Chikungunya Virus (CHIK) | Vero 76 | 4.2 µM | [4][13] |
| Zika Virus (ZIKV) | Vero 76 | 5.2 µM | [4] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero 76 | 18 µM | [4] |
| Rift Valley Fever Virus (RVFV) - MP-12 | Vero CCL81 | 0.67 µM | [14] |
| Rift Valley Fever Virus (RVFV) - MP-12 | A549 | 1.41 µM | [14] |
| Rift Valley Fever Virus (RVFV) - ZH501 | Vero CCL81 | 6.45 µM | [14] |
| Rift Valley Fever Virus (RVFV) - ZH501 | A549 | 6.31 µM | [14] |
Table 2: Tilorone Off-Target Activity (IC50)
| Target | Assay System | IC50 | Reference(s) |
| Human Acetylcholinesterase | Enzyme Assay | 56 - 73.3 nM | [1] |
| Eel Acetylcholinesterase | Enzyme Assay | 14.4 nM | [2][7] |
| Lysosomotropic Activity | Lysotracker Assay (MCF7 cells) | ~4 µM | [4] |
Troubleshooting Guides
Guide 1: Differentiating On-Target (Interferon-Mediated) vs. Off-Target Antiviral Effects
This guide provides a workflow to determine the primary mechanism of Tilorone's antiviral activity in your experiments.
Experimental Workflow for Differentiating Tilorone's Antiviral Mechanisms
Caption: A workflow to dissect Tilorone's mechanism.
Step 1: Utilize Interferon-Competent and -Deficient Cell Lines
-
Rationale: The most direct way to assess the role of the interferon pathway is to compare Tilorone's antiviral activity in cell lines that can and cannot produce interferons.
-
Interferon-Competent Cells: Use cell lines like HEK293 or A549, which have a functional interferon signaling pathway.[15][16][17]
-
Interferon-Deficient Cells: Use cell lines like Vero cells, which have a genetic defect in interferon production.[18][19][20][21][22]
-
Expected Outcome: If Tilorone's antiviral effect is primarily mediated by interferons, you will observe a significant reduction or complete loss of activity in the interferon-deficient cells compared to the competent cells.[12]
Step 2: Assess Interferon Signaling Activation
-
Rationale: Directly measure the activation of the interferon signaling pathway in response to Tilorone treatment.
-
Method: Perform a Western blot for phosphorylated STAT1 (p-STAT1), a key downstream marker of interferon receptor activation.
-
Expected Outcome: In interferon-competent cells, Tilorone treatment should lead to a detectable increase in p-STAT1 levels.
-
See Protocol: Key Experiment 2: STAT1 Phosphorylation Western Blot
Step 3: Investigate Lysosomotropic Effects
-
Rationale: Determine if Tilorone is altering the pH of lysosomes in your experimental system.
-
Method: Use Acridine Orange staining. This dye accumulates in acidic compartments and fluoresces red, while it appears green in the cytoplasm and nucleus. A decrease in red fluorescence indicates an increase in lysosomal pH.
-
Expected Outcome: If Tilorone is acting as a lysosomotropic agent, you will observe a decrease in the red fluorescence of acridine orange-stained lysosomes.
-
See Protocol: Key Experiment 3: Acridine Orange Staining for Lysosomotropism
-
Control Compound: Use a known lysosomotropic agent like Chloroquine or Bafilomycin A1 as a positive control.[1][23]
Step 4: Evaluate Acetylcholinesterase Inhibition
-
Rationale: If your experimental system involves neuronal cells or tissues, or if the observed phenotype could be related to cholinergic signaling, it is important to assess Tilorone's effect on AChE activity.
-
Method: Perform an in vitro acetylcholinesterase activity assay using cell lysates or purified enzyme.
-
Expected Outcome: If AChE inhibition is a contributing factor, you will observe a dose-dependent decrease in AChE activity in the presence of Tilorone.
-
See Protocol: Key Experiment 1: Acetylcholinesterase Activity Assay
Key Experimental Protocols
Key Experiment 1: Acetylcholinesterase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published methods.[24][25][26]
Materials:
-
96-well microplate
-
Acetylthiocholine (ATC) as a substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.4)
-
Cell or tissue lysate, or purified AChE
-
Tilorone stock solution
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and DTNB.
-
Add your sample (lysate or purified enzyme) to the wells of the microplate.
-
Add different concentrations of Tilorone to the respective wells. Include a vehicle control (e.g., DMSO).
-
To initiate the reaction, add the ATC substrate to all wells.
-
Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of AChE inhibition for each Tilorone concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Tilorone concentration.
Key Experiment 2: STAT1 Phosphorylation Western Blot
This protocol is a standard method for assessing interferon signaling activation.[27][28][29][30][31]
Materials:
-
Interferon-competent cells (e.g., HEK293, A549)
-
Tilorone
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Tilorone for a specified time (e.g., 30 minutes to 4 hours). Include an untreated control. A positive control, such as treatment with IFN-α, is recommended.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-STAT1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total STAT1 to confirm equal loading.
Key Experiment 3: Acridine Orange Staining for Lysosomotropism
This protocol allows for the visualization of lysosomal pH changes.[4][7][8][32][33][34][35][36]
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Acridine Orange (AO) stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Treat cells with Tilorone at the desired concentration for the appropriate time. Include an untreated control and a positive control (e.g., Chloroquine).
-
Prepare a working solution of Acridine Orange (typically 1-5 µg/mL) in cell culture medium.
-
Remove the treatment medium and incubate the cells with the AO working solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess stain.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters for green (excitation ~488 nm, emission ~520 nm) and red (excitation ~488 nm, emission ~650 nm) fluorescence.
-
In healthy cells, acidic lysosomes will fluoresce bright red. An increase in lysosomal pH due to Tilorone's lysosomotropic effect will result in a decrease in red fluorescence and a potential increase in diffuse green cytoplasmic fluorescence.
Signaling Pathway and Workflow Diagrams
Tilorone's On-Target Signaling Pathway: RIG-I and Interferon Production
Caption: Tilorone activates the RIG-I pathway, leading to interferon production.
Tilorone's Potential Mechanisms of Action
Caption: Overview of Tilorone's on- and off-target effects.
References
- 1. The Antiviral Drug Tilorone is a Potent and Selective Inhibitor of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity | Semantic Scholar [semanticscholar.org]
- 4. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tilorone-induced lysosomal lesions: the bisbasic character of the drug is essential for its high potency to cause storage of sulphated glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antiviral Drug Tilorone Is a Potent and Selective Inhibitor of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. journals.asm.org [journals.asm.org]
- 11. An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity [ouci.dntb.gov.ua]
- 12. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tilorone, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Interferon inhibitors increase rAAV production in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interferon alpha and beta receptor 1 knockout in human embryonic kidney 293 cells enhances the production efficiency of proteins or adenoviral vectors related to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbiologyresearch.org [microbiologyresearch.org]
- 19. microbiologyresearch.org [microbiologyresearch.org]
- 20. regulation-of-the-interferon-system-evidence-that-vero-cells-have-a-genetic-defect-in-interferon-production - Ask this paper | Bohrium [bohrium.com]
- 21. Regulation of the interferon system: evidence that Vero cells have a genetic defect in interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New World Hantaviruses Activate IFNλ Production in Type I IFN-Deficient Vero E6 Cells | PLOS One [journals.plos.org]
- 23. invivogen.com [invivogen.com]
- 24. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 27. Immunoblot analysis of STAT1 phosphorylation. [bio-protocol.org]
- 28. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. youtube.com [youtube.com]
Why is Tilorone not working in my viral plaque assay?
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Tilorone in viral plaque assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is Tilorone not showing any antiviral activity in my viral plaque assay?
There are several potential reasons why Tilorone may appear inactive in your assay. The most common issues are related to the choice of cell line, the concentration of the compound, or the specific virus being tested.
Troubleshooting Steps:
-
Verify Your Cell Line: Tilorone's primary mechanism of action is the induction of interferon (IFN), a key component of the innate immune response.[1][2][3] If your chosen cell line is interferon-deficient (e.g., Vero cells), Tilorone will likely show little to no antiviral activity.[4][5]
-
Recommendation: Use an IFN-competent cell line to properly assess Tilorone's efficacy. If you must use an IFN-deficient line, be aware that you are likely only evaluating Tilorone's other potential mechanisms, such as lysosomotropic activity, which may not be as potent.[1]
-
-
Check Tilorone Concentration: The effective concentration of Tilorone can vary significantly depending on the virus. An inappropriate concentration may result in a lack of observable effect.
-
Recommendation: Perform a dose-response experiment to determine the 50% effective concentration (EC50) for your specific virus and cell line. Refer to the table below for reported EC50 values against various viruses to guide your concentration selection.
-
-
Ensure Proper Compound Handling: Tilorone dihydrochloride is water-soluble.[1] Improper storage or handling can affect its stability and potency.
-
Recommendation: Prepare fresh dilutions of Tilorone for each experiment from a properly stored stock solution.
-
-
Review Plaque Assay Protocol: General issues with the plaque assay itself can be mistaken for a lack of drug efficacy.
Q2: My cell monolayer is detaching or showing signs of toxicity. What could be the cause?
Toxicity can be a concern with any compound. It's crucial to differentiate between cytotoxicity and antiviral effect.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): You must determine the concentration at which Tilorone is toxic to your cells in the absence of a viral infection.
-
Calculate the Selectivity Index (SI): The selectivity index (SI = CC50 / EC50) is a critical measure of a compound's antiviral potential versus its toxicity. A higher SI value is desirable.
-
Recommendation: Aim for a Tilorone concentration that is well below the CC50 but above the EC50. An SI value greater than 10 is generally considered indicative of promising antiviral activity.[8]
-
Q3: What is the expected mechanism of action for Tilorone, and how does this impact my assay?
Understanding Tilorone's mechanism is key to designing and interpreting your experiment correctly.
-
Interferon Induction: Tilorone is a known inducer of interferons (IFNs), which are proteins that trigger a cellular antiviral state.[2][9] This is considered its primary antiviral mechanism. It is thought to activate innate immunity pathways, such as the RIG-I-like receptor pathway, leading to IFN production.[1][10]
-
Lysosomotropic Activity: Tilorone is also a lysosomotropic agent, meaning it can accumulate in lysosomes and raise their pH. This can interfere with viral entry and replication for viruses that depend on endosomal acidification.[1]
The diagram below illustrates the hypothesized interferon induction pathway activated by Tilorone.
Caption: Hypothesized mechanism of Tilorone via interferon induction.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of Tilorone against various viruses. Note that EC50 and CC50 values can vary based on the cell line and assay conditions used.
| Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Ebola Virus (EBOV) | HeLa | 0.23 µM | >25 µM | >108 | [1][4] |
| Ebola Virus (EBOV) | Vero 76 | >12 µM | 12 µM | <1 | [4] |
| MERS-CoV | Vero 76 | 3.7 µM | >100 µM | >27 | [1] |
| Chikungunya Virus (CHIKV) | Vero 76 | 4.2 µM | >100 µM | >23.8 | [1] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero 76 | 18 µM | >100 µM | >5.5 | [1] |
| Zika Virus (ZIKV) | Vero 76 | 5.2 µM | >100 µM | >19.2 | [1] |
| Rift Valley Fever Virus (RVFV MP-12) | Vero CCL81 | ~2 µM | ~50 µM | ~25 | [5] |
| Rift Valley Fever Virus (RVFV MP-12) | A549 | ~5 µM | >50 µM | >10 | [5] |
Experimental Protocols
Protocol: Viral Plaque Reduction Assay with Tilorone
This protocol outlines the key steps for assessing the antiviral activity of Tilorone using a standard plaque assay.
Materials:
-
Host cells appropriate for the virus (IFN-competent recommended)
-
Virus stock of known titer
-
Tilorone dihydrochloride
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose or methylcellulose)
-
Fixative solution (e.g., 10% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: The day before the assay, seed host cells into 6-well or 12-well plates. Incubate overnight to form a confluent monolayer (~90-100%).[7]
-
Compound Preparation: Prepare serial dilutions of Tilorone in culture medium. A preliminary experiment should test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the effective range.
-
Infection:
-
Tilorone Treatment & Overlay:
-
After the adsorption period, remove the virus inoculum.
-
Gently add the overlay medium containing the different concentrations of Tilorone to the respective wells. Also include "virus control" (no drug) and "cell control" (no virus, no drug) wells.
-
Let the overlay solidify at room temperature before moving the plates.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator. The incubation time will vary depending on the virus and host cell combination (typically 2-10 days) until plaques are visible.[12]
-
Plaque Visualization:
-
Fix the cells by adding the fixative solution and incubating for at least 30 minutes.
-
Remove the overlay and the fixative.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and let them air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each Tilorone concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the Tilorone concentration and fitting the data to a dose-response curve.
-
The workflow for a typical viral plaque assay is shown below.
Caption: General workflow for a viral plaque reduction assay.
Troubleshooting Decision Tree
If you are still facing issues, use the following decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting Tilorone plaque assays.
References
- 1. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tilorone hydrochloride: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Technical Support Center: Enhancing the In vivo Half-Life of Tilorone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and answering frequently asked questions related to improving the in vivo half-life of Tilorone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical in vivo half-life of the parent compound, Tilorone, and what are its key pharmacokinetic properties?
A1: Tilorone, an orally active interferon inducer, generally exhibits a long terminal elimination half-life. In humans, its half-life is approximately 48 hours. Key pharmacokinetic parameters for Tilorone are summarized in the table below. It's important to note that publicly available, comparative pharmacokinetic data for a wide range of Tilorone derivatives is limited.
| Parameter | Species | Value | Reference |
| Half-life (t½) | Human | ~48 hours | |
| Mouse (male, 2 mg/kg, i.p.) | 15.7 hours | ||
| Mouse (male, 10 mg/kg, i.p.) | 20.8 hours | ||
| Mouse (female, 2 mg/kg, i.p.) | 18.0 hours | ||
| Mouse (female, 10 mg/kg, i.p.) | 17.6 hours | ||
| Bioavailability | Human | 60% | |
| Protein Binding | Human | ~80% | |
| Mouse | 52% | ||
| Metabolism | Human | Not subject to biotransformation | |
| Excretion | Human | Feces (70%), Urine (9%) |
Q2: What are the primary strategies for extending the in vivo half-life of Tilorone derivatives?
A2: Several medicinal chemistry strategies can be employed to improve the half-life of Tilorone derivatives:
-
Modification of Physicochemical Properties:
-
Increased Lipophilicity: Increasing the lipophilicity of a molecule can enhance its partitioning into tissues, which can lead to a longer half-life. This must be balanced, as excessive lipophilicity can negatively impact solubility and other ADME properties.
-
Introduction of Halogens: Strategic placement of halogen atoms, such as fluorine, can block sites of metabolism and increase metabolic stability.
-
-
Structural Modifications to Reduce Clearance:
-
Metabolic Blocking: Identifying and modifying metabolically labile sites ("soft spots") in the Tilorone scaffold can prevent rapid breakdown by metabolic enzymes. This is particularly relevant for derivatives that may be more susceptible to metabolism than the parent compound.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic radius of the molecule, reducing renal clearance.
-
Lipidation: The addition of fatty acid moieties can promote binding to serum albumin, which acts as a carrier and reduces clearance.
-
Fusion to Proteins/Domains: For larger biologic derivatives, fusion to long-lived proteins like albumin or the Fc region of antibodies can dramatically extend half-life.
-
Q3: How does Tilorone exert its antiviral and immunomodulatory effects?
A3: Tilorone is known to be an inducer of interferon. One of its proposed mechanisms of action is the activation of the RIG-I-like receptor (RLR) signaling pathway. RIG-I is a cytosolic pattern recognition receptor that detects viral RNA and initiates a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, establishes an antiviral state in surrounding cells. Tilorone may also have lysosomotropic activity, which could impact viral entry.
Below is a diagram of the hypothesized RIG-I signaling pathway activated by Tilorone.
Caption: Hypothesized RIG-I signaling pathway activated by Tilorone.
Troubleshooting Guides
Issue 1: Poor Solubility of a Tilorone Derivative in Aqueous Buffers for In Vitro Assays
-
Possible Cause: The fluorenone scaffold is generally hydrophobic. Modifications to the parent Tilorone structure, especially those aimed at increasing lipophilicity to extend half-life, can further decrease aqueous solubility.
-
Troubleshooting Steps:
-
Co-solvents: Prepare stock solutions in 100% DMSO. For aqueous assay buffers, use a small, optimized percentage of DMSO (typically <1%). Ensure the final DMSO concentration is consistent across all experiments and does not affect the biological system.
-
pH Adjustment: Tilorone and its derivatives with basic amine groups will have their solubility influenced by pH. Assess the pKa of your derivative and adjust the buffer pH accordingly to favor the more
-
Tilorone bis(propyl iodide) degradation and how to prevent it
Welcome to the Technical Support Center for Tilorone bis(propyl iodide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation of Tilorone bis(propyl iodide) and to offer strategies for its prevention. The information provided is based on the chemical structure of Tilorone and general principles of drug degradation, as specific data for the bis(propyl iodide) salt is limited.
Frequently Asked Questions (FAQs)
Q1: What is Tilorone bis(propyl iodide) and how does it differ from Tilorone dihydrochloride?
Tilorone is an antiviral and immunomodulatory agent. Tilorone bis(propyl iodide) is a salt form of the active Tilorone molecule, where two propyl iodide molecules are associated with the basic tertiary amine groups. This differs from the more commonly studied Tilorone dihydrochloride, where hydrochloric acid is used to form the salt. While the core Tilorone structure is the same, the counter-ion (propyl iodide vs. chloride) can influence the compound's solubility, stability, and handling properties.
Q2: What are the primary factors that can cause the degradation of Tilorone bis(propyl iodide)?
Based on the functional groups present in the Tilorone molecule, the primary factors that could lead to its degradation are:
-
Light Exposure (Photodegradation): The fluoren-9-one core is a chromophore, making it susceptible to degradation upon exposure to UV or visible light.[1][2][3]
-
pH: The ether linkages and tertiary amine groups can be susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5][6]
-
Oxidation: The tertiary amine side chains are prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, or peroxides.[7][8][9][10]
-
Temperature: Elevated temperatures can accelerate all degradation pathways.
Q3: What are the likely degradation products of Tilorone bis(propyl iodide)?
While specific degradation products for Tilorone bis(propyl iodide) have not been reported, based on its structure, potential degradation products could include:
-
Oxidation of the fluoren-9-one core to form hydroxylated derivatives.[1][11]
-
Cleavage of the ether linkages, resulting in the loss of the diethylaminoethoxy side chains.[4][12][13]
-
N-dealkylation or oxidation of the tertiary amine groups to form N-oxides.[7][8]
-
Reactions involving the iodide counter-ion, which can be a source of reactive iodine species.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Troubleshooting Steps |
| Change in powder color (e.g., yellowing) | Photodegradation or oxidation of the fluoren-9-one core. | - Store the compound in an amber vial or protect it from light. - Store under an inert atmosphere (e.g., argon or nitrogen). |
| Decreased potency or unexpected peaks in HPLC analysis | Chemical degradation of the Tilorone molecule. | - Review storage conditions (temperature, light, humidity). - Prepare fresh solutions for each experiment. - Use a validated, stability-indicating HPLC method to identify and quantify degradants. |
| Poor solubility or precipitation in aqueous solutions | pH-dependent solubility or degradation to less soluble products. | - Adjust the pH of the solution. Tilorone is reported to be soluble in PBS at pH 7.2. - Filter the solution before use. |
| Variability in experimental results | Inconsistent sample handling and storage. | - Standardize protocols for sample preparation, storage, and handling. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: General Stability Testing of Tilorone bis(propyl iodide) in Solution
This protocol outlines a general method for assessing the stability of Tilorone bis(propyl iodide) in a solution under various stress conditions.
1. Materials:
- Tilorone bis(propyl iodide)
- Solvent of interest (e.g., water, PBS, ethanol)
- Calibrated pH meter
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Photostability chamber
- Temperature-controlled incubator
2. Procedure:
- Solution Preparation: Prepare a stock solution of Tilorone bis(propyl iodide) of known concentration in the desired solvent.
- Stress Conditions:
- Photostability: Expose a portion of the solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark.
- Thermal Stability: Store aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C).
- pH Stability: Adjust the pH of the solution to various levels (e.g., pH 3, 7, 9) and store at a constant temperature.
- Time Points: Collect samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).
- Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
- Data Evaluation: Calculate the percentage of Tilorone bis(propyl iodide) remaining at each time point and identify and quantify any major degradation products.
Data Presentation
As no specific quantitative data for Tilorone bis(propyl iodide) degradation is available, the following table provides a template for how such data could be presented.
| Condition | Time (hours) | Tilorone bis(propyl iodide) Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 25°C, Dark | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 40°C, Dark | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| Photostability Chamber | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 |
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for Tilorone bis(propyl iodide).
Experimental Workflow for Stability Testing
Caption: General experimental workflow for stability testing of Tilorone bis(propyl iodide).
References
- 1. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Ether - Wikipedia [en.wikipedia.org]
- 13. Ether cleavage - Wikipedia [en.wikipedia.org]
Addressing batch-to-batch variability of synthesized Tilorone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Tilorone. Our goal is to help researchers, scientists, and drug development professionals identify potential causes of variability and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in Tilorone synthesis?
A1: Batch-to-batch variability in Tilorone synthesis can arise from several factors throughout the manufacturing process. The most common sources include:
-
Raw Material Quality: Variations in the purity and physical properties of starting materials and reagents can significantly impact the reaction kinetics and impurity profile of the final product.
-
Process Parameter Deviations: Seemingly minor fluctuations in reaction temperature, time, pH, and agitation speed can lead to inconsistent yields and purity.
-
Equipment and Scale: Differences in reactor geometry, material of construction, and heat/mass transfer characteristics, especially during scale-up, can affect the consistency of the synthesis.
-
Purification Inconsistencies: Variability in crystallization conditions, such as solvent composition, cooling rate, and drying parameters, can lead to differences in crystal form (polymorphism), particle size, and residual solvent levels.
Q2: How can I identify the root cause of variability in my Tilorone batches?
A2: A systematic approach is crucial for identifying the source of variability. We recommend the following troubleshooting workflow:
Q3: What are the critical quality attributes (CQAs) for Tilorone that I should monitor?
A3: The following table summarizes the critical quality attributes for Tilorone, along with typical analytical methods and acceptable limits. Note that these limits may vary depending on the specific application and regulatory requirements.
| Critical Quality Attribute | Analytical Method | Typical Acceptance Criteria | Potential Impact of Variability |
| Purity (Assay) | HPLC-UV | ≥ 98.0% | Reduced therapeutic efficacy, potential for off-target effects. |
| Individual Impurity | HPLC-UV, LC-MS | ≤ 0.5% | Potential for toxicity or altered pharmacological activity. |
| Total Impurities | HPLC-UV | ≤ 2.0% | Overall safety and efficacy concerns. |
| Residual Solvents | GC-HS | Per ICH Q3C Guidelines | Toxicity, impact on crystal form and stability. |
| Polymorphic Form | XRPD, DSC | Consistent with reference form | Affects solubility, bioavailability, and stability. |
| Particle Size Distribution | Laser Diffraction | Defined range (e.g., D90 < 100 µm) | Impacts dissolution rate and bioavailability. |
| Biological Activity | In vitro interferon induction assay | Consistent with reference standard | Direct measure of therapeutic efficacy. |
Q4: Can you provide a simplified overview of the Tilorone synthesis pathway?
A4: Tilorone is typically synthesized from 2,7-dihydroxyfluoren-9-one. The following diagram illustrates a common synthetic route.
Troubleshooting Guides
Issue 1: Low Purity and High Impurity Profile
Symptoms:
-
The purity of the final Tilorone dihydrochloride batch is below 98.0% as determined by HPLC.
-
One or more individual impurities exceed 0.5%. Common impurities include O-dealkylation and N-dealkylation products, monoalkylated analogs, and oxidative degradation products.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | * Verify Stoichiometry: Ensure the correct molar ratios of reactants and base are used. * Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature and monitor the reaction progress by TLC or in-process HPLC. |
| Side Reactions | * Temperature Control: Maintain a consistent and controlled reaction temperature to minimize the formation of thermal degradation products. * Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inefficient Purification | * Optimize Crystallization: Experiment with different solvent systems, cooling rates, and anti-solvents to improve the selective crystallization of Tilorone and leave impurities in the mother liquor. * Recrystallization: Perform an additional recrystallization step if necessary. |
Issue 2: Inconsistent Yield
Symptoms:
-
Significant variation in the final isolated yield of Tilorone dihydrochloride between batches.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Raw Material Quality | * Purity of Starting Materials: Use starting materials and reagents of consistent, high purity. Qualify new suppliers thoroughly. * Moisture Content: Ensure reagents and solvents are anhydrous, as water can interfere with the reaction. |
| Mechanical Losses | * Transfer Steps: Minimize losses during transfers between reaction vessels and filtration apparatus. * Filtration and Washing: Optimize the filtration and washing steps to ensure complete recovery of the product without dissolving a significant amount. |
| Precipitation/Crystallization Issues | * Controlled Precipitation: Ensure the salt formation and precipitation are carried out under controlled conditions (e.g., temperature, rate of acid addition) to achieve consistent and complete precipitation. |
Issue 3: Poor Solubility or Altered Biological Activity
Symptoms:
-
The synthesized Tilorone exhibits poor solubility compared to previous batches.
-
Inconsistent results in biological assays, such as interferon induction assays.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect Polymorphic Form | * XRPD Analysis: Analyze the batch by X-Ray Powder Diffraction (XRPD) and compare the diffractogram to that of a reference standard to identify the polymorphic form. * Control Crystallization: Tightly control crystallization parameters (solvent, temperature, cooling rate) as they can influence the resulting crystal form. |
| High Levels of Impurities | * Impurity Profiling: Use LC-MS to identify any impurities that may be interfering with the biological activity of Tilorone. Certain impurities may act as antagonists or have no activity. |
| Particle Size Variation | * Particle Size Analysis: Measure the particle size distribution. Larger particles will have a slower dissolution rate. * Milling/Micronization: If necessary, incorporate a milling or micronization step to achieve a consistent and desired particle size range. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of Tilorone dihydrochloride and quantify any related impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Standard: Tilorone reference standard
-
Sample: Tilorone batch to be tested
Procedure:
-
Standard Preparation: Prepare a stock solution of the Tilorone reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the Tilorone sample in the diluent to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis: Inject the standard and sample solutions. Identify the Tilorone peak based on the retention time of the reference standard. Calculate the area percent of the main peak to determine purity and quantify any impurities.
Protocol 2: Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized Tilorone.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal standard: Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the Tilorone sample in approximately 0.7 mL of DMSO-d6 in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations of the observed peaks with the known spectrum of Tilorone to confirm its identity.
Tilorone's Mechanism of Action: Interferon Induction
Tilorone's primary mechanism of action is the induction of interferons (IFNs), which are critical components of the innate immune response to viral infections. Variability in the physical or chemical properties of synthesized Tilorone can affect its ability to initiate this signaling cascade, leading to inconsistent biological activity.
Technical Support Center: Tilorone Application in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tilorone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We started using Tilorone and are now observing what appears to be contamination in our cell cultures. Is Tilorone causing this?
A1: While it's possible for any reagent to become contaminated, Tilorone itself is not a known cause of microbial (bacterial, fungal, or mycoplasma) contamination. What is more likely is that the observed effects are related to Tilorone's known biological activities, such as cytotoxicity at certain concentrations or its immunomodulatory effects, which can be mistaken for contamination.[1][2][3][4] Common signs of microbial contamination include sudden changes in media turbidity and pH (often a rapid color change to yellow), visible microorganisms under the microscope, or a foul odor.[4][5] Tilorone-induced effects typically manifest as changes in cell morphology, reduced cell proliferation, or cell death without the classic signs of microbial growth.[6][7]
Q2: What are the typical signs of Tilorone-induced cytotoxicity in cell culture?
A2: Tilorone can induce cytotoxicity in a dose- and time-dependent manner. Signs of Tilorone-induced cytotoxicity may include:
-
Increased number of floating or detached cells.
-
Changes in cell morphology, such as rounding or shrinking.
-
Reduced cell proliferation or confluency compared to control cultures.
-
Visible cellular debris from dead cells.[7]
It is crucial to differentiate these signs from microbial contamination. For example, while both might lead to floating cells, bacterial contamination will also present with cloudy media and a rapid drop in pH.[4]
Q3: How can I be sure if my cell culture issue is due to Tilorone's cytotoxicity or actual contamination?
A3: A systematic approach can help you differentiate between these two possibilities. Please refer to the troubleshooting workflow below. Key steps include:
-
Microscopic Examination: Carefully inspect the culture under a microscope for signs of motile bacteria, fungal hyphae, or yeast budding.[2][3]
-
pH Check: Observe the color of the phenol red in your medium. A rapid shift to yellow often indicates bacterial contamination, while a shift to purple can suggest fungal contamination.[1][4]
-
Sterility Test: Inoculate a small aliquot of your cell culture supernatant into a sterile nutrient broth without antibiotics and incubate it. If bacteria or fungi are present, the broth will become turbid.
-
Mycoplasma Testing: Mycoplasma contamination is not visible by standard microscopy. Use a specific mycoplasma detection kit (e.g., PCR-based or ELISA) to test your cultures.[2][3]
-
Control Experiment: Culture your cells in parallel with and without Tilorone. If the issues only appear in the Tilorone-treated cultures and microbial contamination has been ruled out, the effects are likely due to Tilorone's biological activity.
Troubleshooting Guides
Issue 1: Sudden cell death and cloudy media after Tilorone treatment.
-
Possible Cause: This is highly indicative of bacterial contamination.[1][4] While Tilorone can cause cell death, it does not typically make the media cloudy.
-
Troubleshooting Steps:
-
Immediately discard the contaminated culture to prevent cross-contamination.[1]
-
Thoroughly decontaminate the cell culture hood and incubator.
-
Review your aseptic technique.
-
Check all reagents, including media, serum, and Tilorone stock solution, for contamination. Filter-sterilize your Tilorone stock solution if you suspect it as the source.
-
Issue 2: Reduced cell viability or altered morphology in Tilorone-treated cells, but the media is clear.
-
Possible Cause: This is likely due to Tilorone's cytotoxic or immunomodulatory effects on the cells.[6][7]
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Determine the optimal, non-toxic concentration of Tilorone for your specific cell line using a cell viability assay (e.g., MTT, XTT, or resazurin-based assays).[6][8]
-
Check Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Tilorone. Consult literature for reported cytotoxic concentrations in your cell line or similar ones.
-
Consider the Mechanism of Action: Tilorone is a known interferon inducer and can activate innate immunity pathways, which may lead to cell stress or death in certain cell types.[9][10][11]
-
Data Presentation
Table 1: Reported IC50 and CC50 Values of Tilorone in Various Cell Lines
| Cell Line | Assay Type | Parameter | Concentration | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 | 34.08 µM | [6] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | 14.27 µM | [6] |
| Vero (Monkey Kidney) | MTT Assay | - | Safe at concentrations tested | [6] |
| HEK293 (Human Kidney) | MTT Assay | - | Safe at concentrations tested | [6] |
| Hepa1-6 (Mouse Hepatoma) | MTT Assay | IC50 | 50 µg/ml | [12] |
| Vero CCL81 | Cytotoxicity Assay | CC50 | > 100 µM (at 24h) | [7] |
| A549 (Human Lung Carcinoma) | Cytotoxicity Assay | CC50 | > 100 µM (at 24h) | [7] |
| Human AChE | Inhibition Assay | IC50 | 64.4 nM | [13][14] |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: Determining Tilorone Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Tilorone Treatment: Prepare serial dilutions of Tilorone in your complete cell culture medium. Remove the old medium from the cells and add the Tilorone dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Tilorone concentration relative to the untreated control. Plot the results to determine the CC50 value.
Visualizations
Caption: A logical workflow for troubleshooting cell culture issues when using Tilorone.
Caption: Tilorone's hypothesized activation of the RIG-I pathway to induce interferon production.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Antiviral Drug Tilorone is a Potent and Selective Inhibitor of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results from Tilorone Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Tilorone.
Frequently Asked Questions (FAQs)
Q1: We observe potent in vivo antiviral activity with Tilorone, but little to no effect in vitro. Is this expected?
A1: Yes, this is a well-documented phenomenon for Tilorone. The primary antiviral mechanism of Tilorone is host-mediated, primarily through the induction of interferons (IFNs) and stimulation of the innate immune system.[1][2] Many standard cell lines used for in vitro antiviral assays, such as Vero 76 cells, are deficient in their ability to produce interferons.[1][2] Consequently, Tilorone will show minimal to no activity in these cells against viruses like Ebola virus, where the IFN response is critical for control.[1][2]
-
Troubleshooting Steps:
-
Cell Line Selection: Confirm that your in vitro cell line has a functional interferon signaling pathway. If not, consider using primary cells or cell lines known to be IFN-competent (e.g., HeLa cells) for your assays.[1]
-
Co-culture Models: Utilize co-culture systems that include immune cells (e.g., PBMCs, macrophages) to better recapitulate the in vivo environment.
-
Measure Host Response: Instead of solely measuring viral replication, quantify the induction of interferon-stimulated genes (ISGs), IFN-α/β production, or the activation of relevant signaling pathways (e.g., RIG-I, MAVS) in your Tilorone-treated cells.
-
Q2: Tilorone shows efficacy against some viruses in IFN-deficient cells, but not others. Why the discrepancy?
A2: This suggests that Tilorone possesses multiple mechanisms of action.[1] While interferon induction is a primary pathway, Tilorone is also known to be a lysosomotropic agent.[1] It accumulates in lysosomes, increasing the pH of these organelles.[1] This can interfere with the entry of viruses that rely on a low-pH environment for uncoating. The observation of activity against MERS-CoV and Chikungunya virus (CHIKV) in IFN-deficient Vero 76 cells points to this alternative mechanism being dominant for these specific viruses.[1]
Q3: We observed that Tilorone increased viral replication in our SARS-CoV-2 cell culture model. Is this a known effect?
A3: This is a highly unexpected but reported finding. In at least one study, Tilorone was observed to stimulate SARS-CoV-2 replication in cell cultures.[3][4] The precise mechanism for this is not yet fully understood, but it highlights the complexity of Tilorone's immunomodulatory effects. It is possible that for certain viruses, the specific cytokine and cellular environment induced by Tilorone could paradoxically create a more favorable environment for viral replication. This underscores the importance of empirical testing for each new virus of interest.
-
Troubleshooting/Investigation Steps:
-
Dose-Response: Perform a detailed dose-response curve to see if this effect is concentration-dependent.
-
Cytokine Profiling: Analyze the supernatant from your cell cultures to identify the profile of cytokines and chemokines produced in response to Tilorone and infection. Tilorone is known to induce a broad range of cytokines, including IL-6 and TNF-α, which in some contexts could be pro-viral.[1]
-
Timing of Treatment: Vary the timing of Tilorone administration (pre-treatment, co-treatment, post-infection) to understand if the effect is dependent on the stage of viral replication.
-
Q4: Our in vivo results show significant species-specific differences in Tilorone efficacy. Why is it effective in mice but not in our guinea pig model?
A4: Significant species-specific differences in the efficacy and toxicity of Tilorone have been documented. For instance, Tilorone provided 90-100% protection against Ebola virus in mice but had reduced or no efficacy in guinea pigs infected with the same virus.[1] These discrepancies can arise from:
-
Pharmacokinetics & Metabolism: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between species can lead to different levels of drug exposure in target tissues.
-
Immune System Variation: The innate immune response and the specific signaling pathways activated by Tilorone may differ significantly between rodent species.
-
Toxicity Profiles: The maximum tolerated dose and the nature of toxic side effects can vary, impacting the therapeutic window.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies in your animal model to determine if adequate drug exposure is being achieved.
-
Dose-Range Finding: Perform a thorough dose-range finding study in the new species to establish the maximum tolerated dose (MTD) and identify potential toxicities.
-
Immunoprofiling: Characterize the cytokine and chemokine response to Tilorone treatment in the different animal models to identify immunological variations.
-
Q5: We observed higher toxicity and lower survival at a higher dose of Tilorone administered shortly after infection compared to the same dose given later. This seems counterintuitive. Can you explain this?
A5: This paradoxical result has been observed in mouse models of Ebola virus infection. A 60 mg/kg dose given 2 hours post-infection resulted in 60% survival, while the same dose at 24 hours post-infection led to 100% survival.[2][5] This was attributed to drug toxicity from a non-optimal dosing regimen rather than a lack of efficacy.[2] The early, high dose in conjunction with the initial viral insult may have led to an overly exuberant and damaging inflammatory response or direct drug toxicity.
-
Troubleshooting Steps:
-
Staggered Dosing Regimen: Evaluate different dosing schedules, including staggered or delayed administration, to mitigate potential acute toxicity.
-
Monitor Toxicity Markers: Closely monitor animals for clinical signs of toxicity and analyze relevant biomarkers (e.g., liver enzymes, kidney function) to assess off-target effects.
-
Pharmacodynamic Studies: Correlate the timing of drug administration with the induction of the desired immune response (e.g., interferon levels) to optimize the therapeutic window.
-
Data Summary Tables
Table 1: In Vitro Antiviral Activity of Tilorone
| Virus | Cell Line | EC50 | Key Finding | Citation |
| Ebola Virus (EBOV) | HeLa | 230 nM | Potent activity in IFN-competent cells. | [1][2] |
| Ebola Virus (EBOV) | Vero 76 | >12 µM | Lack of activity in IFN-deficient cells. | [2] |
| MERS-CoV | Vero 76 | Micromolar range | Activity suggests non-IFN dependent mechanism. | [1][6] |
| Chikungunya (CHIKV) | Vero 76 | Micromolar range | Activity suggests non-IFN dependent mechanism. | [1][6] |
| SARS-CoV-2 | Unspecified | Not Applicable | Stimulated viral replication. | [3][4] |
| SFTSV | Huh7 | Dose-dependent | Potent inhibition. | [7] |
Table 2: In Vivo Efficacy of Tilorone in Mouse Models
| Virus Model | Dose | Dosing Regimen | Survival Rate | Key Finding | Citation |
| Ebola Virus (maEBOV) | 25 & 50 mg/kg | Once daily i.p. for 8 days | 90% | High efficacy. | [2][8] |
| Ebola Virus (maEBOV) | 30 mg/kg | Once daily i.p. starting 2h post-infection | 100% | Full protection with early treatment. | [2][5] |
| Ebola Virus (maEBOV) | 30 mg/kg | Once daily i.p. starting 24h post-infection | 100% | Full protection with delayed treatment. | [2][5] |
| Ebola Virus (maEBOV) | 60 mg/kg | Once daily i.p. starting 2h post-infection | 60% | Unexpected lower survival due to toxicity. | [2][5] |
| Ebola Virus (maEBOV) | 60 mg/kg | Once daily i.p. starting 24h post-infection | 100% | Full protection with delayed higher dose. | [2][5] |
Visual Troubleshooting Guides
Signaling Pathways
Caption: Dual mechanisms of Tilorone: innate immunity activation and lysosomotropic action.
Experimental Workflow for Unexpected Results
Caption: Workflow for troubleshooting unexpected in vitro and in vivo Tilorone results.
Detailed Experimental Protocols
Protocol 1: Assessing Interferon Competency of a Cell Line
-
Objective: To determine if a cell line can produce and respond to Type I interferons.
-
Materials:
-
Cell line .
-
Poly(I:C) (a synthetic dsRNA mimic and potent RIG-I/MDA5 agonist).
-
Recombinant IFN-α or IFN-β.
-
Vesicular Stomatitis Virus (VSV) or another IFN-sensitive virus.
-
Reagents for RT-qPCR (primers for IFN-β, ISG15, MX1).
-
Reagents for viral plaque assay or TCID50.
-
-
Methodology:
-
Part A: IFN Production:
-
Seed cells to 80% confluency in 12-well plates.
-
Transfect cells with Poly(I:C) (e.g., 1 µg/mL) using a suitable transfection reagent. Include a mock-transfected control.
-
After 12-24 hours, harvest the cell supernatant and extract RNA from the cell lysate.
-
Use RT-qPCR to measure the expression of IFN-β mRNA in the cell lysate. A significant increase relative to the mock control indicates IFN production capability.
-
-
Part B: IFN Response:
-
Seed cells to 90% confluency in 24-well plates.
-
Treat cells with serial dilutions of recombinant IFN-α or IFN-β for 18-24 hours. Include an untreated control.
-
After treatment, infect all wells with an IFN-sensitive virus (e.g., VSV at an MOI of 0.1).
-
After 24-48 hours (or when cytopathic effect is visible in control wells), quantify viral titer using a plaque assay or TCID50.
-
A significant reduction in viral titer in IFN-treated wells compared to control wells indicates a functional IFN response pathway.
-
Alternative: Extract RNA after IFN treatment (before infection) and use RT-qPCR to measure the induction of interferon-stimulated genes (ISGs) like ISG15 or MX1.
-
-
Protocol 2: Lysosomotropic Activity Assay (Acridine Orange Staining)
-
Objective: To determine if Tilorone increases the pH of acidic organelles like lysosomes.
-
Materials:
-
Cell line of interest.
-
Tilorone.
-
Chloroquine or Bafilomycin A1 (positive controls, known lysosomotropic agents).
-
Acridine Orange (AO) staining solution.
-
Fluorescence microscope with FITC (green) and TRITC (red) filter sets.
-
-
Methodology:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Tilorone (e.g., 1-20 µM) and the positive control (e.g., 50 µM Chloroquine) for 1-4 hours. Include an untreated control.
-
Remove the treatment media and wash cells with PBS.
-
Stain the cells with Acridine Orange (e.g., 5 µg/mL in serum-free media) for 15 minutes at 37°C.
-
Wash cells gently with PBS to remove excess stain.
-
Immediately visualize cells using a fluorescence microscope.
-
-
Interpreting Results:
-
Untreated Cells (Control): Acridine Orange accumulates in acidic compartments (lysosomes) and fluoresces bright red. The cytoplasm and nucleus will show faint green fluorescence.
-
Tilorone/Chloroquine Treated Cells: If Tilorone is acting as a lysosomotropic agent, it will neutralize the acidic pH of the lysosomes. This will cause the AO to disperse into the cytoplasm, resulting in a significant decrease in red fluorescence and an increase in green fluorescence throughout the cell. The degree of red signal loss is proportional to the lysosomotropic effect.
-
References
- 1. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Tilorone confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tilorone Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Tilorone in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tilorone in vivo?
A1: Tilorone's primary mechanism of action is the activation of innate immunity pathways. It is known to be an inducer of interferon (IFN) production.[1][2][3] One of the hypothesized pathways is the activation of the RIG-I-like receptor (RLR) signaling pathway, which senses intracellular viral RNA and triggers a cellular antiviral response.[1][4] Additionally, Tilorone exhibits lysosomotropic activity, which may impact viral entry into host cells.[1]
Q2: What are the recommended routes of administration for Tilorone in mice?
A2: Tilorone has been effectively administered in mice via both intraperitoneal (IP) injection and oral gavage (intragastric).[1][5] The choice of administration route can impact the pharmacokinetic profile and bioavailability of the compound.
Q3: What is the bioavailability of Tilorone when administered orally?
Q4: Are there known species-specific differences in Tilorone metabolism?
A4: Yes, there are species-specific differences in the metabolism of Tilorone. For instance, N-deethylation and mono-oxygenation of Tilorone are higher in guinea pigs compared to mice and humans.[1] The stability of Tilorone in liver microsomes increases in the order of guinea pig, non-human primate, mouse, and then human.[1] These metabolic differences may account for variations in efficacy observed between different animal models.[1]
Troubleshooting Guide
Q1: I am observing precipitation of Tilorone when preparing my dosing solution. What can I do?
A1: Tilorone dihydrochloride is water-soluble.[1] However, solubility can be an issue depending on the desired concentration and the vehicle used. Tilorone has a reported solubility of 470 μM in PBS at pH 7.4.[1] If you are encountering precipitation, consider the following:
-
Vehicle Selection: For in vivo studies in mice, a formulation of 20% Kolliphor HS 15 (Solutol) in sterile water has been successfully used to prepare clear, red solutions of Tilorone for intraperitoneal administration.[1]
-
pH Adjustment: Ensure the pH of your vehicle is within a range that favors Tilorone's solubility. As needed, adjust the pH of the solution to be close to physiological pH (7.4).
-
Sonication: After vortexing, sonicating the formulation for approximately 15 minutes can aid in dissolution.[1]
Q2: My in vivo results with Tilorone are not consistent. What are some potential reasons?
A2: Inconsistent in vivo results can stem from several factors:
-
Formulation Issues: Ensure your Tilorone formulation is homogenous and the compound is fully dissolved. For oral gavage, a homogenous suspension in a vehicle like carboxymethylcellulose (CMC-Na) can be used.[3]
-
Route of Administration: The route of administration significantly impacts pharmacokinetics. Intraperitoneal injection generally leads to more rapid absorption compared to oral gavage.[6] Ensure the chosen route is appropriate for your experimental goals and is performed consistently.
-
Animal Strain and Sex: Pharmacokinetics can vary between different strains of mice. Additionally, sex differences in Tilorone exposure have been observed, with male mice showing higher exposure than females at the same intraperitoneal dose.[5]
-
Health Status of Animals: The immune status of the animals can influence the effects of an immunomodulatory agent like Tilorone. Ensure your animals are healthy and free from underlying infections.
Q3: I am not observing the expected interferon induction after Tilorone administration. Why might this be?
A3: While Tilorone is a known interferon inducer, the dynamics of this response can vary.
-
Timing of Measurement: Interferon levels peak at specific time points post-administration. For example, in mice, IFN-α induction can be faster than IFN-β induction.[4] Ensure your sampling time is optimized to capture the peak response.
-
Species Differences: It has been reported that while Tilorone induces interferon in mice, it may not do so in rats.[4] This highlights the importance of understanding the species-specific responses to the drug.
-
Assay Sensitivity: Verify the sensitivity and specificity of your interferon detection assay.
Data Presentation
Table 1: In Vitro Properties of Tilorone
| Property | Value | Reference |
| Solubility in PBS (pH 7.4) | 470 μM | [1] |
| Caco-2 Permeability (Papp) | 20 × 10⁻⁶ cm/s | [1] |
| P-glycoprotein (P-gp) Substrate | No | [5] |
| Plasma Protein Binding (Human) | 52% | [1] |
| Plasma Protein Binding (Mouse) | 61% | [1] |
| Plasma Stability (5h, Human) | 95% | [1] |
| Plasma Stability (5h, Mouse) | 95% | [1] |
| Mouse Liver Microsome Half-life | 48 min | [1][5] |
Table 2: Pharmacokinetic Parameters of Tilorone in Mice (Intraperitoneal Administration)
| Dose | Tmax (h) | Cmax (ng/mL) | AUClast (h·ng/mL) | t1/2 (h) | Reference |
| 10 mg/kg | 0.25 | 113 | 806 | 19 | [1] |
Experimental Protocols
Protocol 1: Preparation of Tilorone for Intraperitoneal (IP) Administration in Mice
This protocol is adapted from a study evaluating Tilorone against Ebola virus infection in mice.[1]
Materials:
-
Tilorone dihydrochloride
-
Kolliphor HS 15 (Solutol)
-
Sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Work under yellow light to prepare the dose formulations.
-
Aseptically mix the required amount of Tilorone with Kolliphor HS 15 to a final volume of 20%.
-
Vortex the mixture for 30 seconds.
-
Add the remaining volume of sterile water.
-
Vortex the formulation for another 30 seconds.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
The final formulation should be a clear, red solution.
-
Administer the desired dose to the mice via intraperitoneal injection.
Protocol 2: General Procedure for Oral Gavage in Mice
This is a general protocol for administering a substance via oral gavage.
Materials:
-
Tilorone formulation (e.g., suspension in 0.5% methylcellulose)
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch curved ball-tipped)
-
Syringe
Procedure:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and biting.
-
Hold the mouse in a vertical position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly administer the Tilorone formulation.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Caption: Hypothesized mechanisms of action for Tilorone.
Caption: Workflow for preparing Tilorone for IP injection.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Tilorone confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Validation & Comparative
Tilorone vs. Remdesivir: A Comparative Analysis of SARS-CoV-2 Inhibition
A detailed guide for researchers and drug development professionals on the in-vitro efficacy and mechanisms of action of Tilorone and Remdesivir against SARS-CoV-2.
The global scientific community continues its relentless pursuit of effective antiviral therapies against SARS-CoV-2, the causative agent of the COVID-19 pandemic. Among the numerous compounds investigated, Tilorone and Remdesivir have emerged as molecules of significant interest due to their distinct mechanisms of viral inhibition. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their modes of action.
Quantitative Assessment of Antiviral Activity
The in-vitro efficacy of Tilorone and Remdesivir against SARS-CoV-2 has been evaluated in various cell lines, with key metrics being the half-maximal inhibitory concentration (IC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile, signifying that the drug is effective at concentrations far below those that are toxic to host cells. The following table summarizes the reported quantitative data for both compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Tilorone | A549-ACE2 | Unknown | 0.18 | >20 | >111 |
| Tilorone | Vero 76 | Unknown | 6.62 | >100 | >15 |
| Tilorone | Vero E6 | Unknown | ~9 | >100 | >11 |
| Remdesivir | Vero E6 | qRT-PCR | 0.77 | >100 | >129.87[1] |
| Remdesivir | Vero E6 | CPE | 23.15 | >100 | >4.32 |
| Remdesivir | Calu-3 | Unknown | 0.018 | >10 | >555 |
| Remdesivir | Caco-2 | Unknown | 0.018 | >10 | >555 |
| Remdesivir | Huh-7 | Unknown | 4.1 | 8.9 | 2.17 |
Mechanisms of Action: Distinct Pathways to Viral Inhibition
Tilorone and Remdesivir employ fundamentally different strategies to inhibit SARS-CoV-2 replication. Tilorone is believed to act indirectly by stimulating the host's innate immune response, while Remdesivir directly targets a crucial viral enzyme.
Tilorone: Activating the Host's Antiviral Defenses
The proposed mechanism of action for Tilorone involves the activation of innate immunity pathways, primarily through the RIG-I-like receptor (RLR) signaling pathway.[2][3] This pathway is responsible for detecting intracellular viral RNA and initiating a cascade that leads to the production of interferons (IFNs), potent antiviral cytokines. Additionally, Tilorone exhibits lysosomotropic properties, which may interfere with viral entry into the host cell.[2]
Remdesivir: A Direct Hit on the Viral Replication Machinery
Remdesivir is a nucleoside analog prodrug that targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[4][5][6] Once inside the cell, Remdesivir is metabolized into its active triphosphate form, which mimics adenosine triphosphate (ATP). The viral RdRp mistakenly incorporates this active form into the growing RNA chain. This incorporation leads to delayed chain termination, effectively halting viral replication.[4][5]
Experimental Protocols
The determination of antiviral activity and cytotoxicity is crucial for evaluating the potential of therapeutic candidates. The following are outlines of standard protocols used in the assessment of Tilorone and Remdesivir.
Plaque Reduction Neutralization Test (PRNT)
The Plaque Reduction Neutralization Test is a highly sensitive and specific method for quantifying the titer of neutralizing antibodies or the inhibitory concentration of an antiviral compound.
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6) is seeded in 24- or 48-well plates and incubated until confluent.
-
Compound Dilution: The antiviral compound is serially diluted to various concentrations.
-
Virus-Compound Incubation: A known amount of SARS-CoV-2 is mixed with each dilution of the compound and incubated.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the respective wells.
-
Adsorption: The plates are incubated to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted. The IC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytopathic Effect (CPE) Inhibition Assay
The Cytopathic Effect (CPE) Inhibition Assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Susceptible cells are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Infection: A standardized amount of SARS-CoV-2 is added to the wells containing cells and the compound. Control wells with uninfected cells and infected-untreated cells are included.
-
Incubation: The plates are incubated for a period sufficient to observe significant CPE in the infected-untreated control wells (typically 3-5 days).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo).
-
Data Analysis: The IC50 is determined as the compound concentration that results in 50% protection from virus-induced CPE. The CC50 is determined in parallel on uninfected cells to assess cytotoxicity.
Conclusion
Tilorone and Remdesivir represent two distinct and valuable approaches to combating SARS-CoV-2. Remdesivir's direct-acting antiviral mechanism has been a cornerstone of COVID-19 treatment, while Tilorone's immunomodulatory strategy offers a different, host-targeted avenue for therapeutic intervention. The data presented here underscores the importance of continued research into diverse antiviral mechanisms to develop a robust arsenal against current and future viral threats. The provided experimental protocols offer a foundation for the standardized evaluation of novel antiviral candidates.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 cytopathic effect (CPE) assay [bio-protocol.org]
- 5. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Tilorone bis(propyl iodide): An Evaluation of a Novel Tilorone Derivative in Comparison to Tilorone Dihydrochloride
Initial investigation into the compound "Tilorone bis(propyl iodide)" has revealed a significant lack of available scientific literature. As of the current date, there are no published studies, patents, or pharmacological data that would allow for a direct efficacy comparison with the well-established Tilorone dihydrochloride. The dihydrochloride salt is the form of Tilorone that has been extensively studied and is used in clinical settings in several countries.[1][2] Therefore, this guide will focus on the known efficacy and experimental data for Tilorone dihydrochloride, providing a comprehensive overview for researchers and drug development professionals.
Tilorone dihydrochloride is a small-molecule, orally bioavailable drug known for its broad-spectrum antiviral and immunomodulatory activities.[1][3] It was one of the first synthetic compounds identified as an oral inducer of interferon, a key component of the innate immune system.[3][4][5] This mechanism of action is central to its antiviral effects against a wide range of RNA and DNA viruses.[2]
Quantitative Efficacy Data for Tilorone Dihydrochloride
The antiviral efficacy of Tilorone dihydrochloride has been evaluated in numerous in vitro and in vivo studies. The following table summarizes key quantitative data from these experiments.
| Virus | Assay Type | Cell Line | EC50 / Efficacy Metric | Reference |
| Ebola Virus (EBOV) | In vitro | Not Specified | EC50 = 230 nM | [1][6][7] |
| Ebola Virus (EBOV) | In vivo (mouse model) | - | 90-100% survival at 25-50 mg/kg | [1][7][8] |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | In vitro | Not Specified | EC50 = 3.7 µM | [1] |
| Chikungunya Virus (CHIKV) | In vitro | Not Specified | EC50 = 4.2 µM | [1] |
| Venezuelan Equine Encephalitis Virus (VEEV) | In vitro | Not Specified | EC50 = 18 µM | [1] |
| Zika Virus (ZIKV) | In vitro | Not Specified | EC50 = 5.2 µM | [1] |
| Rift Valley Fever Virus (RVFV) - MP-12 strain | In vitro | Vero CCL81 | EC50 = 0.67 µM | [2] |
| Rift Valley Fever Virus (RVFV) - MP-12 strain | In vitro | A549 | EC50 = 1.41 µM | [2] |
| Rift Valley Fever Virus (RVFV) - ZH501 strain | In vitro | Vero CCL81 | EC50 = 6.45 µM | [2] |
| Rift Valley Fever Virus (RVFV) - ZH501 strain | In vitro | A549 | EC50 = 6.31 µM | [2] |
| Rift Valley Fever Virus (RVFV) - ZH501 strain | In vivo (mouse model) | - | 80% survival at 30 mg/kg/day | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of Tilorone dihydrochloride.
In Vitro Antiviral Assays (General Protocol):
A common method to determine the half-maximal effective concentration (EC50) of an antiviral compound involves the following steps:
-
Cell Culture: A suitable host cell line (e.g., Vero, A549) is cultured in appropriate media and seeded into multi-well plates.
-
Compound Preparation: Tilorone dihydrochloride is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.
-
Infection: Cells are infected with the virus of interest at a predetermined multiplicity of infection (MOI).
-
Treatment: The diluted Tilorone dihydrochloride is added to the infected cells. Control wells include untreated infected cells and uninfected cells.
-
Incubation: The plates are incubated for a period sufficient for viral replication and cytopathic effect (CPE) to occur.
-
Quantification of Viral Inhibition: The extent of viral inhibition is measured using various methods, such as:
-
CPE Reduction Assay: Visual assessment of the reduction in virus-induced cell death.
-
Plaque Reduction Assay: Counting the number of viral plaques formed in the presence of the drug compared to the control.
-
Viral Yield Reduction Assay: Quantifying the amount of infectious virus produced using techniques like TCID50 (50% tissue culture infective dose) or real-time PCR.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Studies (Mouse Model of Ebola Virus Infection):
The following protocol provides an overview of how the in vivo efficacy of Tilorone dihydrochloride against Ebola virus was evaluated:
-
Animal Model: A suitable mouse strain (e.g., BALB/c) is used.
-
Virus Challenge: Mice are challenged with a lethal dose of a mouse-adapted strain of the Ebola virus.
-
Treatment Regimen: Tilorone dihydrochloride is administered at various doses (e.g., 25, 30, 50 mg/kg/day) via a specific route (e.g., intraperitoneal injection). Treatment can be initiated at different time points relative to the viral challenge (e.g., 2 or 24 hours post-infection).[8]
-
Monitoring: Mice are monitored daily for clinical signs of disease (e.g., weight loss, lethargy) and survival over a specified period.
-
Data Analysis: Survival curves are generated and statistically analyzed to determine the efficacy of the treatment compared to a vehicle-treated control group.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Tilorone dihydrochloride is the induction of interferons (IFNs).[3][4] IFNs are a group of signaling proteins that play a critical role in the innate immune response to viral infections. The hypothesized signaling pathway for Tilorone's antiviral activity is depicted below.
References
- 1. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Tilorone hydrochloride: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tilorone - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Tilorone: A Comparative Analysis of its Antiviral and Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Tilorone in various laboratory settings. It offers an objective comparison of Tilorone's performance with alternative antiviral and immunomodulatory agents, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
Tilorone is a synthetic small-molecule with broad-spectrum antiviral activity, primarily attributed to its ability to induce interferon (IFN) production and modulate the host immune response. It is an orally active compound used clinically in several countries for various viral infections. This guide compares Tilorone's in vitro efficacy against several viruses with that of other notable antiviral agents, including Remdesivir, Favipiravir, Quinacrine, and Pyronaridine. The data presented is compiled from multiple studies to provide a comprehensive overview for researchers.
Comparative Antiviral Activity
The antiviral efficacy of Tilorone and its alternatives varies across different viruses and cell lines. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) data from various in vitro studies.
Table 1: Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tilorone | A549-ACE2 | 0.18 | >20 | >111 | |
| Calu-3 | 10.77 | >21.54 | >2 | ||
| Caco-2 | EC90: 28.96 | 111.49 | 3.9 | ||
| Vero 76 | 4.0 | >100 | >25 | ||
| Remdesivir | A549-ACE2 | 0.147 | >20 | >136 | |
| Calu-3 | 0.016 | >10 | >622 | ||
| Vero E6 | ~0.6 (99% inhibition) | - | - | ||
| Quinacrine | A549-ACE2 | 0.122 | >20 | >164 | |
| Caco-2 | EC90: 10.54 | 229.15 | >22 | ||
| Vero 76 | >7.33 | 7.33 | 0 | ||
| Pyronaridine | A549-ACE2 | 0.198 | >20 | >101 | |
| Caco-2 | EC90: 5.49 | 51.65 | 9.4 |
Table 2: Antiviral Activity against other Viruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tilorone | Ebola Virus (EBOV) | HeLa | - | - | - | |
| MERS-CoV | Vero 76 | 3.7 | 36 | 9.7 | ||
| Chikungunya Virus (CHIK) | Vero 76 | 4.2 | 32 | 7.6 | ||
| Rift Valley Fever Virus (RVFV) | Vero CCL81 | 6.45 | >100 | >16 | ||
| Rift Valley Fever Virus (RVFV) | A549 | 6.31 | >100 | >16 | ||
| Favipiravir | SFTSV | Huh7 | - | - | - |
Mechanism of Action: Signaling Pathways
Tilorone's primary mechanism of action is the induction of interferons, key signaling proteins in the innate immune response to viral infections. One of the hypothesized pathways involves the activation of the RIG-I-like receptor (RLR) signaling pathway, which senses intracellular viral RNA and triggers a cascade leading to the production of Type I interferons (IFN-α/β).
Caption: Hypothesized RIG-I signaling pathway activation by Tilorone.
In addition to interferon induction, Tilorone exhibits lysosomotropic properties, which may interfere with viral entry into host cells.
Experimental Protocols
In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay
This protocol is a standard method for evaluating the efficacy of antiviral compounds by measuring the reduction of virus-induced cell death.
Materials:
-
Vero 76 cells (or other appropriate host cell line)
-
96-well microplates
-
Growth medium (e.g., MEM with 5% FBS)
-
Assay medium (e.g., MEM with 2% FBS)
-
Test compound (Tilorone or alternative)
-
Virus stock
-
Neutral Red stain
-
Spectrophotometer
Procedure:
-
Cell Plating: Seed 96-well plates with host cells to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Treatment and Infection:
-
Remove growth medium from the cell monolayers.
-
Add the diluted test compound to the wells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
-
-
Incubation: Incubate the plates until significant CPE is observed in the virus control wells.
-
Staining:
-
Remove the medium and stain the cells with Neutral Red.
-
After incubation, wash the plates to remove excess stain.
-
Elute the stain from the viable cells.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) using regression analysis.
-
Tilorone's mechanism of action compared to other lysosomotropic agents
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of lysosomotropic agents is critical for targeted therapeutic development. This guide provides a detailed comparison of Tilorone, a unique interferon-inducing lysosomotropic agent, with other well-known compounds in this class, including chloroquine, hydroxychloroquine, and amiodarone. The information is supported by experimental data and detailed protocols to facilitate reproducible research.
Tilorone, a cationic amphiphilic drug, distinguishes itself from other lysosomotropic agents through a dual mechanism of action: disruption of lysosomal function and potent induction of the innate immune response. While it shares the common characteristic of lysosomal accumulation with drugs like chloroquine and amiodarone, its ability to stimulate interferon production sets it apart, offering a unique therapeutic profile.
Comparative Mechanism of Action
Lysosomotropic agents are weak bases that become protonated and trapped within the acidic environment of lysosomes.[1][2] This accumulation leads to a cascade of cellular effects, primarily centered around the disruption of lysosomal function.
Tilorone: Like other cationic amphiphilic drugs, Tilorone accumulates in lysosomes, leading to an increase in lysosomal pH.[3][4] This elevation in pH inhibits the activity of acid-dependent lysosomal hydrolases, impairing the degradation of various macromolecules and leading to the storage of substances like sulfated glycosaminoglycans.[4] This lysosomotropic activity is also thought to contribute to its broad-spectrum antiviral effects by blocking the entry of viruses that require a low pH for endosomal fusion.[3][5]
What makes Tilorone unique is its well-documented ability to induce the production of interferons (IFNs).[6][7][8] This is primarily achieved through the activation of the RIG-I-like receptor (RLR) signaling pathway, which senses viral RNA and triggers a downstream cascade resulting in the transcription of type I IFNs.[3][9][10] This dual mechanism of direct lysosomal disruption and host immune stimulation provides a multi-pronged approach to viral inhibition.
Chloroquine and Hydroxychloroquine: These 4-aminoquinoline drugs are classic examples of lysosomotropic agents.[11][12] They accumulate extensively in lysosomes, raising the intralysosomal pH from approximately 4-5 to around 6.[12] This pH alteration inhibits the function of lysosomal enzymes and impairs autophagy, the cellular process for degrading and recycling cellular components.[5][11][13] Unlike Tilorone, their primary immunomodulatory effects are thought to stem from the inhibition of antigen presentation by major histocompatibility complex (MHC) class II molecules, a process that requires acidic endosomal compartments.[14]
Amiodarone: This antiarrhythmic drug is another cationic amphiphilic compound known to induce significant lysosomal dysfunction.[1][15] A hallmark of amiodarone's mechanism is the induction of severe phospholipidosis, a condition characterized by the excessive accumulation of phospholipids within lysosomes, leading to the formation of multilamellar bodies.[13][16][17][18] This is largely attributed to its potent inhibition of lysosomal phospholipases A1 and A2.[13][15] While it disrupts lysosomal function, it is not primarily recognized for interferon induction in the same manner as Tilorone.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Tilorone and other lysosomotropic agents based on available experimental data.
| Agent | Lysosomotropic IC50 (LysoTracker Assay) | Primary Mechanism of Action | Secondary Effects | Key References |
| Tilorone | ~4 µM | Lysosomotropism, Interferon induction (RIG-I pathway) | Inhibition of viral entry, Glycosaminoglycan storage | [3][4][9] |
| Chloroquine | On par with Tilorone | Lysosomotropism, Autophagy inhibition | Inhibition of MHC class II antigen presentation | [3][11][12][14] |
| Amiodarone | Not explicitly reported | Lysosomotropism, Inhibition of lysosomal phospholipase A1/A2 | Drug-induced phospholipidosis | [13][15] |
Signaling Pathway Diagrams
To visualize the distinct and overlapping mechanisms of these agents, the following diagrams illustrate the key signaling pathways involved.
Figure 1: Tilorone's dual mechanism of action.
Figure 2: General mechanism of other lysosomotropic agents.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments used to characterize the mechanisms of lysosomotropic agents.
Protocol 1: Assessment of Lysosomal pH using LysoTracker
This protocol is designed to qualitatively and quantitatively assess changes in lysosomal pH upon treatment with a lysosomotropic agent.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete culture medium
-
LysoTracker Red DND-99 (or other suitable LysoTracker probe)
-
Phosphate-buffered saline (PBS)
-
Test compounds (Tilorone, Chloroquine, etc.)
-
96-well clear-bottom black plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 1-24 hours).
-
LysoTracker Staining: Prepare a working solution of LysoTracker Red in pre-warmed complete culture medium (typically 50-100 nM).[19] Remove the compound-containing medium and add the LysoTracker working solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[19]
-
Washing: Gently wash the cells twice with PBS.
-
Imaging/Quantification:
-
Microscopy: Add fresh PBS or culture medium to the wells and visualize the cells using a fluorescence microscope with the appropriate filter set for the LysoTracker probe.
-
Plate Reader: Add a suitable buffer to the wells and measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: For quantitative analysis, normalize the fluorescence intensity of treated wells to the vehicle control. Calculate IC50 values where applicable.
Protocol 2: Measurement of Phospholipidosis using NBD-PE
This assay quantifies the accumulation of phospholipids, a hallmark of drug-induced phospholipidosis.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete culture medium
-
NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine)
-
Test compounds (Amiodarone, Tilorone, etc.)
-
Hoechst 33342 or other nuclear stain
-
96-well or 384-well clear-bottom black plates
-
Fluorescence microscope with image analysis software or a high-content imager
Procedure:
-
Cell Seeding: Seed cells in the appropriate plate and allow them to adhere overnight.
-
Compound and Probe Co-incubation: Prepare working solutions of the test compounds and NBD-PE in complete culture medium. A typical final concentration for NBD-PE is 1-5 µM. Add the co-incubation medium to the cells.
-
Incubation: Incubate the plate at 37°C for 24-72 hours.
-
Nuclear Staining and Fixation (Optional but Recommended):
-
Wash the cells with PBS.
-
Add a solution of 4% paraformaldehyde in PBS containing Hoechst 33342 to fix the cells and stain the nuclei. Incubate for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or high-content imager. Use separate channels for NBD-PE (green fluorescence) and the nuclear stain (blue fluorescence).
-
Use image analysis software to quantify the total NBD-PE fluorescence intensity per cell (or per well, normalized to cell number via the nuclear stain).
-
-
Data Analysis: Compare the normalized fluorescence intensity of compound-treated cells to that of vehicle-treated cells to determine the extent of phospholipidosis induction.
Figure 3: Experimental workflows for key assays.
Conclusion
Tilorone presents a compelling case as a multifunctional lysosomotropic agent. While it shares the fundamental property of lysosomal accumulation and pH elevation with compounds like chloroquine and amiodarone, its ability to concurrently activate the RIG-I pathway and induce interferon production provides a distinct and potentially synergistic antiviral and immunomodulatory mechanism. For researchers in drug development, understanding these differences is crucial for designing novel therapeutics and repurposing existing drugs for a variety of diseases, from viral infections to lysosomal storage disorders. The provided data and protocols offer a foundational framework for further investigation into the comparative effects of these potent cellular modulators.
References
- 1. DRUG INDUCED PHOSPHOLIPIDOSIS: AN ACQUIRED LYSOSOMAL STORAGE DISORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 8. Tilorone, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Tilorone confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KEGG PATHWAY: hsa04622 [kegg.jp]
- 15. Mechanism of phospholipidosis in amiodarone pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Amiodarone induced phospholipidosis. Biochemical, morphological and functional changes in the lungs of rats chronically treated with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LysoTracker | AAT Bioquest [aatbio.com]
Tilorone: A Comparative Analysis of its Antiviral Potency Across Diverse Viral Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antiviral drug Tilorone, focusing on its potency against a spectrum of viral strains. The information is compiled from various in vitro and in vivo studies to offer an objective overview for research and drug development purposes. Tilorone, a small-molecule oral drug, has demonstrated broad-spectrum antiviral activity, primarily attributed to its role as an interferon inducer and its potential to inhibit viral entry through lysosomotropic activity.[1][2]
Comparative Antiviral Potency of Tilorone
The following table summarizes the in vitro efficacy of Tilorone against a range of viruses, presenting the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI). A higher SI value indicates greater specific antiviral activity with lower cellular toxicity.
| Virus Family | Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Filoviridae | Ebola Virus (EBOV) | Not Specified | Not Specified | 0.23 | >12 | >52 | [1][3] |
| Coronaviridae | Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | EMC | Vero 76 | 3.7 | 32 | 8.6 | [1][4] |
| Togaviridae | Chikungunya Virus (CHIKV) | S27 (VR-67) | Vero 76 | 4.2 | 32 | 7.6 | [1][4] |
| Flaviviridae | Zika Virus (ZIKV) | Not Specified | Not Specified | 5.2 | Not Specified | Not Specified | [1] |
| Togaviridae | Venezuelan Equine Encephalitis Virus (VEEV) | Not Specified | Not Specified | 18 | Not Specified | Not Specified | [1] |
| Phenuiviridae | Rift Valley Fever Virus (RVFV) | MP-12 | Vero CCL81 | 0.67 | >100 | >149 | [5] |
| Phenuiviridae | Rift Valley Fever Virus (RVFV) | MP-12 | A549 | 1.41 | >100 | >71 | [5] |
| Phenuiviridae | Rift Valley Fever Virus (RVFV) | ZH501 | Vero CCL81 | 6.45 | >100 | >16 | [5] |
| Phenuiviridae | Rift Valley Fever Virus (RVFV) | ZH501 | A549 | 6.31 | >100 | >16 | [5] |
| Bunyaviridae | Severe fever with thrombocytopenia syndrome virus (SFTSV) | Not Specified | Huh7 | 0.42 ± 0.02 | Not Specified | ~23.81 | [6] |
Experimental Protocols
The data presented in this guide is primarily derived from in vitro antiviral screening assays. Below are the generalized methodologies employed in the cited studies.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to determine the ability of a compound to inhibit the destructive effect of a virus on host cells.
-
Cell Seeding: Confluent or near-confluent monolayers of a suitable cell line (e.g., Vero 76, Huh7) are prepared in 96-well microplates.
-
Compound Addition: The growth medium is removed, and serial dilutions of Tilorone are added to the wells.
-
Virus Infection: A standardized amount of the virus, typically measured in 50% cell culture infectious doses (CCID50), is added to the wells containing the cells and the test compound.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.
-
Quantification of CPE: The extent of cell protection is quantified using methods such as staining with neutral red dye. The dye is taken up by viable cells, and the amount of dye retained is proportional to the number of living cells. The absorbance is read using a spectrophotometer.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, are calculated by linear regression analysis. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.[4]
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
-
Cell Infection and Treatment: Host cells are infected with the virus at a specific multiplicity of infection (MOI). Following viral adsorption, the inoculum is removed, and media containing different concentrations of Tilorone is added.
-
Incubation: The infected cells are incubated for a defined period to allow for viral replication.
-
Virus Quantification: The supernatant containing the progeny virus is collected. The viral titer is then determined using a plaque assay or a TCID50 assay on a fresh monolayer of susceptible cells.
-
Data Analysis: The EC50 is calculated as the concentration of Tilorone that reduces the viral yield by 50% compared to the untreated control.
Visualizing Tilorone's Mechanism and Experimental Workflow
To further elucidate the processes involved in Tilorone's antiviral activity and its evaluation, the following diagrams are provided.
References
- 1. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Tilorone confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
Tilorone vs. Favipiravir: A Comparative Guide for Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activities of Tilorone and Favipiravir, focusing on their mechanisms of action, in vitro and in vivo efficacy against various viruses, and the experimental protocols supporting these findings.
Overview and Mechanism of Action
Tilorone and Favipiravir are broad-spectrum antiviral agents with distinct mechanisms of action.
Tilorone is an oral immunomodulator that stimulates the production of interferons (IFNs), key signaling proteins in the innate immune response to viral infections. By inducing IFN, Tilorone activates a cascade of antiviral genes that inhibit viral replication and modulate the host's immune response.
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. Inhibition of RdRp leads to the termination of viral RNA synthesis.
Signaling Pathway Diagrams
A Comparative Guide to Validating Tilorone's Acetylcholinesterase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tilorone's performance as an acetylcholinesterase (AChE) inhibitor against other established compounds. It includes supporting experimental data, detailed protocols for validation, and workflow diagrams to facilitate experimental design and execution. Acetylcholinesterase is a critical enzyme that terminates neurotransmission at cholinergic synapses by hydrolyzing acetylcholine.[1][2] Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and Lewy body dementia.[1][3]
Recent high-throughput screening studies have identified Tilorone, a compound historically known as an antiviral and interferon inducer, as a novel and potent inhibitor of AChE.[3][4][5] This guide serves to contextualize this finding and provide the necessary tools for researchers to validate and explore this activity.
Comparative Analysis of AChE Inhibitors
Tilorone has been shown to be a potent, nanomolar inhibitor of both human and electric eel AChE.[4] Its inhibitory capacity is comparable to, and in some contexts more potent than, established drugs used in clinical practice. A key feature of Tilorone is its selectivity; it weakly inhibits the related enzyme butyrylcholinesterase (BuChE), which is a desirable trait for minimizing off-target effects.[2][4]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Tilorone compared to standard AChE inhibitors. Lower IC50 values indicate greater potency.
| Compound | Enzyme Source | IC50 Value | Selectivity (vs. BuChE) | Reference |
| Tilorone | Human AChE | 64.4 nM (average of 73.3 nM and 56 nM) | High (BuChE IC50 > 50 µM) | [2][4] |
| Tilorone | Eel AChE | 14.4 nM | Not specified | [4] |
| Donepezil | Human AChE | Less potent than 73.3 nM Tilorone | Not specified | [2] |
| Galantamine | Human AChE | 580 nM | Not specified | [2] |
| Rivastigmine | Human BuChE | Potent inhibitor (IC50 not specified) | Low (also inhibits AChE) | [4] |
| Physostigmine | Human BuChE | Potent inhibitor (IC50 not specified) | Low (also inhibits AChE) | [4] |
Experimental Protocol: Validating AChE Inhibition
The most common and reliable method for measuring AChE activity is the colorimetric Ellman's assay.[6][7][8] This protocol is adapted from standard methodologies used in the characterization of novel inhibitors.
Objective: To determine the IC50 value of Tilorone for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from human recombinant sources or electric eel)
-
Tilorone dihydrochloride
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Positive control inhibitor (e.g., Donepezil or Galantamine)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer (e.g., 1 U/mL).
-
Prepare a stock solution of Tilorone in a suitable solvent (e.g., DMSO or water) and create a serial dilution series to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a solution of ATCI (e.g., 14 mM) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 140 µL of phosphate buffer, 10 µL of the desired Tilorone dilution, and 10 µL of the AChE enzyme solution.
-
Control Wells (100% Activity): Add 150 µL of phosphate buffer (or buffer with solvent if Tilorone is in a solvent) and 10 µL of the AChE enzyme solution.
-
Blank Wells: Add 160 µL of phosphate buffer.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Immediately begin reading the absorbance at 412 nm using a microplate reader. Take readings kinetically over 5-10 minutes or as a single endpoint reading after a fixed time. The rate of color change (yellow) is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Calculate the percentage of inhibition for each Tilorone concentration using the formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Control Well))
-
Plot the % Inhibition against the logarithm of the Tilorone concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using non-linear regression).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for validating a compound's AChE inhibitory activity and the fundamental mechanism of the Ellman's assay.
Caption: Experimental workflow for determining the IC50 of an AChE inhibitor.
Caption: Mechanism of the Ellman's assay for measuring AChE activity.
References
- 1. EP4208257A1 - The antiviral drug tilorone is a potent and selective inhibitor of acetylcholinesterase - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Antiviral Drug Tilorone Is a Potent and Selective Inhibitor of Acetylcholinesterase [pubmed.ncbi.nlm.nih.gov]
- 4. The Antiviral Drug Tilorone is a Potent and Selective Inhibitor of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tilorone's performance against a panel of known antivirals
This guide provides a comparative benchmark of Tilorone, a broad-spectrum oral antiviral agent, against a panel of well-established antiviral drugs. Tilorone's unique mechanism as an interferon inducer sets it apart from many direct-acting antivirals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action: A Host-Centered Approach
Tilorone's primary antiviral activity stems from its role as a potent inducer of endogenous interferons (IFNs), which are critical signaling proteins in the innate immune response to viral infections.[1][2][3][4][5] The hypothesized mechanism involves the activation of innate immunity pathways, such as the RIG-I-like receptor (RLR) signaling pathway.[6][7][8] This pathway is responsible for detecting intracellular viral RNA and initiating a cascade that leads to the production of Type I interferons (IFN-α/β).[6][8]
Once produced and secreted, interferons bind to receptors on neighboring cells, triggering a signaling cascade that upregulates hundreds of interferon-stimulated genes (ISGs). These ISGs encode proteins that establish an "antiviral state," effectively inhibiting viral replication through various mechanisms. Additionally, Tilorone exhibits lysosomotropic properties, meaning it can accumulate in lysosomes, which may interfere with viral entry and replication processes that depend on endosomal pathways.[6]
References
- 1. Tilorone hydrochloride: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity | Semantic Scholar [semanticscholar.org]
- 5. An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity [ouci.dntb.gov.ua]
- 6. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
